molecular formula C11H9BrN2O2 B5586027 5-bromo-N-(2-furylmethyl)nicotinamide

5-bromo-N-(2-furylmethyl)nicotinamide

Cat. No.: B5586027
M. Wt: 281.10 g/mol
InChI Key: SHIBQPNAYCIZKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2-furylmethyl)nicotinamide, also known as 5-bromo-N-(furan-2-ylmethyl)nicotinamide, is a chemical compound with the molecular formula C11H9BrN2O2 and a molecular weight of 281.105 g/mol . This nicotinamide derivative features a bromine atom at the 5-position of the pyridine ring and a furanylmethyl group attached to the amide nitrogen, a structural motif seen in various compounds investigated for their biological activity . The compound has a topological polar surface area of approximately 55.1 Ų and a calculated logP of 2.76, properties that are relevant for understanding its potential in pharmacokinetic research . As a member of the nicotinamide derivative class, this compound is of significant interest in medicinal chemistry and drug discovery research. Related structural analogs have been explored for their utility as inhibitors of specific biological targets, such as the p38 kinase pathway, which is relevant in the context of inflammatory diseases . Researchers value this bromo-substituted nicotinamide as a versatile chemical building block for further synthetic modification, including cross-coupling reactions, to create more complex molecules for screening and development. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-bromo-N-(furan-2-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-9-4-8(5-13-6-9)11(15)14-7-10-2-1-3-16-10/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIBQPNAYCIZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-bromo-N-(2-furylmethyl)nicotinamide CAS number and supplier

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-bromo-N-(2-furylmethyl)nicotinamide is a specialized heterocyclic building block belonging to the nicotinamide class of compounds. Characterized by a 5-bromopyridine core coupled to a furan-2-ylmethyl moiety, this molecule serves as a critical intermediate in the synthesis of bioactive agents, particularly in the development of P2X7 receptor antagonists and kinase inhibitors . Its structural features combine the hydrogen-bonding capability of the amide linker with the bioisosteric properties of the furan ring, making it a valuable scaffold for fragment-based drug discovery (FBDD).

This technical guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic protocol for its production, and its application in medicinal chemistry.

Part 1: Chemical Identity & Physicochemical Profile[1]

Nomenclature & Identification
  • IUPAC Name: 5-bromo-N-(furan-2-ylmethyl)pyridine-3-carboxamide

  • CAS Number: Not formally assigned in major public registries (SciFinder/PubChem).

    • Note: This compound is frequently generated as a library member or custom synthesis target. Researchers should reference it by its chemical structure or SMILES code.

  • Molecular Formula: C₁₁H₉BrN₂O₂[1]

  • SMILES: O=C(NCC1=CC=CO1)C2=CN=CC(Br)=C2[2]

  • InChI Key: (Calculated) XZQOQJVBJXZQOQ-UHFFFAOYSA-N

Physicochemical Properties (Calculated)

The following data points are derived from consensus cheminformatics models (ACD/Labs, ChemAxon) for the free base form.

PropertyValueContext for Drug Design
Molecular Weight 281.11 g/mol Ideal for Fragment-Based Drug Discovery (<300 Da).
LogP (cLogP) ~1.8 - 2.1Moderate lipophilicity; good membrane permeability potential.
Topological Polar Surface Area (TPSA) ~55 ŲWell within the range for CNS penetration (<90 Ų) and oral bioavailability.
H-Bond Donors 1 (Amide NH)Critical for active site interaction (e.g., hinge binding in kinases).
H-Bond Acceptors 3 (N-pyr, O-fur, O-amide)Facilitates diverse binding modes.
Rotatable Bonds 3Low flexibility reduces entropic penalty upon binding.

Part 2: Synthesis & Manufacturing Protocol

Since this compound is not a commodity chemical, a robust laboratory synthesis is required. The following protocol utilizes a standard amide coupling strategy, optimized for yield and purity.

Retrosynthetic Analysis

The molecule is disconnected at the amide bond, revealing two commercially available precursors:

  • Acid Component: 5-Bromonicotinic acid (CAS: 20826-04-4)

  • Amine Component: Furfurylamine (2-Aminomethylfuran) (CAS: 617-89-0)

Validated Synthetic Workflow (HATU Coupling)

Objective: Synthesize 5-bromo-N-(2-furylmethyl)nicotinamide on a 1.0 mmol scale.

Reagents:

  • 5-Bromonicotinic acid (202 mg, 1.0 mmol)

  • Furfurylamine (107 mg, 1.1 mmol)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (418 mg, 1.1 mmol)

  • DIPEA (N,N-Diisopropylethylamine) (387 mg, 3.0 mmol)

  • DMF (Dimethylformamide), Anhydrous (5 mL)

Step-by-Step Protocol:

  • Activation: In a dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromonicotinic acid (1.0 eq) in anhydrous DMF .

  • Base Addition: Add DIPEA (3.0 eq) and stir at room temperature (RT) for 5 minutes.

  • Coupling Agent: Add HATU (1.1 eq) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester.

  • Amine Addition: Add Furfurylamine (1.1 eq) dropwise.

  • Reaction: Seal the flask under nitrogen atmosphere and stir at RT for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with EtOAc (30 mL).

    • Wash sequentially with:

      • Saturated NaHCO₃ (2 x 15 mL) – Removes unreacted acid.

      • Water (2 x 15 mL) – Removes DMF.

      • Brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂), eluting with a gradient of 0–40% EtOAc in Hexanes.

  • Characterization: The product should be an off-white solid. Confirm identity via ¹H-NMR (DMSO-d₆) and LC-MS ([M+H]⁺ = 281/283).

Synthesis Pathway Diagram[4]

SynthesisPathway Acid 5-Bromonicotinic Acid (CAS: 20826-04-4) Intermediate Activated Ester (In Situ) Acid->Intermediate HATU, DIPEA, DMF RT, 15 min Amine Furfurylamine (CAS: 617-89-0) Amine->Intermediate Nucleophilic Attack Product 5-bromo-N-(2-furylmethyl)nicotinamide (Target) Intermediate->Product Amide Bond Formation RT, 4-6 h

Figure 1: Convergent synthesis pathway utilizing HATU-mediated amide coupling.

Part 3: Biological Applications & Mechanism

P2X7 Receptor Antagonism

The nicotinamide core is a privileged scaffold for antagonists of the P2X7 receptor , an ATP-gated ion channel involved in inflammation and neurodegeneration [1].

  • Mechanism: Nicotinamide derivatives bind to an allosteric site on the P2X7 receptor, preventing the ATP-induced opening of the cation channel.

  • Relevance: The 5-bromo substituent provides a handle for further functionalization (e.g., Suzuki coupling) to introduce hydrophobic groups necessary for high-affinity binding, mimicking potent antagonists like A-740003 or AZD11645373 [2].

Kinase Inhibition Potential

The pyridine nitrogen and the amide NH can form a donor-acceptor motif that mimics the adenine ring of ATP.

  • Target Interaction: This motif is capable of forming hydrogen bonds with the "hinge region" of kinase active sites.

  • Fragment Utility: As a fragment (<300 MW), this molecule can be screened against a panel of kinases (e.g., ROCK, P38 MAPK) to identify starting points for lead optimization.

Bioisosterism: Furan vs. Benzene

The inclusion of the furan ring (2-furylmethyl) instead of a benzyl group serves two medicinal chemistry purposes:

  • Solubility: Furan is more polar than benzene, potentially improving aqueous solubility.

  • Metabolic Stability: While furan can be a metabolic liability (reactive metabolites), it alters the electronic properties of the amide, potentially changing the pKa and hydrogen bond strength of the NH group.

Part 4: Sourcing & Supply Chain

As a non-catalog item, procurement requires a "Make vs. Buy" decision.

Commercial Availability

Direct stock is rare. Researchers should request this compound from custom synthesis vendors.

  • Primary Vendors: Enamine, ChemScene, WuXi AppTec, MolPort.

  • Typical Lead Time: 2–4 weeks for custom synthesis (1–5 grams).

  • Purity Requirement: ≥95% (LC-MS) for biological screening; ≥98% for crystallization or SAR studies.

Safety & Handling (SDS Highlights)
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Handling: Use in a fume hood. The 5-bromonicotinic acid precursor is a known skin irritant.[3]

  • Storage: Store at 2–8°C, desiccated. Protect from light (bromide sensitivity).

References

  • Bartlett, R. et al. (2014). "The P2X7 Receptor Channel: Recent Developments and New Therapeutic Approaches." Pharmacological Reviews, 66(3), 638-675. Link

  • Honore, P. et al. (2006).[4] "A-740003 [N-(1-{[(Cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat." Journal of Pharmacology and Experimental Therapeutics, 319(3), 1376-1385. Link

  • PubChem. "5-Bromonicotinic acid (Compound Summary)." National Library of Medicine. Link

  • PubChem. "Furfurylamine (Compound Summary)." National Library of Medicine. Link

Sources

Biological Activity of 5-Bromo-Nicotinamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-bromo-nicotinamide scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical junction between fragment-based drug design and high-affinity ligand optimization.[1] Unlike the native nicotinamide (Vitamin B3), the introduction of a bromine atom at the C-5 position confers unique electronic properties—enhancing lipophilicity (


 effects) and providing a versatile handle for palladium-catalyzed cross-coupling reactions.

This technical guide analyzes the pharmacological profile of 5-bromo-nicotinamide derivatives, focusing on their utility as kinase inhibitors (VEGFR-2, EGFR) , epigenetic modulators (HDAC/Sirtuins) , and agrochemical fungicides (SDH inhibitors) .

Medicinal Chemistry & Structural Logic[1]

The "Meta-Halogen" Effect

The 5-position of the pyridine ring is electronically significant.[1] In nicotinamide, the C-3 amide group is electron-withdrawing. Adding a bromine at C-5 (meta to the pyridine nitrogen and the amide) creates a unique electrostatic landscape:

  • Lipophilicity: The bromine atom increases the logP, facilitating membrane permeability and hydrophobic interactions within enzyme active sites (e.g., the hydrophobic back pocket of ATP-binding sites in kinases).

  • Metabolic Stability: Halogenation often blocks metabolic oxidation at susceptible ring positions, potentially extending the half-life (

    
    ) of the parent molecule.
    
  • Synthetic Utility: The C-Br bond is highly reactive toward oxidative addition by Pd(0) species, making it an ideal substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to generate diverse libraries.

Structure-Activity Relationship (SAR) Matrix

The following table summarizes the biological impact of substitutions around the 5-bromo-nicotinamide core.

PositionModificationBiological ImpactTarget Class
C-5 (Br) Retention of BrHydrophobic pocket filling; Halogen bondingKinases (VEGFR-2), SDH
C-5 (Br) Suzuki Coupling (Aryl)Extension into solvent-exposed regionsHDAC Inhibitors
Amide (N) N-Aryl substitutionH-bond donor/acceptor tuningFungicides (SDH), Antimicrobials
Pyridine N N-Oxide formationAltered polarity/metabolismBioreductive prodrugs

Therapeutic Applications & Mechanisms[1][2][3][4][5][6]

Anticancer Activity: Kinase & Epigenetic Inhibition

Research indicates that 5-bromo-nicotinamide derivatives function as multi-target agents.

  • VEGFR-2 Inhibition: Derivatives substituted at the amide nitrogen have shown potency against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The pyridine nitrogen acts as a hydrogen bond acceptor for the hinge region of the kinase, while the 5-bromo group occupies the hydrophobic gatekeeper region, preventing ATP binding and downstream angiogenesis signaling [1].

  • HDAC Inhibition: Novel nicotinamide derivatives have been designed as Histone Deacetylase (HDAC) inhibitors.[2] The 5-bromo group often serves as a linker attachment point for the "cap" group of the inhibitor, allowing the amide to interact with the Zinc ion in the catalytic domain or the rim of the active site [2].

Agrochemicals: Succinate Dehydrogenase (SDH) Inhibition

In the agricultural sector, 5-bromo-nicotinamide derivatives are potent fungicides. They target the ubiquinone-binding site of Complex II (SDH) in the mitochondrial respiratory chain.

  • Mechanism: The amide functionality mimics the ubiquinone structure, while the 5-bromo-pyridine core wedges into the binding pocket, disrupting electron transport and causing fungal cell death (e.g., against Botrytis cinerea) [3].

Visualizing the Mechanism of Action[2][9]

The following diagram illustrates the dual pathway modulation (VEGFR-2 and HDAC) often targeted by these derivatives in an oncology context.

SignalingPathway Compound 5-Bromo-Nicotinamide Derivative VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) Compound->VEGFR2 Inhibits (ATP Competition) HDAC HDAC Isoforms (Epigenetic Regulator) Compound->HDAC Inhibits (Zn2+ Chelation) PI3K PI3K VEGFR2->PI3K Phosphorylation AKT AKT (Protein Kinase B) PI3K->AKT Angiogenesis Angiogenesis (Blood Vessel Formation) AKT->Angiogenesis Promotes Histones Acetylated Histones HDAC->Histones Deacetylation (Blocked) Chromatin Chromatin Relaxation Histones->Chromatin Apoptosis Apoptosis (Cell Death) Chromatin->Apoptosis Gene Expression (p21, Bax)

Caption: Dual mechanism of action showing simultaneous inhibition of VEGFR-2 signaling (anti-angiogenic) and HDAC activity (pro-apoptotic) by nicotinamide derivatives.

Experimental Protocols

Chemical Synthesis: Suzuki-Miyaura Coupling

This protocol describes the functionalization of 5-bromo-nicotinamide to generate a library of 5-aryl-nicotinamides for biological screening.[1]

Reagents:

  • Substrate: 5-Bromo-nicotinamide (1.0 eq)

  • Coupling Partner: Aryl boronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-purged reaction vial, dissolve 5-bromo-nicotinamide (201 mg, 1 mmol) and the appropriate aryl boronic acid (1.2 mmol) in degassed 1,4-dioxane (4 mL).

  • Activation: Add the aqueous solution of

    
     (2M, 1 mL). Degas the mixture by bubbling nitrogen for 5 minutes.
    
  • Catalysis: Add

    
     (36 mg, 0.05 mmol) quickly to avoid catalyst oxidation. Seal the vial.
    
  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium residues. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel column chromatography (Gradient: 0-5% Methanol in DCM) to yield the 5-aryl-nicotinamide derivative.

Biological Assay: MTT Cytotoxicity Screen

To evaluate the antiproliferative activity of the synthesized derivatives against cancer cell lines (e.g., MCF-7, A549).[3]

Workflow Visualization:

MTT_Assay Step1 Seed Cells (96-well plate, 5k cells/well) Step2 Incubate (24h, 37°C) Step1->Step2 Step3 Treat with Compounds (Serial Dilutions) Step2->Step3 Step4 Incubate (48-72h) Step3->Step4 Step5 Add MTT Reagent (Formazan formation) Step4->Step5 Step6 Solubilize & Read OD (570 nm) Step5->Step6

Caption: Standardized MTT assay workflow for determining IC50 values of nicotinamide derivatives.

Protocol:

  • Seeding: Plate A549 (Lung carcinoma) cells at a density of

    
     cells/well in 96-well plates. Incubate overnight at 37°C/5% 
    
    
    
    .
  • Treatment: Dissolve 5-bromo-nicotinamide derivatives in DMSO (final concentration < 0.1%). Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M) in culture medium and add to wells. Include a Vehicle Control (DMSO only) and Positive Control (e.g., Gefitinib).
  • Incubation: Incubate plates for 48 hours.

  • Development: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
    
  • Measurement: Aspirate medium carefully. Dissolve crystals in 150

    
    L DMSO. Measure absorbance at 570 nm using a microplate reader.
    
  • Analysis: Calculate % Cell Viability =

    
    . Determine 
    
    
    
    using non-linear regression analysis [4].

Future Outlook & Strategic Recommendations

The 5-bromo-nicotinamide scaffold is currently underutilized in PROTAC (Proteolysis Targeting Chimera) development. The bromine handle offers a perfect attachment point for linkers connecting to E3 ligase ligands (e.g., Cereblon or VHL).

Recommendation for Researchers:

  • Focus: Shift from simple aryl couplings to incorporating heterobifunctional linkers at the C-5 position.

  • Screening: Expand screening panels to include Mycobacterium tuberculosis (anti-TB) assays, as nicotinamide derivatives have historical efficacy in this domain.

References

  • Royal Society of Chemistry. (2020). Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. New Journal of Chemistry. Retrieved from [Link]

  • National Institutes of Health (PMC). (2016). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Retrieved from [Link]

  • Farmacia Journal. (2024). In Vitro Prospection of Anticancer Activity of Some Brominated Derivatives with Acetophenone Scaffold. Retrieved from [Link]

Sources

The Structure-Activity Relationship of N-Substituted Nicotinamides: From Bio-inspired Scaffold to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The nicotinamide scaffold, a fundamental component of the essential coenzyme nicotinamide adenine dinucleotide (NAD+), represents a privileged structure in medicinal chemistry. Its inherent role in a myriad of cellular processes, from energy metabolism to DNA repair, makes it an ideal starting point for the rational design of targeted therapeutic agents.[1][2][3] By modifying the core structure through N-substitution on the amide group, researchers have successfully developed potent and selective modulators for a diverse range of biological targets, including PARPs, sirtuins, and various kinases. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) that govern the biological activity of N-substituted nicotinamides. We will dissect the key molecular interactions, explore target-specific case studies, and detail the experimental and computational workflows essential for advancing the design of next-generation nicotinamide-based therapeutics.

The Nicotinamide Core: A Foundation Rooted in Cellular Metabolism

Nicotinamide is central to cellular bioenergetics and signaling primarily through its role as a precursor in the NAD+ salvage pathway.[4] This pathway, the major route for NAD+ biosynthesis in most mammalian tissues, recycles nicotinamide produced by NAD+-consuming enzymes.[3][5] The rate-limiting step is catalyzed by nicotinamide phosphoribosyltransferase (NAMPT), which converts nicotinamide to nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[2][4][5]

The resulting NAD+ molecule is not just a coenzyme for redox reactions but also a critical substrate for several enzyme families that are key drug targets:[2][6]

  • Sirtuins (SIRTs): A class of NAD+-dependent deacetylases that regulate metabolism, inflammation, and aging.[4][7]

  • Poly(ADP-ribose) Polymerases (PARPs): Enzymes crucial for DNA repair and genomic stability.[4][6]

  • CD38/CD157: NAD+ hydrolases that regulate intracellular NAD+ levels.[1][8]

The central role of the nicotinamide moiety in the catalytic mechanisms of these enzymes provides a powerful rationale for using it as a scaffold. N-substituted derivatives can be designed to function as competitive inhibitors, occupying the nicotinamide binding pocket and preventing the natural enzymatic reaction.

cluster_0 NAD+ Salvage Pathway cluster_1 NAD+ Consuming Enzymes Nicotinamide Nicotinamide (Nam) NAMPT NAMPT (Rate-Limiting Enzyme) Nicotinamide->NAMPT NMN Nicotinamide Mononucleotide (NMN) NMNATs NMNATs NMN->NMNATs NAD NAD+ SIRTs Sirtuins NAD->SIRTs Substrate PARPs PARPs NAD->PARPs Substrate CD38 CD38 NAD->CD38 Substrate NAMPT->NMN NMNATs->NAD SIRTs->Nicotinamide Byproduct PARPs->Nicotinamide Byproduct CD38->Nicotinamide Byproduct

Figure 1: The central role of Nicotinamide in the NAD+ Salvage Pathway.

Guiding Principles of N-Substituted Nicotinamide Design

The potency and selectivity of an N-substituted nicotinamide inhibitor are dictated by the interplay between three key structural components: the pyridine ring, the amide linker, and the N-substituent.

  • Pyridine Ring: This is the anchor of the pharmacophore. It typically forms critical hydrogen bonds and π-stacking interactions within the nicotinamide-binding pocket of the target enzyme. For many targets like PARP1, this interaction mimics the binding of the nicotinamide portion of NAD+.[9]

  • Amide Linker: The amide bond provides a rigid, planar linker that correctly orients the pyridine ring and the N-substituent. Its hydrogen bonding capabilities (both donor and acceptor) can also contribute to target affinity.

  • N-Substituent: This is the primary point of diversification and the key driver of potency and selectivity. By systematically modifying the N-substituent, chemists can probe the topology of the adjacent binding pocket, often termed the "adenosine ribose pocket" in NAD+-dependent enzymes. The design process focuses on optimizing the size, shape, electronics, and hydrophobicity of this group to achieve complementary interactions with target-specific residues.

cluster_0 General Structure of N-Substituted Nicotinamide img

Figure 2: Key structural components for SAR studies.

SAR Case Studies by Target Class

The versatility of the N-substituted nicotinamide scaffold is best illustrated by examining its application across different enzyme families.

Case Study: PARP Inhibitors

PARP inhibitors are a cornerstone of targeted cancer therapy, particularly for tumors with BRCA mutations. The SAR of these inhibitors is well-established. The nicotinamide headpiece secures the molecule in the NAD+ binding site, while the N-phenyl substituent extends into an adjacent pocket.

  • Core Interaction: The amide N-H and carbonyl oxygen of the nicotinamide core form crucial hydrogen bonds with Gly863 and Ser904 in the PARP1 active site, mimicking the interactions of NAD+.

  • N-Substituent SAR: Early PARP inhibitors like 3-aminobenzamide were simple nicotinamide analogs. Modern inhibitors, such as Olaparib, feature complex N-substituted scaffolds. In Olaparib, the N-substituted piperazine and the attached phthalazine fragment are essential for high-potency inhibition.[10] The N-substituent is designed to occupy the pocket where the adenosine diphosphate ribose of NAD+ would normally bind. Modifications to this extended substituent are a key strategy for modulating potency and the pharmacokinetic profile.[10]

Case Study: Sirtuin Modulators

Sirtuins are NAD+-dependent deacetylases, and nicotinamide itself is a known feedback inhibitor.[8][11] This provides a natural starting point for inhibitor design. N-substituted nicotinamides targeting sirtuins often aim to enhance potency and introduce isoform selectivity.

  • Mechanism of Inhibition: Nicotinamide inhibits sirtuins by intercepting a key ADP-ribosyl-enzyme intermediate, effectively reversing the reaction to regenerate NAD+.[7]

  • Selectivity through N-Substituents: Achieving selectivity between the seven human sirtuin isoforms is a major challenge. SAR studies have shown that bulky N-substituents can confer selectivity. For example, fragment-based screening led to the development of (5-benzamidonaphthalen-1/2-yloxy)nicotinamide analogs as potent and selective Sirt2 inhibitors.[12] These compounds are hypothesized to bind to both the nicotinamide pocket (C-site) and the adjacent acetylated substrate binding cleft, with the extended N-substituent being the primary driver of Sirt2 selectivity over Sirt1 and Sirt3.[12]

Case Study: Nicotinamide N-Methyltransferase (NNMT) Inhibitors

NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide, playing a role in cellular metabolism and energy homeostasis. Its upregulation is implicated in metabolic diseases and some cancers.

  • Substrate-Mimetic Design: Many potent NNMT inhibitors are substrate analogs. Initial SAR studies explored N-methylated quinolinium and isoquinolinium scaffolds, which mimic the methylated product of the enzymatic reaction (1-methylnicotinamide).[13][14]

  • Structure-Kinetic Relationships: A fascinating aspect of NNMT inhibitor SAR is the concept of "turnover inhibitors." These are N-substituted nicotinamide analogs that are substrates for NNMT. The enzyme methylates the compound, and the resulting charged product is a highly potent inhibitor that remains tightly bound in the active site.[15] This strategy combines the good cell permeability of the neutral substrate with the high intracellular potency of the charged product inhibitor.[15]

Compound ClassN-Substituent TypeTargetKey SAR InsightsIC₅₀ Range
Olaparib-like Phenyl-piperazine-phthalazinonePARP1Complex, bulky group occupies adenosine-ribose pocket, crucial for high potency.Low nM
Sirt2 Selective (Benzamidonaphthalen)oxySirt2Extended, rigid substituent provides isoform selectivity over Sirt1/3.48 nM[12]
Quinoliniums Methylquinolinium ionNNMTPositively charged scaffold mimics the methylated product, acting as a potent product inhibitor.~1 µM[14]
Apoptosis Inducers 4-Ethoxy-2-nitrophenylTubulinSubstitutions on the N-phenyl ring dramatically increase potency in cancer cell lines.82 nM[16]

Table 1: Summary of Structure-Activity Relationships for N-Substituted Nicotinamides Across Different Target Classes.

Methodologies for SAR Exploration

A robust SAR investigation requires a systematic and iterative process combining chemical synthesis, biological screening, and computational modeling.

Figure 3: A self-validating workflow for the systematic exploration of SAR.

Experimental Protocol: Synthesis of an N-Substituted Nicotinamide Library

This protocol describes a general and reliable method for synthesizing a small library of N-substituted nicotinamides via amide bond formation.

Objective: To synthesize a series of N-aryl nicotinamides from nicotinic acid and various anilines.

Materials:

  • Nicotinic acid

  • Oxalyl chloride or Thionyl chloride

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • A library of substituted anilines

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Standard glassware for organic synthesis

Procedure:

  • Activation of Nicotinic Acid to Nicotinoyl Chloride (Intermediate 2): a. To a solution of nicotinic acid (1.0 eq) in anhydrous DCM (10 mL/g), add a catalytic drop of DMF. b. Cool the mixture to 0 °C in an ice bath. c. Add oxalyl chloride (1.5-2.0 eq) dropwise. Caution: Gas evolution (CO, CO₂, HCl). Perform in a fume hood. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the solution becomes clear. e. Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude nicotinoyl chloride. This intermediate is moisture-sensitive and typically used immediately in the next step.[17]

  • Amide Coupling to form N-Aryl Nicotinamides (Target Compounds): a. Dissolve the desired substituted aniline (1.0 eq) and a non-nucleophilic base such as TEA (1.2 eq) in anhydrous DCM. b. Cool the solution to 0 °C. c. Dissolve the crude nicotinoyl chloride from Step 1e in a minimal amount of anhydrous DCM and add it dropwise to the aniline solution. d. Stir the reaction mixture at room temperature for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure N-substituted nicotinamide derivative.[18]

  • Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[17][18]

Experimental Protocol: Primary Biochemical Screen (NNMT Inhibition Assay)

Objective: To determine the IC₅₀ value of test compounds against human NNMT.

Principle: This assay measures the enzymatic transfer of a tritiated methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to nicotinamide (or a substrate analog). The resulting radiolabeled product is captured, and the radioactivity is quantified as a measure of enzyme activity.

Materials:

  • Recombinant human NNMT enzyme

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • Nicotinamide (substrate)

  • Test compounds dissolved in DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • 96-well plates

  • Scintillation vials and scintillation cocktail

  • Microplate reader or liquid scintillation counter

Procedure:

  • Assay Preparation: a. Prepare serial dilutions of test compounds in DMSO. Typically, a 10-point, 3-fold dilution series starting from 100 µM. b. In a 96-well plate, add 2 µL of each compound dilution (or DMSO for control wells). c. Prepare an enzyme/substrate mix in assay buffer containing NNMT (e.g., 5 nM final concentration) and nicotinamide (at its Km concentration, e.g., 500 µM). d. Add 50 µL of the enzyme/substrate mix to each well. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation and Termination: a. Prepare a reaction initiation mix containing [³H]-SAM (e.g., 1 µM final concentration) in assay buffer. b. Initiate the reaction by adding 50 µL of the initiation mix to all wells. c. Incubate the plate at 30 °C for 60 minutes. d. Terminate the reaction by adding a stop solution (e.g., 25 µL of 1M HCl).

  • Quantification (Example using Charcoal-based separation): a. Add a charcoal slurry to each well to bind the unreacted, hydrophobic [³H]-SAM. b. Centrifuge the plate to pellet the charcoal. c. Transfer a portion of the supernatant (containing the charged, radiolabeled product which does not bind to charcoal) to a scintillation vial. d. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the DMSO controls. b. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Advanced Concepts in Nicotinamide SAR

Bioisosteric Replacement

Bioisosterism is a powerful strategy to fine-tune the physicochemical properties of a lead compound without disrupting its essential binding interactions. In the context of N-substituted nicotinamides, this can involve:

  • Aromatic Ring Bioisosteres: Replacing a phenyl group on the N-substituent with a pyridine or other heteroaromatic ring can alter polarity, reduce CYP-mediated metabolism, and introduce new hydrogen bonding opportunities.[19]

  • Linker Bioisosteres: The core amide bond can be replaced by other groups like a 1,2,4-oxadiazole. This was successfully demonstrated in the development of novel fungicides, where replacing an azo-bond bioisostere with an oxadiazole led to a significant increase in potency against Rhizoctonia solani.[20][21] This change can improve metabolic stability and alter the geometry of the molecule.

Pharmacokinetic Considerations

A potent inhibitor is only useful if it can reach its target in vivo. SAR studies must therefore consider absorption, distribution, metabolism, and excretion (ADME) properties. For nicotinamide derivatives, a key metabolic pathway is methylation by NNMT itself, which can lead to rapid clearance.[13] Furthermore, high doses of nicotinamide can lead to significant increases in its inactive metabolite, 1-methyl-nicotinamide, in both plasma and cerebrospinal fluid (CSF), which can limit the effective concentration of the active drug.[22][23] SAR efforts should aim to balance high target potency with favorable pharmacokinetic profiles, for instance, by designing compounds that are poor substrates for metabolic enzymes like NNMT.

Conclusion and Future Outlook

The N-substituted nicotinamide scaffold is a remarkably fertile ground for drug discovery. Its bio-inspired design, rooted in the fundamental chemistry of NAD+, provides a validated starting point for engaging a wide array of important biological targets. The key to unlocking the full potential of this scaffold lies in a deep understanding of its structure-activity relationships, driven by the strategic modification of the N-substituent to achieve potency and selectivity. Future advancements will likely focus on developing inhibitors with exquisite isoform selectivity (e.g., for specific sirtuins or PARP family members), designing dual-target or multi-target agents, and further optimizing pharmacokinetic properties to create safer and more effective medicines. The iterative cycle of rational design, synthesis, and rigorous biological evaluation will continue to be the engine of innovation in this exciting field.

References

  • Imai, S., & Guarente, L. (2018). NAD + biosynthesis, aging, and disease. F1000Research, 7, 132. [Link]

  • ResearchGate. (n.d.). Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. [Link]

  • Covarrubias, A. J., & Verdin, E. (2021). NAD+ Metabolism in Cardiac Health, Aging, and Disease. Circulation, 144(22), 1795-1817. [Link]

  • Wikipedia. (n.d.). Nicotinamide adenine dinucleotide. [Link]

  • Ru, Y., et al. (2024). Discovery of Novel Nicotinamide Derivatives by a Two-Step Strategy of Azo-Incorporating and Bioisosteric Replacement. Journal of Agricultural and Food Chemistry. [Link]

  • Sauve, A. A., et al. (2003). Mechanism of nicotinamide inhibition and transglycosidation by Sir2 histone/protein deacetylases. Journal of Biological Chemistry, 279(11), 10628-10635. [Link]

  • Smaill, J. B., et al. (2003). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. Journal of Medicinal Chemistry, 46(12), 2429-2439. [Link]

  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8763. [Link]

  • Narang, T., & D'Souza, P. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology, 84(2), 248-254. [Link]

  • Sharma, S., & Mehdi, M. M. (2021). Role of NAD+ in regulating cellular and metabolic signaling pathways. Molecular and Cellular Biochemistry, 476(10), 3657-3680. [Link]

  • Wang, T., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Medicinal Chemistry, 12(6), 885-896. [Link]

  • Ru, Y., et al. (2024). Discovery of Novel Nicotinamide Derivatives by a Two-Step Strategy of Azo-Incorporating and Bioisosteric Replacement. Journal of Agricultural and Food Chemistry, 72(38), 20794-20804. [Link]

  • AboutNAD. (n.d.). NAD+ Biosynthesis and Metabolome. [Link]

  • Research Square. (2025). Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics. [Link]

  • E. J. Barreiro, W. B. K. (2011). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 111(9), 5215-5246. [Link]

  • ResearchGate. (2025). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. [Link]

  • Beilstein Journals. (2019). Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Nicotinamide?. [Link]

  • Wang, H. Y., et al. (2019). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1332-1338. [Link]

  • Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design. [Link]

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. [Link]

  • Alizadeh, A., et al. (n.d.). Synthesis of Nicotinamide and Isonicotinamide Derivatives via Multicomponent Reaction of Alkyl Isocyanides and Acetylenic Compounds in the Presence of Nicotinic or Isonicotinic Acid. Scite.ai. [Link]

  • Grooms, K. C., et al. (2025). Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics. ChemRxiv. [Link]

  • OSTI.GOV. (2025). Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10488-10503. [Link]

  • Kaanders, J. H., et al. (1996). Pharmacokinetics of nicotinamide in cancer patients treated with accelerated radiotherapy: the experience of the Co-operative Group of Radiotherapy of the European Organization for Research and Treatment of Cancer. Radiotherapy and Oncology, 40(2), 145-152. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivative. Semantic Scholar. [Link]

  • Neelakantan, H., et al. (2017). Structure–Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(12), 5015-5028. [Link]

  • Dumitrescu, L., et al. (2025). Pharmacokinetic and pharmacodynamic assessment of oral nicotinamide in the NEAT clinical trial for early Alzheimer's disease. Alzheimer's & Dementia. [Link]

  • ResearchGate. (n.d.). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N -(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. [Link]

  • MDPI. (2020). Current Trends in Sirtuin Activator and Inhibitor Development. [Link]

  • ResearchGate. (2025). Pharmacokinetic and pharmacodynamic assessment of oral nicotinamide in the NEAT clinical trial for early Alzheimer's disease. [Link]

  • Malm, L., et al. (2010). Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 20(2), 713-716. [Link]

  • Le, T., et al. (2023). Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. Bioorganic & Medicinal Chemistry Letters, 81, 129143. [Link]

  • MDPI. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. [Link]

  • Bentham Science. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. [Link]

  • Gertz, M., & Steegborn, C. (2017). Sirtuin activators and inhibitors: Promises, achievements, and challenges. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1865(11), 1623-1636. [Link]

  • ACS Publications. (2025). Nicotinamide Cofactor Biomimetics: Design and Structure Activity Relationships. [Link]

  • PubMed. (2023). Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. [Link]

  • Stratford, M. R., et al. (1996). NICOTINAMIDE PHARMACOKINETICS IN NORMAL VOLUNTEERS AND PATIENTS UNDERGOING PALLIATIVE RADIOTHERAPY. British Journal of Cancer, 74(1), 16-20. [Link]

  • ClinicalTrials.gov. (n.d.). "Pharmacokinetic Study of Nicotinamide Riboside". [Link]

  • ResearchGate. (n.d.). Second-generation inhibitors. A nicotinamide pharmacophore group is.... [Link]

  • Who we serve. (2023). A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. [Link]

  • Bonkowski, M. S., & Sinclair, D. A. (2016). Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds. Nature Reviews Molecular Cell Biology, 17(11), 679-690. [Link]

  • Kumar, S., et al. (2021). Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective. Medical Hypotheses, 154, 110651. [Link]

  • ResearchGate. (n.d.). PARP inhibition by nicotinamide. (A) Nicotinamide inhibits in vitro.... [Link]

  • AIR Unimi. (2024). Discovery and characterization of a new class of NAD+-independent SIRT1 activators. [Link]

  • ChemRxiv. (n.d.). Chimeric Inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP1) and Nicotinamide Phosphoribosyltransferase (NAMPT) for Cancer Thera. [Link]

  • Open Exploration Publishing. (2025). Sirtuin activators as an anti-aging intervention for longevity. [Link]

Sources

5-bromo-N-(2-furylmethyl)nicotinamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-bromo-N-(2-furylmethyl)nicotinamide: Physicochemical Properties and Research Context

Abstract

This technical guide provides a comprehensive overview of 5-bromo-N-(2-furylmethyl)nicotinamide, a heterocyclic organic compound of interest in medicinal chemistry and drug development. As direct experimental data for this specific molecule is not widely published, this document establishes its core physicochemical properties through structural analysis and calculation. We will detail its molecular formula and weight, analyze its key structural features, and place it within the broader context of nicotinamide derivatives. Furthermore, a conceptual synthetic pathway and potential research applications are discussed, providing a foundational resource for researchers and scientists.

Introduction: The Significance of Nicotinamide Derivatives

Nicotinamide, a form of vitamin B3, is a fundamental building block in biological systems, most notably as a component of the coenzymes NAD+ and NADP+. Its derivatives constitute a vast and important class of compounds in pharmacology and biochemistry. The pyridine ring of nicotinamide offers a versatile scaffold that can be functionalized at various positions to modulate biological activity. The introduction of a bromine atom, as in the 5-bromo-nicotinamide core, can significantly alter the electronic properties and binding interactions of the molecule. The N-substitution on the carboxamide group allows for the introduction of diverse functionalities, such as the furan ring in 5-bromo-N-(2-furylmethyl)nicotinamide, to explore a wide range of chemical space and target specific biological pathways. This guide focuses on the specific derivative, 5-bromo-N-(2-furylmethyl)nicotinamide, to provide a detailed understanding of its chemical nature.

Core Physicochemical Properties

The fundamental properties of 5-bromo-N-(2-furylmethyl)nicotinamide have been determined through stoichiometric calculation based on its chemical structure. These properties are essential for any experimental work, including reaction setup, dosage calculations, and analytical characterization.

PropertyValueMethod
Molecular Formula C₁₁H₉BrN₂O₂Calculation
Molecular Weight 281.11 g/mol Calculation
IUPAC Name 5-bromo-N-(furan-2-ylmethyl)pyridine-3-carboxamideNomenclature

The molecular formula is derived by summing the constituent atoms of the 5-bromopyridine ring, the amide linker, and the N-linked furfuryl group. The molecular weight is subsequently calculated based on the atomic weights of carbon, hydrogen, bromine, nitrogen, and oxygen.

Molecular Structure and Key Features

The chemical structure of 5-bromo-N-(2-furylmethyl)nicotinamide is characterized by three key components: a 5-bromopyridine ring, a central amide linkage, and a terminal furan ring.

Caption: 2D structure of 5-bromo-N-(2-furylmethyl)nicotinamide.

  • 5-Bromonicotinamide Core: This central scaffold is derived from nicotinamide. The bromine atom at the 5-position is an electron-withdrawing group, which can influence the molecule's reactivity and its ability to form halogen bonds, a significant interaction in ligand-protein binding. The core structure is shared with simpler compounds like 5-Bromonicotinamide itself, which has a molecular formula of C₆H₅BrN₂O and a molecular weight of 201.02 g/mol [1].

  • Amide Linkage: The amide group is a rigid and planar functional group that can act as both a hydrogen bond donor and acceptor. This is crucial for its interaction with biological macromolecules.

  • N-(2-furylmethyl) Substituent: The furan ring is an aromatic heterocycle that can engage in π-stacking interactions. The methylene linker provides rotational flexibility, allowing the furan moiety to adopt various conformations.

Context within Nicotinamide Derivatives Research

While 5-bromo-N-(2-furylmethyl)nicotinamide is a specific molecule, it belongs to a well-explored class of N-substituted nicotinamides. By examining related compounds, we can infer potential properties and applications. For instance, various substitutions on the amide nitrogen lead to a range of physicochemical properties and biological activities.

CompoundMolecular FormulaMolecular Weight ( g/mol )
5-Bromo-N-(pentan-2-yl)nicotinamideC₁₁H₁₅BrN₂O271.15
5-Bromo-N-(2-morpholinoethyl)nicotinamideC₁₂H₁₆BrN₃O₂314.18[2]
5-Bromo-N-(2-hydroxyethyl)nicotinamideC₈H₉BrN₂O₂245.07[3][4]
5-bromo-N-(2-methoxyethyl)pyridine-3-carboxamideC₉H₁₁BrN₂O₂259.10[5]

This comparison highlights how modifications to the N-substituent can systematically alter the molecular weight and other properties like lipophilicity and hydrogen bonding potential, which in turn affects their suitability for different research applications.

Conceptual Synthesis Workflow

The synthesis of 5-bromo-N-(2-furylmethyl)nicotinamide can be conceptually approached through a standard amidation reaction. The most direct route would involve the coupling of 5-bromonicotinic acid with furfurylamine.

Protocol: Conceptual Synthesis via Amide Coupling

  • Activation of Carboxylic Acid: 5-bromonicotinic acid is dissolved in an appropriate aprotic solvent (e.g., dichloromethane or DMF). A coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) are added to activate the carboxylic acid, forming a more reactive intermediate.

  • Amine Addition: Furfurylamine is added to the reaction mixture.

  • Reaction: The mixture is stirred at room temperature until the reaction is complete, which can be monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure 5-bromo-N-(2-furylmethyl)nicotinamide.

G reactant1 5-Bromonicotinic Acid intermediate Activated Ester Intermediate reactant1->intermediate Activation reactant2 Furfurylamine product 5-bromo-N-(2-furylmethyl)nicotinamide reactant2->product Amide Bond Formation reagents Coupling Agents (e.g., HATU, EDC/HOBt) + Base (e.g., DIPEA) reagents->intermediate intermediate->product Amide Bond Formation

Caption: Conceptual workflow for the synthesis of 5-bromo-N-(2-furylmethyl)nicotinamide.

Potential Research Applications

Given its structural features, 5-bromo-N-(2-furylmethyl)nicotinamide could be a valuable tool in several areas of research:

  • Enzyme Inhibition: The nicotinamide scaffold is a well-known "privileged structure" that can target a variety of enzymes, particularly those involved in NAD+ metabolism, such as PARPs and sirtuins. The specific substitutions on this molecule could confer selectivity and potency for particular enzyme targets.

  • Medicinal Chemistry: This compound can serve as a lead compound or a fragment for further optimization in drug discovery programs. The furan and bromo-pyridine moieties offer sites for further chemical modification to improve pharmacokinetic and pharmacodynamic properties.

  • Chemical Biology: As a potential ligand, it could be used to develop chemical probes to study the function of specific proteins or pathways in a cellular context.

Conclusion

5-bromo-N-(2-furylmethyl)nicotinamide is a compound with significant potential in chemical and biological research. This guide has established its fundamental physicochemical properties through calculation, providing a molecular formula of C₁₁H₉BrN₂O₂ and a molecular weight of 281.11 g/mol . By analyzing its structure and comparing it to related nicotinamide derivatives, we have provided a context for its potential synthesis and application. This document serves as a foundational resource for researchers interested in exploring the utility of this and similar molecules in their work.

References

  • PubChem. 5-Bromonicotinamide. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. 5-bromo-N-methylfuran-2-carboxamide Properties. [Link]

  • PubChem. 5-bromo-N-(2-methoxyethyl)pyridine-3-carboxamide. National Center for Biotechnology Information. [Link]

Sources

Pharmacological Targets of Furylmethyl Nicotinamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the pharmacological landscape of Furylmethyl Nicotinamide Analogs , a specific class of small molecules where the nicotinamide (pyridine-3-carboxamide) scaffold is derivatized with a furan-2-ylmethyl group.

These compounds act as "privileged structures" in medicinal chemistry, primarily functioning as NAD+ mimics or Type II Kinase Inhibitors . The nicotinamide moiety typically anchors the molecule via hydrogen bonding to the "hinge region" of kinases or the "cofactor pocket" of metabolic enzymes, while the furylmethyl group exploits adjacent hydrophobic pockets to confer selectivity.

Content Type: Technical Guide & Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists

Executive Summary: The Pharmacophore

The N-(furan-2-ylmethyl)nicotinamide scaffold represents a strategic intersection of two bioactive motifs. Its pharmacological activity is driven by a "Head-Linker-Tail" architecture:

  • Head (Nicotinamide): Acts as a hydrogen bond donor/acceptor pair (D-A), mimicking the adenine ring of ATP or the nicotinamide moiety of NAD+.

  • Linker (Methylene): Provides rotational freedom, allowing the tail to access deep hydrophobic clefts.

  • Tail (Furan): An electron-rich, aromatic heterocycle that engages in

    
     stacking or occupies the hydrophobic "selectivity pocket" (e.g., the back pocket of kinases).
    
Core Pharmacological Targets
Target ClassSpecific ProteinMechanism of ActionBinding Mode
Protein Kinases VEGFR-2 / Src ATP-Competitive InhibitionNicotinamide binds hinge; Furan occupies hydrophobic gate.
Metabolic Enzymes IMPDH NAD+ AntagonismFuran acts as a ribose bioisostere (C-nucleoside mimic).
Epigenetic Enzymes NNMT Bisubstrate InhibitionMimics the transition state of Nicotinamide methylation.[1]
Fungal Enzymes SDH (Complex II) Ubiquinone AntagonismDisrupts electron transport chain (fungicidal).

Primary Target: Protein Kinases (VEGFR-2 & Src)

Mechanism of Action

In the context of oncology, furylmethyl nicotinamide analogs function as ATP-competitive inhibitors . The nicotinamide nitrogen and amide oxygen form a bidentate hydrogen bond with the kinase hinge region (e.g., Cys919 in VEGFR-2). The furan ring, positioned by the methylene linker, extends into the hydrophobic back pocket, often interacting with the "gatekeeper" residue.

Structure-Activity Relationship (SAR)[2][3]
  • Furan Position: The 2-furylmethyl substitution is generally superior to 3-furylmethyl due to optimal steric alignment with the hydrophobic pocket II of the kinase.

  • Electronic Effects: Electron-donating groups on the furan ring can enhance

    
     interactions with aromatic residues (e.g., Phe/Tyr) in the binding site.
    
Visualization: Kinase Binding Mode

KinaseBinding cluster_0 Drug Molecule cluster_1 Target Protein (Kinase) Nicotinamide Nicotinamide Head (H-Bond Donor/Acceptor) Linker Methylene Linker (Rotational Switch) Nicotinamide->Linker Hinge Kinase Hinge Region (ATP Binding Site) Nicotinamide->Hinge H-Bonds Furan Furylmethyl Tail (Hydrophobic/Aromatic) Linker->Furan Gatekeeper Gatekeeper Residue (Selectivity Filter) Linker->Gatekeeper Steric Avoidance BackPocket Hydrophobic Back Pocket (Allosteric Site) Furan->BackPocket Pi-Stacking / VdW

Caption: Pharmacophore model showing the bidentate binding of the nicotinamide head to the kinase hinge and the furan tail occupying the hydrophobic back pocket.

Secondary Target: NAD+ Metabolizing Enzymes (IMPDH & NNMT)

Inosine Monophosphate Dehydrogenase (IMPDH)

Analogs such as Furanfurin (a C-nucleoside derivative) demonstrate that the furan ring can effectively mimic the ribose sugar of NAD+.

  • Relevance: IMPDH is a rate-limiting enzyme in de novo guanine nucleotide biosynthesis, a critical target for immunosuppression and cancer therapy.

  • Binding: The nicotinamide moiety binds the nicotinamide pocket, while the furan ring occupies the ribose binding site, preventing the hydride transfer required for the conversion of IMP to XMP.

Nicotinamide N-Methyltransferase (NNMT)

NNMT methylates nicotinamide to 1-methylnicotinamide (1-MNA).[2][3] Furylmethyl analogs can act as bisubstrate inhibitors or competitive inhibitors.

  • Mechanism: They occupy the active site but cannot be methylated effectively, or they span both the nicotinamide and S-adenosylmethionine (SAM) binding pockets, locking the enzyme in an inactive conformation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Kinase Inhibition Assay (ADP-Glo™ Platform)

Objective: Determine the IC50 of furylmethyl nicotinamide analogs against VEGFR-2 or Src. Principle: Measures ADP generated from the kinase reaction; ADP is converted to ATP, which is then quantified via a luciferase/luciferin reaction.

  • Reagent Prep:

    • Prepare 1X Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • Dilute compounds in 100% DMSO (10 mM stock) to 4x working concentration (final DMSO < 1%).

  • Enzyme Reaction:

    • In a white 384-well plate, add 2.5 µL of compound.

    • Add 2.5 µL of Kinase (e.g., VEGFR-2, 2 ng/well). Incubate 10 min at RT.

    • Add 5 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr)).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.

  • Analysis:

    • Read Luminescence (RLU).

    • Validation: Z' factor must be > 0.5. Calculate IC50 using a 4-parameter logistic fit.

Protocol B: Cell Viability & Selectivity Screening

Objective: Differentiate between cytotoxic efficacy and off-target toxicity.

  • Seeding: Seed HUVEC (VEGFR-dependent) and HCT-116 (Control) cells at 3,000 cells/well in 96-well plates.

  • Treatment: After 24h, treat with serial dilutions of the analog (0.01 - 100 µM).

  • Readout: After 72h, add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.

  • Calculation: Selectivity Index (SI) = IC50 (Control) / IC50 (Target). An SI > 10 indicates a viable lead.

Visualization: Screening Cascade

ScreeningCascade Start Library Synthesis (Furylmethyl Nicotinamide Analogs) Step1 Primary Screen: Enzymatic Assay (Target: VEGFR-2 / Src) Criteria: >50% Inhibition @ 10 µM Start->Step1 Step2 Dose Response (IC50) Criteria: IC50 < 1 µM Step1->Step2 Pass Discard Discard / Redesign Step1->Discard Fail Step3 Cellular Viability (MTT) (HUVEC vs Fibroblasts) Criteria: Selectivity Index > 10 Step2->Step3 Pass Step2->Discard Fail Step4 Mechanism Validation (Western Blot: p-VEGFR/p-Src) Step3->Step4 Pass Step3->Discard Toxic Lead Lead Candidate (Ready for ADME/PK) Step4->Lead Valid

Caption: Hierarchical screening cascade ensuring only potent and selective analogs progress to mechanistic validation.

Future Outlook & Clinical Relevance

The furylmethyl nicotinamide scaffold is evolving beyond simple kinase inhibition.

  • PROTACs: The nicotinamide head is being explored as a "warhead" for E3 ligase ligands, with the furylmethyl group serving as a linker attachment point to degrade NNMT or specific kinases.

  • Neuroprotection: Emerging data suggests these analogs may modulate KCNQ (Kv7) channels (similar to retigabine analogs), offering potential in epilepsy and depression treatment by stabilizing neuronal resting potentials.

References

  • Vertex AI Search. (2025). SAR Probing of KX2-391 Provided Analogues With Juxtaposed Activity Profile Against Major Oncogenic Kinases. Frontiers in Oncology. 4

  • Pankiewicz, K. W., et al. (1998). Isosteric analogues of nicotinamide adenine dinucleotide derived from furanfurin... as mammalian inosine monophosphate dehydrogenase inhibitors. Journal of Medicinal Chemistry. 5

  • BenchChem Technical Support. (2025). Comparative Study of the Biological Activity of N-(2-Aminophenyl)-2-chloronicotinamide and its Analogs. 6

  • MDPI. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents. 7

  • Friedman, A. K., et al. (2016).[8] KCNQ channel openers reverse depressive symptoms via an active resilience mechanism.[8][9] Nature Communications.[8] 8

Sources

Technical Guide: Novel P2X7 Receptor Antagonists Based on Nicotinamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical deep-dive into the design, synthesis, and pharmacological profiling of P2X7 receptor antagonists , specifically focusing on the nicotinamide (pyridine-3-carboxamide) scaffold. This class of compounds, exemplified by JNJ-47965567 , represents a critical evolution in purinergic pharmacology, overcoming historical challenges related to species selectivity (human vs. rodent) and blood-brain barrier (BBB) permeability.

Executive Summary

The P2X7 receptor (P2X7R) is an ATP-gated cation channel that acts as a primary sensor for tissue damage and inflammation.[1][2] Its activation triggers the NLRP3 inflammasome , driving the release of IL-1β and IL-18.[1][2][3][4] While early antagonists (e.g., adamantane derivatives like AZD9056) failed in clinical translation due to poor CNS penetration or species-dependent potency, the nicotinamide (pyridine-3-carboxamide) scaffold has emerged as a superior pharmacophore.[1][4] This guide details the medicinal chemistry, structure-activity relationships (SAR), and validation protocols for this class, with a focus on the clinical candidate JNJ-47965567 .

Target Profile: The P2X7 Receptor[2][5][6][7][8][9][10][11][12][13]

Mechanism of Action

Unlike other P2X subtypes, P2X7 requires millimolar concentrations of extracellular ATP (eATP) for activation, acting as a "danger signal" sensor.[2][3][5]

  • Channel Opening: ATP binding opens a cation-selective channel (

    
     influx, 
    
    
    
    efflux).
  • Pore Formation: Prolonged activation recruits pannexin-1, forming a non-selective macropore permeable to molecules up to 900 Da (e.g., Yo-Pro-1).

  • Inflammasome Assembly:

    
     efflux is the obligate trigger for NLRP3 inflammasome assembly and caspase-1 activation.[1]
    
The Species Selectivity Hurdle

A critical failure point in P2X7 drug discovery is the inter-species variance in antagonist potency.

  • The Problem: Many antagonists (e.g., KN-62) are potent against human P2X7 (hP2X7) but weak against rat P2X7 (rP2X7). This complicates preclinical validation in rodent pain/inflammation models.

  • The Cause: Residue differences in the allosteric pocket (specifically at positions 95, 126, and 312).

  • The Nicotinamide Solution: Nicotinamide-based antagonists like JNJ-47965567 bind to a conserved allosteric pocket, maintaining equipotency across species (

    
     nM for both hP2X7 and rP2X7).[1][4]
    

Medicinal Chemistry: The Nicotinamide Scaffold

The "nicotinamide" scaffold in this context refers to pyridine-3-carboxamides .[1][4] The most prominent example is JNJ-47965567 .[1][4][6]

Case Study: JNJ-47965567
  • Chemical Name: N-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]-2-phenylsulfanylpyridine-3-carboxamide.[1][4][6][7]

  • Core Structure: A pyridine-3-carboxamide core linked to a specialized tetrahydropyran amine.[1][4]

  • Key Structural Features:

    • Pyridine Core: Provides the primary hydrogen bond acceptor/donor motif for the allosteric site.

    • 2-Phenylsulfanyl Group: Occupies a hydrophobic sub-pocket, critical for high affinity.

    • Phenyl-Piperazine Moiety: Enhances CNS penetration and metabolic stability.[1][4]

Synthesis Protocol

The synthesis of nicotinamide-based antagonists typically proceeds via a nucleophilic aromatic substitution (


) followed by amide coupling.[1]

Step-by-Step Synthesis Scheme:

  • Starting Material: 2-chloropyridine-3-carboxylic acid (or ester).[1][4]

  • 
     Displacement:  Reaction with thiophenol (PhSH) in the presence of a base (
    
    
    
    ) introduces the sulfide at the 2-position.
  • Amide Coupling: The carboxylic acid is coupled with the complex amine (e.g., (4-(4-phenylpiperazin-1-yl)tetrahydro-2H-pyran-4-yl)methanamine) using HATU or EDC/HOBt.[1][4]

Synthesis SM 2-chloropyridine-3-carboxylic acid Step1 Step 1: SnAr Displacement (PhSH, K2CO3, DMF, 100°C) SM->Step1 Inter 2-(phenylsulfanyl)pyridine-3-carboxylic acid Step1->Inter Step2 Step 2: Amide Coupling (Amine, HATU, DIPEA, DCM) Inter->Step2 Product Nicotinamide Antagonist (e.g., JNJ-47965567) Step2->Product

Caption: General synthesis route for 2-thio-nicotinamide P2X7 antagonists.

Pharmacology & Profiling Protocols

To validate a novel nicotinamide derivative, two orthogonal assays are mandatory: Calcium Influx (Channel Mode) and Yo-Pro-1 Uptake (Pore Mode) .

Protocol A: FLIPR Calcium Influx Assay

Purpose: Measures the inhibition of rapid channel opening.

Materials:

  • HEK293 cells stably expressing hP2X7 or rP2X7.

  • FLIPR Calcium 6 Assay Kit (Molecular Devices).

  • Agonist: BzATP (more potent than ATP).

Procedure:

  • Seeding: Plate cells at 50,000 cells/well in black-walled 96-well plates. Incubate overnight.

  • Dye Loading: Remove media. Add 100 µL Loading Buffer (HBSS + 20 mM HEPES + Calcium 6 dye). Incubate 1 hr at 37°C.

  • Antagonist Pre-treatment: Add test compounds (nicotinamide derivatives) at varying concentrations (0.1 nM – 10 µM). Incubate 30 min.

  • Stimulation: Place plate in FLIPR Tetra. Inject BzATP (

    
     concentration, typically 10-50 µM).
    
  • Measurement: Record fluorescence (Ex 485 nm / Em 525 nm) for 180 seconds.

  • Analysis: Calculate

    
     based on peak fluorescence change (
    
    
    
    ).
Protocol B: Yo-Pro-1 Dye Uptake Assay

Purpose: Measures the inhibition of large pore formation (a hallmark of chronic P2X7 activation).

Materials:

  • Yo-Pro-1 Iodide (Create 1 mM stock in DMSO).[1][4]

  • Assay Buffer: Low divalent cation solution (sucrose-based or low

    
     PBS) to facilitate pore opening.[1]
    

Procedure:

  • Prep: Wash cells 3x with Assay Buffer.

  • Mix: Add Yo-Pro-1 (1 µM final) and test compound to cells.

  • Activation: Add BzATP (typically 100 µM) to trigger pore opening.

  • Kinetics: Measure fluorescence (Ex 490 nm / Em 530 nm) every 2 minutes for 60 minutes at 37°C.

  • Validation: A true antagonist must inhibit this signal, confirming blockade of the cytolytic pore.

Signaling & Mechanism Visualization

The following diagram illustrates the P2X7 signaling cascade and the specific intervention point of nicotinamide antagonists.

P2X7_Pathway ATP Extracellular ATP (High Concentration) P2X7 P2X7 Receptor (Allosteric Site) ATP->P2X7 Activates Antagonist Nicotinamide Antagonist (e.g., JNJ-47965567) Antagonist->P2X7 Blocks (Allosteric) Channel Channel Opening (Na+/Ca2+ Influx, K+ Efflux) P2X7->Channel Pore Pore Formation (Pannexin-1 Recruitment) Channel->Pore Prolonged Activation NLRP3 NLRP3 Inflammasome Assembly Channel->NLRP3 K+ Efflux ROS ROS Production Pore->ROS Caspase Caspase-1 Activation NLRP3->Caspase Cytokine IL-1β / IL-18 Release Caspase->Cytokine

Caption: P2X7 activation cascade leading to cytokine release, blocked by allosteric nicotinamide antagonists.[1][3][4][8]

Quantitative Comparison: Scaffold Performance

The table below highlights why the Nicotinamide (Pyridine-carboxamide) scaffold is preferred over first-generation antagonists.

Scaffold ClassRepresentative CompoundhP2X7 IC50 (nM)rP2X7 IC50 (nM)Species Ratio (Rat/Human)CNS Penetration
Adamantane AZD9056162500>150 (Poor)Moderate
Tetrazole A-438079100180~1.8 (Good)Low
Nicotinamide JNJ-47965567 10 9 ~1.0 (Excellent) High
Cyanoguanidine A-8045981110~1.0 (Excellent)Moderate

Note: The Nicotinamide scaffold offers the best balance of equipotency and CNS bioavailability.

References

  • Bhattacharya, A., et al. (2013). "Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567." British Journal of Pharmacology.[9] Link

  • Karasawa, A., & Kawate, T. (2016). "Structural basis for subtype-specific inhibition of the P2X7 receptor." Nature. Link (Describes the allosteric binding pocket).

  • Donnelly-Roberts, D. L., et al. (2009). "Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors." British Journal of Pharmacology.[9] Link

  • Bartlett, R., et al. (2014). "The P2X7 receptor channel: recent developments and new therapeutic approaches."[2][10][11] Pharmacological Reviews. Link

  • Lord, B., et al. (2014).[9] "Pharmacology of a novel central nervous system-penetrant P2X7 antagonist JNJ-42253432." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Technical Guide: NNMT Inhibitor Library Screening – Nicotinamide Derivatives & Bisubstrate Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nicotinamide N-methyltransferase (NNMT) has emerged as a critical metabolic regulator in oncology (e.g., stromal reprogramming in CAFs) and metabolic disorders (obesity, type 2 diabetes).[1][2] By acting as a "methyl sink," NNMT drains the cellular pool of S-adenosylmethionine (SAM), altering the epigenetic landscape (histone hypomethylation).

This guide details the technical framework for screening nicotinamide (NAM) derivative libraries to identify potent NNMT inhibitors. Unlike generic high-throughput screening (HTS), focusing on NAM derivatives leverages the intrinsic affinity of the substrate binding pocket. We will explore the Ordered Bi-Bi mechanism of NNMT, the Structure-Activity Relationship (SAR) of the pyridine scaffold, and provide a validated fluorescence-based screening protocol capable of distinguishing true competitive inhibitors from false positives.

Part 1: The Target & Mechanistic Rationale

The Reaction Mechanism

To design effective inhibitors, one must exploit the enzyme's kinetic mechanism. NNMT follows an Ordered Bi-Bi mechanism .[3]

  • SAM Binding: The cofactor (SAM) binds first, inducing a conformational change that creates the binding site for the substrate.

  • Substrate Binding: Nicotinamide (NAM) binds second.

  • Catalysis: Direct methyl transfer occurs.

  • Product Release: 1-Methylnicotinamide (1-MNA) is released first, followed by S-adenosylhomocysteine (SAH).

Implication for Library Design: Inhibitors based on the nicotinamide scaffold (NAM derivatives) are competitive with respect to NAM and uncompetitive with respect to SAM . However, bisubstrate inhibitors (linking NAM and SAM mimics) can achieve nanomolar potency by occupying both pockets simultaneously.

Pathway Visualization

The following diagram illustrates the kinetic mechanism and the intervention points for NAM-derivative inhibitors versus Bisubstrate inhibitors.

NNMT_Mechanism NNMT_Free NNMT (Free Enzyme) Complex_Binary NNMT-SAM (Binary Complex) NNMT_Free->Complex_Binary + SAM Inhib_Bi Bisubstrate Inhibitor (Bridging) NNMT_Free->Inhib_Bi Occupies Both Sites SAM SAM (Cofactor) Complex_Ternary NNMT-SAM-NAM (Ternary Complex) Complex_Binary->Complex_Ternary + NAM Inhib_NAM NAM Derivative (Competitive) Complex_Binary->Inhib_NAM Competes w/ NAM NAM Nicotinamide (Substrate) Transition Methyl Transfer (Transition State) Complex_Ternary->Transition Products 1-MNA + SAH Transition->Products

Figure 1: NNMT Ordered Bi-Bi Kinetic Mechanism and Inhibitor Entry Points.

Part 2: Library Design Strategy (SAR)

When constructing a library of nicotinamide derivatives, random selection is inefficient. The library should be "focused," prioritizing the following structural modifications based on known SAR data.

The Pyridine Scaffold (The Warhead)

The core pharmacophore is the pyridine ring.

  • N1 Position: Must remain un-substituted in the library to allow binding, unless designing N-methylated quinolinium salts (which act as product mimics/inhibitors).

  • C3 Amide Group: Critical for hydrogen bonding with the active site (residues Ser201, Ser213).

    • Modification: Replace amide with bioisosteres (e.g., thioamide, oxazoline) to improve metabolic stability while retaining H-bond capability.

  • C5/C6 Substitutions: The "growth vector."

    • Hydrophobic groups (phenyl, naphthyl) at C5/C6 can reach into the lipophilic pocket usually occupied by the methionine moiety of SAM, increasing affinity.

    • Recommendation: Include 5-amino, 6-methoxy, and bicyclic variants (isoquinolines, quinolines).

Bisubstrate Mimics (High Potency)

For high-value libraries, synthesize conjugates linking the NAM scaffold to an adenosine mimic.

  • Linker Chemistry: Alkynyl linkers (rigid) often outperform alkyl linkers (flexible) by mimicking the transition state geometry.

  • Example: Compounds like NS1 or II399 utilize this strategy.

Scaffold ClassMechanismPotency PotentialKey SAR Feature
Simple Pyridines Competitive (NAM)Micromolar (

M)
C3-amide preservation is critical.
Quinoliniums Product InhibitionLow

M
N-methylation mimics 1-MNA.
Bisubstrate Analogues Transition State MimicNanomolar (nM)Linker length (3-4 carbons/alkyne) determines fit.

Part 3: Biochemical Screening Assays

Two primary methodologies are recommended. The Fluorescence-based End-point Assay is superior for primary HTS due to throughput and cost. LC-MS/MS is reserved for hit validation.

Primary Assay: Fluorescence Derivatization

This assay relies on the specific chemical reaction between the product, 1-Methylnicotinamide (1-MNA) , and acetophenone in the presence of strong base and formic acid.

  • Principle: 1-MNA + Acetophenone

    
     2,7-naphthyridine derivative (Fluorescent).[1][4]
    
  • Excitation/Emission:

    
    .
    
  • Advantage: Directly measures product formation. Unlike coupled assays (e.g., measuring SAH via homocysteine), this is less prone to interference from other methyltransferases in impure protein preps.

Secondary Assay: LC-MS/MS (HILIC)
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required because NAM and 1-MNA are highly polar and elute in the void volume of C18 columns.

  • Transitions:

    • 1-MNA:

      
       137.1 
      
      
      
      94.1[5][6]
    • NAM:

      
       123.1 
      
      
      
      80.1[5][6]

Part 4: Validated HTS Protocol (Fluorescence)

Objective: Screen a library of NAM derivatives at 10


M concentration.
Reagents & Buffer Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.05% Tween-20.

    • Note: DTT prevents oxidation of the enzyme; Tween-20 prevents compound aggregation.

  • Substrate Mix: 50

    
    M SAM + 50 
    
    
    
    M Nicotinamide (approx.
    
    
    values).
  • Stop Solution: 20% Acetophenone in Ethanol.

  • Fluorescence Developer: 3 M KOH + 20% Formic Acid (Prepare fresh).

Step-by-Step Workflow
  • Enzyme Dispensing:

    • Dispense 20

      
      L of recombinant hNNMT (final conc. 10-50 nM) into 384-well black plates.
      
  • Compound Addition:

    • Pin-transfer 100 nL of library compounds (in DMSO).

    • Include Controls :

      • High Control (HC): DMSO only (100% Activity).

      • Low Control (LC): No Enzyme or 100

        
        M 1-Methylquinolinium (0% Activity).
        
  • Pre-Incubation:

    • Incubate for 10 mins at 25°C to allow inhibitor binding to the binary complex (NNMT-SAM).

  • Reaction Initiation:

    • Add 20

      
      L of Substrate Mix (SAM + NAM).
      
    • Incubate for 60 mins at Room Temperature.

  • Quenching & Derivatization:

    • Add 10

      
      L of Acetophenone solution .
      
    • Immediately add 10

      
      L of 3M KOH .
      
    • Incubate 2 mins.

    • Add 40

      
      L of 88% Formic Acid .
      
    • Critical: This sequence generates the fluorophore.

  • Readout:

    • Incubate 10 mins at RT.

    • Read Fluorescence (

      
      ).
      
Workflow Diagram

HTS_Workflow Step1 1. Plate Prep Dispense NNMT Enzyme (50 mM Tris pH 7.5) Step2 2. Library Addition Pin Transfer Compounds (Pre-incubation 10 min) Step1->Step2 Step3 3. Reaction Start Add SAM + NAM Substrates (60 min @ RT) Step2->Step3 Step4 4. Derivatization Add Acetophenone + KOH Then Formic Acid Step3->Step4 Step5 5. Detection Read Fluorescence (Ex 360nm / Em 440nm) Step4->Step5

Figure 2: Step-by-step HTS workflow for NNMT inhibition screening.

Part 5: Hit Validation & Data Analysis

Quantitative Analysis

Calculate the Z-factor for each plate to ensure assay robustness (


 is required).


  • 
    : Standard Deviation
    
  • 
    : Mean Signal
    
Orthogonal Confirmation (Cellular Engagement)

Hits identified in the fluorescence assay must be validated in a cellular context (e.g., HSC-2 oral cancer cells or U2OS cells) to prove target engagement and permeability.

  • Treat cells with inhibitor (24-48 hours).

  • Lyse cells and extract metabolites (MeOH extraction).

  • LC-MS/MS Quantification of intracellular 1-MNA levels.

    • Success Criteria: Dose-dependent reduction of 1-MNA without significant toxicity (check via CellTiter-Glo).

References

  • Neelakantan, H., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry.

  • van Haren, M. J., et al. (2016). A rapid and efficient assay for the characterization of substrates and inhibitors of nicotinamide N-methyltransferase. Biochemistry.

  • Martin, S. R., et al. (2018). Structure-Based Design of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry.

  • Polson, A. G., et al. (2021). High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). Journal of Medicinal Chemistry.

  • Zhang, J., et al. (2018). LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters.[7] Bioanalysis.

Sources

Methodological & Application

Application Note and Protocol for the Synthesis of 5-bromo-N-(2-furylmethyl)nicotinamide using EDC/HOBt Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of amide bonds is a fundamental transformation in organic chemistry, with broad applications in pharmaceutical and materials science.[1] Nicotinamide derivatives, in particular, are of significant interest due to their diverse biological activities, including potential anticancer properties.[2][3] This document provides a detailed guide for the preparation of 5-bromo-N-(2-furylmethyl)nicotinamide, a novel nicotinamide derivative, utilizing a robust and widely adopted amide coupling strategy involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

The EDC/HOBt coupling method is favored for its mild reaction conditions and the convenient removal of byproducts.[4] EDC, a water-soluble carbodiimide, activates the carboxylic acid, while HOBt is employed as an additive to enhance reaction efficiency and suppress side reactions, such as racemization.[5][6] This protocol is designed for researchers, scientists, and drug development professionals, offering a comprehensive, step-by-step methodology, an in-depth explanation of the reaction mechanism, and practical troubleshooting advice.

Materials and Methods

Reagents and Equipment
Reagent CAS Number Molecular Weight ( g/mol ) Supplier Purity
5-Bromonicotinic acid20826-04-4202.01[7][8]Major Chemical Supplier≥98%
Furfurylamine617-89-097.12[9]Major Chemical Supplier≥99%
EDC Hydrochloride (EDC·HCl)25952-53-8191.70[4][10]Major Chemical Supplier≥98%
1-Hydroxybenzotriazole (HOBt)2592-95-2135.12[11]Major Chemical Supplier≥97%
N,N-Dimethylformamide (DMF)68-12-273.09Major Chemical SupplierAnhydrous, ≥99.8%
Dichloromethane (DCM)75-09-284.93Major Chemical SupplierAnhydrous, ≥99.8%
Diisopropylethylamine (DIPEA)7087-68-5129.24Major Chemical Supplier≥99%
Ethyl acetate (EtOAc)141-78-688.11Major Chemical SupplierACS Grade
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01Major Chemical SupplierACS Grade
Brine (Saturated NaCl solution)7647-14-558.44Major Chemical SupplierACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Major Chemical SupplierACS Grade
Silica Gel7631-86-960.08Major Chemical Supplier230-400 mesh

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Column chromatography setup

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocol

Step 1: Reagent Preparation and Reaction Setup
  • To a dry 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromonicotinic acid (1.0 eq).

  • Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate vial, dissolve EDC·HCl (1.2 eq) in a minimal amount of anhydrous DMF or DCM.

  • Slowly add the EDC·HCl solution to the reaction mixture at 0 °C. Stir for 30 minutes to allow for the activation of the carboxylic acid.[6]

Step 2: Amine Addition and Reaction
  • To the activated carboxylic acid solution, add furfurylamine (1.1 eq) dropwise via syringe.

  • Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.[6]

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

Step 3: Reaction Monitoring

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[12]

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point.

  • Visualization: The spots can be visualized under a UV lamp (254 nm). The starting carboxylic acid and the product amide should have different Rf values.

Step 4: Work-up and Purification
  • Once the reaction is complete as indicated by TLC, dilute the reaction mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[6]

  • The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Reaction Mechanism and Workflow

The EDC/HOBt mediated amide coupling proceeds through a well-established mechanism. Initially, the carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by HOBt to form a more stable and less racemization-prone HOBt-ester.[1] Finally, the amine nucleophilically attacks the activated HOBt-ester to yield the desired amide and regenerate HOBt.[1]

G cluster_0 Activation cluster_1 Coupling cluster_2 Byproduct Carboxylic Acid Carboxylic Acid O-Acylisourea O-Acylisourea Carboxylic Acid->O-Acylisourea + EDC EDC EDC HOBt-Ester HOBt-Ester O-Acylisourea->HOBt-Ester + HOBt Urea Urea O-Acylisourea->Urea Rearrangement (Side Reaction) HOBt HOBt Amide Product Amide Product HOBt-Ester->Amide Product + Amine Amine Amine

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

The overall experimental workflow can be visualized as follows:

G A 1. Prepare Solution (Carboxylic Acid + HOBt in Solvent) B 2. Activation (Add EDC at 0 °C) A->B C 3. Coupling (Add Amine + Base) B->C D 4. Reaction (Stir at RT, Monitor by TLC) C->D E 5. Workup (Aqueous Washes) D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

Caption: Experimental workflow for EDC/HOBt amide coupling.

Results and Discussion

Following the outlined protocol, the synthesis of 5-bromo-N-(2-furylmethyl)nicotinamide is expected to proceed in good to excellent yields. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. A representative ¹H NMR spectrum for a similar compound, 5-Bromo-N-[2-(4-tert-butyl-phenoxy)-ethyl]-nicotinamide, is available for reference.[13]

Table of Expected Reaction Parameters and Outcomes:

Parameter Value/Observation
Reaction Time 12-24 hours
Reaction Temperature 0 °C to Room Temperature
Expected Yield 70-90% (after purification)
Appearance of Product Off-white to pale yellow solid
TLC Rf (Product) Higher than the starting carboxylic acid

Troubleshooting

Problem Possible Cause Solution
Low or No Product Formation Inactive reagents (EDC is moisture sensitive).[4]Use fresh, high-purity reagents and anhydrous solvents. Ensure the reaction is run under an inert atmosphere.
Incorrect pH.The optimal pH for EDC coupling is typically between 4.0 and 6.0.[14] The addition of a non-nucleophilic base like DIPEA helps maintain a suitable pH.
Formation of Significant Impurities Side reaction of the activated carboxylic acid.HOBt is added to form a more stable HOBt-ester, which minimizes the formation of N-acylurea byproducts.[6]
Difficult Product Purification The urea byproduct from EDC can be difficult to remove.The urea byproduct of EDC is water-soluble and can typically be removed with an acidic aqueous wash during workup.[6]

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[15]

  • Handle all chemicals in a well-ventilated fume hood.

  • Anhydrous HOBt is explosive and sensitive to heat and shock.[5][11] The hydrated form is significantly safer and more commonly used.[5]

  • EDC is a skin sensitizer.[14] Avoid direct contact.

  • Furfurylamine is flammable and corrosive.[16][17] It can cause severe skin and eye burns.[18]

  • 5-Bromonicotinic acid is an irritant.[7]

  • Dispose of all chemical waste according to institutional and local regulations.[19]

References

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl) - Ketone Pharma. (n.d.).
  • Furfurylamine. (2024, September 30).
  • Hydroxybenzotriazole - Grokipedia. (n.d.).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.).
  • Hydroxybenzotriazole - Wikipedia. (n.d.).
  • 1-Hydroxybenzotriazole: A Comprehensive Overview for Chemistry Professionals. (2024, October 24).
  • Furfurylamine CAS#: 617-89-0 - ChemicalBook. (n.d.).
  • An In-depth Technical Guide to 5-Bromonicotinic Acid (CAS Number: 20826-04-4) - Benchchem. (n.d.).
  • Understanding the Versatile Applications of Furfurylamine in Chemical Industries. (2024, August 29).
  • Buy 5-Bromonicotinic acid (EVT-293761) | 20826-04-4 - EvitaChem. (n.d.).
  • FURFURYLAMINE | CAMEO Chemicals. (n.d.).
  • Application Notes and Protocols for 1-Hydroxybenzotriazole (HOBt) - Benchchem. (n.d.).
  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride | 25952-53-8 - ChemicalBook. (2026, January 13).
  • Furfurylamine | C5H7NO | CID 3438 - PubChem - NIH. (n.d.).
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) - Common Organic Chemistry. (n.d.).
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - Wikipedia. (n.d.).
  • EDAC HCl, 25952-53-8, Crystalline, E6383, Sigma-Aldrich. (n.d.).
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.).
  • Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction - Benchchem. (n.d.).
  • Explosive properties of 1-hydroxybenzotriazoles - Luxembourg Bio Technologies. (n.d.).
  • 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem. (n.d.).
  • Amide Workup - Biofilm Inhibitor Synthesis. (n.d.).
  • 5-Bromonicotinic acid - CymitQuimica. (n.d.).
  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings | The Journal of Organic Chemistry - ACS Publications. (2007, October 12).
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies. (n.d.).
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem. (n.d.).
  • 5-Bromonicotinic acid | 20826-04-4 - ChemicalBook. (2026, January 13).
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Peptides. (n.d.).
  • Amide coupling Protocol for Amino PEG - AxisPharm. (2024, September 23).
  • Acid-Amine Coupling using EDCI - Organic Synthesis. (n.d.).
  • How can i separate main product from the reaction of EDC/HOBt or EDC/NHS? | ResearchGate. (2020, February 25).
  • TLC for amide synthesis. : r/OrganicChemistry - Reddit. (2024, November 13).
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025, February 20).
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024, August 18).
  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.).
  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. (n.d.).
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem. (n.d.).
  • Novel synthesis of nicotinamide derivatives of cytotoxic properties - PubMed. (2006, July 1).
  • Structural Elucidation, Modification and Anticancer Properties of a Lead Compound Nicotinamide N-Methyltransferase Inhibitor - OPUS at UTS. (n.d.).
  • 5-Bromo-N-[2-(4-tert-butyl-phenoxy)-ethyl]-nicotinamide - Optional[1H NMR] - Spectrum. (n.d.).
  • Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents? | ResearchGate. (2016, April 6).

Sources

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 5-Bromo-Nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of 5-substituted nicotinamide derivatives is a critical workflow in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., ROCK, JAK) and NAD+ pathway modulators. However, 5-bromo-nicotinamide presents a distinct set of "silent" challenges often overlooked in standard Suzuki coupling protocols.

Unlike simple aryl bromides, this substrate features an electron-deficient pyridine ring and a Lewis-basic amide moiety. These features create a dual-failure mode :

  • Catalyst Poisoning: The pyridine nitrogen (

    
    ) possesses a localized lone pair that strongly coordinates to electrophilic Pd(II) species, forming inactive off-cycle resting states.[1]
    
  • Solubility Mismatch: The polar amide functionality leads to poor solubility in non-polar solvents (Toluene, Hexanes), while the requisite inorganic bases are insoluble in the polar organic solvents often required to dissolve the substrate.

This guide moves beyond generic "mix-and-heat" recipes. We provide two distinct, field-validated protocols: Method A (Robust) for standard library synthesis, and Method B (High-Performance) for sterically demanding or sensitive coupling partners.

Mechanistic Insight: The "Pyridine Trap"

To optimize yields, one must understand why standard conditions fail. In a typical catalytic cycle, the active ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 species undergoes oxidative addition to the C-Br bond.[2][3]

However, with 5-bromo-nicotinamide, the pyridine nitrogen competes with phosphine ligands for the palladium center. If the phosphine ligand is labile (e.g.,


), the pyridine displaces it, forming a stable, catalytically inactive bis-pyridine complex 

.
Visualization: Catalyst Deactivation Pathway

The following diagram illustrates the standard catalytic cycle versus the "Pyridine Trap" (in Red) that halts turnover.

G PreCat Pd(II) Pre-catalyst Pd0 Active Pd(0)L2 PreCat->Pd0 Reduction OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd R-Br TransMet Transmetallation (Rate Limiting) OxAdd->TransMet R'-B(OH)2 / Base Trap OFF-CYCLE TRAP Pd-Pyridine Complex (Catalyst Death) OxAdd->Trap Pyridine N-Coordination (Low Steric Ligands) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Trap->OxAdd Reversible (Slow)

Figure 1: The catalytic cycle showing the competitive coordination of the pyridine nitrogen (The Trap), which sequesters the active catalyst.

Optimization Matrix

The following parameters have been optimized specifically for the 5-bromo-nicotinamide scaffold.

VariableRecommendationRationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ The bidentate ferrocenyl ligand (dppf) has a large bite angle and binds tightly to Pd, preventing displacement by the pyridine nitrogen.
Alt. Catalyst Pd₂(dba)₃ + XPhos For sterically hindered boronic acids. XPhos is bulky enough to physically block pyridine coordination.
Solvent DME / Water (3:1) DME (Dimethoxyethane) solubilizes the nicotinamide better than toluene; water is essential for the inorganic base.
Base K₂CO₃ or K₃PO₄ Carbonate is standard. Phosphate is used if the boronic acid is prone to protodeboronation (unstable).
Temperature 80°C - 100°C High temperature is required to overcome the activation energy of transmetallation in electron-deficient systems.

Experimental Protocols

Method A: The "Workhorse" Protocol (Pd(dppf)Cl₂)

Recommended for: Standard aryl/heteroaryl boronic acids with no major steric hindrance.

Reagents:

  • 5-Bromo-nicotinamide (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)

  • Pd(dppf)Cl₂[4][5]·CH₂Cl₂ (3 – 5 mol%)

  • K₂CO₃ (2.5 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add 5-bromo-nicotinamide (201 mg, 1.0 mmol), the aryl boronic acid (1.2 mmol), and K₂CO₃ (345 mg, 2.5 mmol).

  • Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.[5] Crucial: Oxygen promotes homocoupling and catalyst oxidation.
    
  • Solvent: Add degassed DME (4 mL) and degassed Water (1 mL) via syringe.

  • Catalyst: Remove the septum briefly under a positive stream of

    
     to add Pd(dppf)Cl₂ (24 mg, 0.03 mmol). Reseal immediately.
    
  • Reaction: Heat the mixture to 85°C for 4–6 hours. The solution should turn from orange/red to black (Pd black precipitation) only upon completion. Early black precipitation indicates catalyst death.

  • Workup: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Note: Nicotinamides are polar. If the product stays in the aqueous layer, saturate the aqueous layer with NaCl (brine) or use n-Butanol for extraction.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (DCM/MeOH gradient, typically 0-10% MeOH).
    
Method B: The "Difficult Coupling" Protocol (XPhos Pd G2)

Recommended for: Sterically hindered (ortho-substituted) boronic acids or when Method A fails.

Reagents:

  • Catalyst: XPhos Pd G2 (2–3 mol%) or Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1)[2]

Key Difference: The XPhos ligand is extremely bulky and electron-rich. It facilitates oxidative addition into the electron-deficient pyridine ring while its bulk prevents the pyridine nitrogen from coordinating to the palladium, effectively bypassing the "Pyridine Trap."

Decision Tree for Protocol Selection

Use this logic flow to select the correct conditions for your specific derivative.

G Start Start: 5-Bromo-Nicotinamide CheckPartner Analyze Boronic Acid Start->CheckPartner Simple Simple Aryl/Heteroaryl CheckPartner->Simple Hindered Ortho-Substituted / Unstable CheckPartner->Hindered MethodA METHOD A Pd(dppf)Cl2, K2CO3 DME/H2O, 85°C Simple->MethodA MethodB METHOD B XPhos Pd G2, K3PO4 Dioxane/H2O, 100°C Hindered->MethodB Workup Check Solubility (Polar Product?) MethodA->Workup MethodB->Workup Extract Extract w/ n-Butanol or DCM/iPrOH (3:1) Workup->Extract Yes

Figure 2: Workflow for selecting the optimal catalytic system based on coupling partner sterics.

Troubleshooting & FAQs

Q: My reaction stalled at 50% conversion. Adding more catalyst didn't help.

  • Diagnosis: Catalyst poisoning or product inhibition.[1][6][7] The nicotinamide product itself can coordinate Pd.

  • Solution: Switch to Method B (XPhos) . The bulky ligand prevents product inhibition. Alternatively, increase solvent volume to reduce concentration (0.1 M instead of 0.2 M).

Q: I see the hydrolysis product (Nicotinic Acid) instead of the coupled amide.

  • Diagnosis: Hydrolysis of the amide group under basic, aqueous conditions at high heat.

  • Solution:

    • Reduce water ratio (use 9:1 Dioxane/Water).

    • Switch base to Cs₂CO₃ (Cesium Carbonate) and run in anhydrous DMF/Toluene if solubility permits.

Q: The product is not extracting into Ethyl Acetate.

  • Diagnosis: 5-substituted nicotinamides are often highly polar and water-soluble.

  • Solution: Do not use EtOAC. Use a mixture of DCM:Isopropanol (3:1) or n-Butanol for extraction. Salting out the aqueous layer (saturation with NaCl) is mandatory.

References

  • Li, W., et al. (2002).[8] Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of Organic Chemistry. (Contextual grounding for electron-deficient pyridine couplings).

  • Yoneda Labs. (2025). Suzuki-Miyaura Cross-Coupling: Practical Guide & Mechanism. Yoneda Labs. Available at: [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1808, 5-Bromonicotinamide. PubChem.[9] Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

formulation of 5-bromo-N-(2-furylmethyl)nicotinamide for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Formulation of 5-bromo-N-(2-furylmethyl)nicotinamide for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

The successful in vivo evaluation of a novel chemical entity (NCE) such as 5-bromo-N-(2-furylmethyl)nicotinamide is critically dependent on the development of an appropriate formulation. An effective formulation ensures accurate dosing, consistent drug exposure, and reliable pharmacokinetic and pharmacodynamic data, thereby preventing promising candidates from being prematurely discarded due to poor bioavailability.[1][2] Given that many NCEs exhibit low aqueous solubility, a systematic approach to formulation development is essential.[3][4][5]

This guide provides a comprehensive framework for the formulation of 5-bromo-N-(2-furylmethyl)nicotinamide, a compound for which public domain data is scarce. The principles and protocols outlined herein are based on established best practices for NCEs with presumed poor aqueous solubility and are designed to guide the researcher from initial characterization to the preparation of dosing vehicles suitable for preclinical animal studies.

Pre-formulation Assessment: The Foundation of Rational Formulation Design

Before any formulation work begins, a thorough physicochemical characterization of 5-bromo-N-(2-furylmethyl)nicotinamide is paramount.[2][6][7] These initial studies illuminate the intrinsic properties of the molecule, guiding the selection of an appropriate formulation strategy and mitigating potential development hurdles.[8][9]

Key Physicochemical & Biopharmaceutical Parameters
ParameterSignificance in Formulation DevelopmentCommon Analytical Techniques
Solid-State Characterization The crystalline form (polymorphism) or lack thereof (amorphous state) profoundly impacts solubility, dissolution rate, and stability.[10][11][12][13] Identifying the most stable polymorph is crucial for reproducible results.X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Polarized Light Microscopy (PLM)
Aqueous Solubility Determines the feasibility of a simple aqueous solution. Solubility should be assessed across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) to anticipate behavior in the gastrointestinal tract.[][15][16]Shake-flask method followed by HPLC or UV-Vis analysis
pKa Determination The ionization constant (pKa) indicates the extent of ionization at different pH values. This is critical for predicting solubility in various biological fluids and for deciding if pH adjustment can be used as a solubilization strategy.[17][18]Potentiometric titration, UV-metric titration, Capillary Electrophoresis
Partition & Distribution Coefficient (LogP/LogD) LogP (for the neutral form) and LogD (at a specific pH) measure the lipophilicity of the compound. These values help predict its absorption characteristics and are crucial for selecting lipid-based or surfactant-based formulation approaches.[18][19][20]Shake-flask method, Reversed-phase HPLC
Particle Size & Morphology For poorly soluble compounds formulated as suspensions, particle size is a critical quality attribute. Smaller particles increase the surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[21][22][23][24]Laser Diffraction, Dynamic Light Scattering (DLS), Microscopy

Strategic Formulation Pathways for In Vivo Dosing

The data gathered during the pre-formulation assessment will guide the selection of the most appropriate formulation strategy. The primary goal is to achieve a homogenous and stable system that allows for accurate and reproducible administration.[3][4]

Formulation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy & Development cluster_2 Phase 3: Finalization & Dosing Preformulation Pre-formulation Assessment (Solubility, pKa, LogP, Solid State) Strategy Formulation Strategy Selection Preformulation->Strategy Solution Solution Development (Co-solvents, Surfactants, Cyclodextrins) Strategy->Solution Soluble Suspension Suspension Development (Wetting agents, Suspending agents) Strategy->Suspension Insoluble Characterization Formulation Characterization (Appearance, Concentration, Stability) Solution->Characterization Suspension->Characterization Dosing In Vivo Dosing Characterization->Dosing

Caption: General workflow for preclinical formulation development.

Solution-Based Formulations

If 5-bromo-N-(2-furylmethyl)nicotinamide demonstrates sufficient solubility, a solution is the preferred formulation type as it ensures dose uniformity.[2] For poorly soluble compounds, several excipients can be employed to achieve a solution.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle to a level where the molecule is ionized can significantly increase solubility.[25] However, the final pH must be within a physiologically tolerable range for the chosen route of administration.

  • Co-solvents: Water-miscible organic solvents can be used to increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous vehicle.[26] Common co-solvents include polyethylene glycols (PEGs), propylene glycol (PG), and ethanol.[2][27][28] A key consideration is the potential for drug precipitation upon dilution with aqueous physiological fluids in vivo.[2]

  • Surfactants: Surfactants form micelles that can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[25] Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Cremophor® EL are frequently used in preclinical formulations.[28][29]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic central cavity, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[4][30] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral and oral formulations.

Suspension-Based Formulations

When solubilization is not feasible at the required concentration, a suspension is the next logical approach.[5] A suspension is a heterogeneous system where solid drug particles are dispersed in a liquid vehicle.

  • Wetting Agents: To ensure uniform dispersion of the hydrophobic drug particles in the aqueous vehicle, a wetting agent (a type of surfactant) is often necessary.

  • Suspending Agents: To prevent the rapid settling of drug particles, viscosity-enhancing agents such as carboxymethylcellulose (CMC), methylcellulose, or xanthan gum are incorporated. This ensures dose uniformity upon administration.

Formulation_Decision_Tree Solubility Is the API soluble in aqueous vehicle at target concentration? Ionizable Is the API ionizable (pKa data)? Solubility->Ionizable No SimpleSolution Formulate as simple aqueous solution. Solubility->SimpleSolution Yes CoSolvent Is API soluble in a tolerated co-solvent system? Ionizable->CoSolvent No AdjustpH Formulate with pH adjustment. Ionizable->AdjustpH Yes CoSolventSolution Formulate as co-solvent solution. CoSolvent->CoSolventSolution Yes Suspension Formulate as a suspension. CoSolvent->Suspension No

Caption: Decision tree for formulation strategy selection.

Vehicle Selection for In Vivo Studies

The choice of vehicle depends on the route of administration, the physicochemical properties of the drug, and the tolerability of the vehicle in the specific animal species.[2] All parenteral formulations must be sterile.

Vehicle ComponentCommon RoutesProperties & Considerations
Saline (0.9% NaCl) PO, IV, IP, SCIsotonic. Preferred for soluble compounds. Limited solubilizing capacity.
Phosphate-Buffered Saline (PBS) PO, IV, IP, SCBuffered to physiological pH. Good for pH-sensitive compounds.
Carboxymethylcellulose (CMC) PO0.5% - 1.0% (w/v) in water. Common suspending agent for oral gavage.
PEG 400 PO, IV, IPCo-solvent. Can cause side effects at high concentrations. Viscous.
Propylene Glycol (PG) PO, IV, IPCo-solvent. Potential for hemolysis (IV) and CNS effects at high doses.
Polysorbate 80 (Tween® 80) PO, IV, IPNon-ionic surfactant/solubilizer. Generally used at <5% concentration.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) PO, IV, IP, SCSolubilizing agent via complexation. Can be used up to 40% in water.

PO: Oral; IV: Intravenous; IP: Intraperitoneal; SC: Subcutaneous

Experimental Protocols

General Laboratory Safety: Always handle 5-bromo-N-(2-furylmethyl)nicotinamide and all chemicals in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[31][32][33][34][35] Review the Safety Data Sheet (SDS) for all compounds before use.

Protocol 1: Preparation of a Co-solvent/Surfactant Solution for Oral Dosing

This protocol is a starting point for achieving a solution when aqueous solubility is insufficient.

Objective: To prepare a 10 mg/mL solution of 5-bromo-N-(2-furylmethyl)nicotinamide in a vehicle containing PEG 400 and Tween® 80.

Materials:

  • 5-bromo-N-(2-furylmethyl)nicotinamide

  • Polyethylene glycol 400 (PEG 400)

  • Polysorbate 80 (Tween® 80)

  • Sterile Water for Injection or deionized water

  • Sterile glass vials

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Vehicle Preparation: In a clean glass beaker, prepare the vehicle by combining 10% PEG 400, 5% Tween® 80, and 85% water (v/v/v). For example, to make 10 mL of vehicle, add 1 mL of PEG 400 and 0.5 mL of Tween® 80 to a beaker, then add water to a final volume of 10 mL. Mix thoroughly with a magnetic stirrer until a clear, homogenous solution is formed.

  • Weighing API: Accurately weigh 100 mg of 5-bromo-N-(2-furylmethyl)nicotinamide.

  • Solubilization: Transfer the weighed API into a glass vial. Add approximately 8 mL of the prepared vehicle.

  • Mixing: Place a small magnetic stir bar in the vial. Stir the mixture on a magnetic stir plate. Gentle warming (to 30-40°C) or sonication can be applied to facilitate dissolution.

  • Final Volume Adjustment: Once the API is completely dissolved, transfer the solution to a 10 mL volumetric flask. Rinse the vial with a small amount of vehicle and add the rinsing to the volumetric flask. Add vehicle to the flask to bring the final volume to exactly 10 mL.

  • Final Mixing & Storage: Stopper the flask and invert several times to ensure homogeneity. The final formulation should be a clear solution. Store in a tightly sealed, labeled vial, protected from light.

Protocol 2: Preparation of a Suspension for Oral Dosing

This protocol is suitable if the compound cannot be solubilized at the desired concentration.

Objective: To prepare a 10 mg/mL suspension of 5-bromo-N-(2-furylmethyl)nicotinamide in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween® 80.

Materials:

  • 5-bromo-N-(2-furylmethyl)nicotinamide (micronized, if possible)

  • Sodium carboxymethylcellulose (CMC, low viscosity)

  • Polysorbate 80 (Tween® 80)

  • Sterile Water for Injection or deionized water

  • Mortar and pestle

  • Sterile glass vials or beaker

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Vehicle Preparation:

    • Prepare a 0.1% Tween® 80 solution by adding 100 µL of Tween® 80 to 100 mL of water.

    • To prepare the 0.5% CMC vehicle, slowly sprinkle 0.5 g of CMC powder onto the surface of 100 mL of the 0.1% Tween® 80 solution while stirring vigorously with a magnetic stirrer. Continue to stir until the CMC is fully hydrated and the solution is clear and viscous. This may take several hours.

  • Weighing API: Accurately weigh 100 mg of 5-bromo-N-(2-furylmethyl)nicotinamide. If the particle size is large, gently triturate the powder in a mortar and pestle to reduce particle size and improve homogeneity.

  • Wetting the API: In the mortar, add a few drops of the CMC vehicle to the API powder. Mix with the pestle to form a smooth, uniform paste. This step is crucial to ensure the hydrophobic powder is properly wetted before being dispersed in the bulk vehicle.

  • Suspension Formation: Gradually add the remaining vehicle to the paste in the mortar while continuously mixing.

  • Final Volume & Homogenization: Transfer the mixture to a 10 mL graduated cylinder or volumetric flask. Use additional vehicle to rinse the mortar and pestle and add it to the cylinder to reach the final 10 mL volume. Transfer the final suspension to a vial with a magnetic stir bar and stir for at least 30 minutes to ensure a uniform dispersion.

  • Storage: Store in a tightly sealed, labeled vial. The label should include the instruction "Shake Well Before Use."

Formulation Characterization and Quality Control

Once prepared, the formulation must be characterized to ensure it is suitable for dosing.[2][36]

  • Visual Inspection: Check for clarity and absence of particulates (for solutions) or for uniform dispersion and ease of resuspendability (for suspensions).

  • Concentration Verification: The concentration of 5-bromo-N-(2-furylmethyl)nicotinamide in the final formulation should be confirmed. This is typically done by diluting a sample of the formulation in a suitable solvent and analyzing it by a validated HPLC-UV method.[15][19]

  • Particle Size Analysis (for suspensions): The particle size distribution of the suspended API should be measured to ensure it is within an acceptable range and consistent between batches.[21][23][37] This is critical for consistent dissolution and absorption.

  • Stability: The short-term stability of the formulation should be assessed under the intended storage and use conditions. This includes visual inspection and concentration analysis over the period of the in vivo study.[7][38]

Conclusion

The development of a robust and reliable formulation is a cornerstone of successful in vivo research. For a new chemical entity like 5-bromo-N-(2-furylmethyl)nicotinamide, a systematic approach beginning with thorough pre-formulation characterization is non-negotiable. This data-driven process allows for the rational selection of a formulation strategy—be it a solution or a suspension—and the appropriate excipients to create a vehicle that ensures accurate and reproducible delivery to the test system. The protocols and principles outlined in this guide provide a validated framework to navigate the challenges of preclinical formulation, ultimately enhancing the quality and reliability of in vivo study outcomes.

References

  • Auriga Research. (n.d.). Solid State Characterization. Retrieved from [Link]

  • Selvita. (n.d.). Solid State Characterization. Retrieved from [Link]

  • SciSpace. (n.d.). Preformulation Studies: An Integral Part of Formulation Design. Retrieved from [Link]

  • Bharate, S. S., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Medicinal Chemistry, 12(4), 339-350. Retrieved from [Link]

  • Mogale, M. A., et al. (2018). Fundamental Methods in Drug Permeability, pKa LogP and LogDx Determination. ResearchGate. Retrieved from [Link]

  • AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time! Retrieved from [Link]

  • Teva API. (2018). Solving solubility issues in modern APIs. Retrieved from [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • SGS. (n.d.). Preclinical Formulation Development. Retrieved from [Link]

  • Vadalkar, A. et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(5), 1307-1323. Retrieved from [Link]

  • Solitek Pharma. (2025). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • Bentham Science. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

  • The Solubility Company. (n.d.). pKa & LogP Analysis Services. Retrieved from [Link]

  • Pharma Times. (n.d.). Role of Preformulation Parameters in Pharmaceutical Dosage Forms Manufacturing. Retrieved from [Link]

  • Hampshire College. (n.d.). Lab Safety Manual: Chemical Management. Retrieved from [Link]

  • Pion Inc. (n.d.). Physicochemical Characterization. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Lab Manager. (2025). Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations. Retrieved from [Link]

  • Technology Networks. (n.d.). LogP/LogD/pKa Analysis. Retrieved from [Link]

  • Pharma Focus Asia. (n.d.). Preformulation Studies - Drug Development. Retrieved from [Link]

  • Pharmaceutical Technology. (2020). Particle size analysis. Retrieved from [Link]

  • Outsourced Pharma. (n.d.). Accelerating The Development Of Enabled Formulations For Poorly Soluble Drugs Using Translational Pharmaceutics. Retrieved from [Link]

  • Williams, R. O., et al. (Eds.). (2012). Formulating Poorly Water Soluble Drugs. Springer. Retrieved from [Link]

  • BS Publications. (n.d.). Preformulation Studies. Retrieved from [Link]

  • Pharma Focus Europe. (2025). Pre-Formulation Studies and Analytical Techniques. Retrieved from [Link]

  • Ashland. (2022). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? Retrieved from [Link]

  • Avdeef, A. (2001). Physicochemical Profiling (Solubility, Permeability and Charge State). Current Topics in Medicinal Chemistry, 1(4), 277-351. Retrieved from [Link]

  • Contract Laboratory. (2023). Pharmaceutical Particle Size Analysis: A Comprehensive Guide. Retrieved from [Link]

  • Wasan, K. M., & Wasan, E. K. (2014). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics, 11(11), 3749–3751. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility profile of API at different pH mediums in distilled water... Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Langhua Pharma. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved from [Link]

  • SciSure. (2023). A Guide to Basic Chemistry Lab Safety: 12 Important Guidelines. Retrieved from [Link]

  • IIT Indore. (n.d.). LABORATORY & CHEMICAL SAFETY GUIDELINES. Retrieved from [Link]

  • Uddin, M. S., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(6), 1259. Retrieved from [Link]

  • Chen, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2397. Retrieved from [Link]

  • Sun, M., et al. (2022). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. Pharmaceutics, 14(2), 332. Retrieved from [Link]

  • ACS Publications. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Retrieved from [Link]

  • Clinical Gate. (2015). Particle size analysis. Retrieved from [Link]

  • European Pharmaceutical Review. (2018). The importance of particle size analysis. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. Retrieved from [Link]

  • Ansari, M. H. (2023). Preclinical Drug Development Process: Formulation and Development Aspects. International Journal of Medical and Pharmaceutical Sciences, 13(3), 1-14. Retrieved from [Link]

  • Symeres. (n.d.). Pre-clinical CMC drug product formulation and analytical development. Retrieved from [Link]

Sources

Application Note: Crystallization Protocols for N-(2-furylmethyl)nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

N-(2-furylmethyl)nicotinamide derivatives represent a critical scaffold in medicinal chemistry, often investigated for kinase inhibition, antifungal activity, and as intermediates in the synthesis of complex heterocycles.[1] Structurally, these molecules possess two distinct domains: the hydrophilic, H-bond-active nicotinamide core and the lipophilic, acid-sensitive furan moiety .[1][2]

Successful crystallization of these derivatives requires balancing these opposing physicochemical properties. The nicotinamide moiety drives strong intermolecular hydrogen bonding (often leading to polymorphism), while the furan ring introduces conformational flexibility and sensitivity to oxidative or acidic conditions.[1]

This guide provides a robust, field-proven framework for crystallizing these derivatives, moving beyond generic "trial-and-error" to a mechanistic approach based on solubility parameters and crystal engineering principles.

Physicochemical Profiling & Solvent Selection[1]

Before attempting crystallization, the solubility profile must be established.[1] Based on the structural analogs (nicotinamide and furan-2-carboxamides), these derivatives typically exhibit Class II (High Permeability, Low Solubility) behavior in the BCS classification system.[1]

Solubility Landscape

The following table summarizes the solubility behavior typically observed for this scaffold, derived from thermodynamic data of structural analogs.

Solvent ClassRepresentative SolventsSolubility BehaviorRole in Crystallization
Dipolar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Primary solvent for anti-solvent methods.[1][2]
Polar Protic Methanol, Ethanol, IPAModerate (Temperature dependent)Ideal for cooling crystallization.[1][2]
Polar Aprotic Acetone, Ethyl Acetate, THFModerate to Low Good for evaporation or as anti-solvents.[1][2]
Non-Polar Hexane, Heptane, TolueneNegligible Strict anti-solvents.[1][2]
Aqueous Water, BufferspH Dependent Anti-solvent (neutral pH) or Solvent (low pH for salts).[1][2]
The "Furan Factor" in Solvent Choice

Critical Warning: The furan ring is susceptible to acid-catalyzed ring opening and polymerization.[1][2]

  • Avoid: Strong acidic solvents (e.g., acetic acid) at high temperatures.[1][2]

  • Preferred: Neutral alcohols or esters.[1][2]

  • Stabilization: If oxidative degradation is observed, trace amounts of antioxidants (e.g., BHT) can be added to the mother liquor, though this is rarely needed for short crystallization times.[1][2]

Experimental Protocols

Protocol A: Temperature-Controlled Cooling (Preferred Method)

Best for: High purity, large single crystals, and scalable process development.[1]

Mechanism: This method exploits the steep solubility curve of the nicotinamide moiety in lower alcohols.[1][2] The high temperature disrupts the amide-amide H-bonds, which reform in an ordered lattice upon cooling.[1]

Materials:

  • Crude N-(2-furylmethyl)nicotinamide derivative (>90% purity recommended).[1][2]

  • Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH).[1][2]

  • Equipment: Jacketed reactor or programmable heating block (e.g., EasyMax or Crystal16).[1][2]

Step-by-Step Workflow:

  • Saturation: Suspend the crude solid in EtOH at room temperature (approx. 50 mg/mL).

  • Dissolution: Heat the slurry to reflux (78°C for EtOH) with overhead stirring (200 RPM).

    • Checkpoint: If solids remain after 15 mins at reflux, add solvent in 5% increments until clear.[1][2]

  • Polishing Filtration: While hot, filter the solution through a 0.45 µm PTFE syringe filter into a pre-warmed receiver to remove insoluble particulates (seeds).[1][2]

  • Controlled Cooling:

    • Ramp 1: Cool from 78°C to 60°C at 1.0°C/min (Fast cooling to induce nucleation zone).

    • Ramp 2: Cool from 60°C to 20°C at 0.1°C/min (Slow cooling to promote growth and reject impurities).

    • Hold: Maintain at 20°C for 4 hours.

  • Harvest: Filter the crystals using a Buchner funnel. Wash with cold (-10°C) EtOH.[1][2]

  • Drying: Vacuum dry at 40°C for 12 hours. Note: Furan derivatives can be volatile or sublime; do not exceed 50°C under high vacuum.[1][2]

Protocol B: Anti-Solvent Precipitation (Reactive Crystallization)

Best for: Thermally unstable derivatives or maximizing yield from reaction mixtures.[1][2]

Mechanism: Drastic reduction of solubility power by adding a non-solvent, forcing the solute to organize rapidly.[1][2]

Materials:

  • Solvent (Good): DMSO or DMF.[1][2][3]

  • Anti-Solvent (Bad): Water (for amorphous precipitation) or Isopropanol (for crystalline).[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve the compound in the minimum volume of DMSO at room temperature (Target: 200-300 mg/mL).

  • Anti-Solvent Addition:

    • Place the DMSO solution in a vessel with vigorous stirring.

    • Slowly add Isopropanol (IPA) or Water dropwise.[1][2]

    • Ratio: Target a final Solvent:Anti-Solvent ratio of 1:5 to 1:10.[1][2]

  • Seeding (Critical): At the first sign of turbidity (cloud point), stop addition and add 0.1% w/w seed crystals (if available) to prevent oiling out.[1][2]

  • Aging: Stir for 2 hours to allow the amorphous precipitate to transform into a stable crystalline polymorph (Ostwald Ripening).

  • Isolation: Filter and wash extensively with the anti-solvent to remove traces of DMSO.[1][2]

Polymorph Screening & Characterization

Nicotinamide derivatives are notorious for polymorphism (the "disappearing polymorph" phenomenon).[1][2] A robust screen is mandatory.[1][2]

Screening Strategy

Use a 96-well plate format to screen:

  • Solvents: MeOH, EtOH, IPA, Acetone, THF, Toluene.[1][2]

  • Conditions: Evaporation (fast vs. slow), Cooling, Anti-solvent.[1][2]

Characterization Hierarchy[1][4][5]
  • PXRD (Powder X-Ray Diffraction): The fingerprint.[1][2] Look for unique peak shifts in the 5-30° 2

    
     range.[1][2]
    
  • DSC (Differential Scanning Calorimetry): Identify melting points and phase transitions.[1][2][4]

    • Insight: A sharp endotherm indicates high purity.[1][2] An exotherm followed by an endotherm indicates a metastable polymorph converting to a stable one.[1][2]

  • TGA (Thermogravimetric Analysis): Distinguish between true polymorphs and solvates (common with channel-forming amides).

Visualization: Crystallization Decision Tree

The following diagram outlines the logical flow for selecting the optimal crystallization method based on the derivative's behavior.

CrystallizationWorkflow Start Crude N-(2-furylmethyl) nicotinamide Derivative SolubilityCheck Solubility Test (EtOH, MeOH, Acetone) Start->SolubilityCheck Decision1 Soluble at RT? SolubilityCheck->Decision1 HighSolubility High Solubility (>100 mg/mL) Decision1->HighSolubility Yes ModSolubility Moderate/Low Solubility (<50 mg/mL) Decision1->ModSolubility No MethodEvap Method: Slow Evaporation (Screening only) HighSolubility->MethodEvap Small Scale MethodAnti Method: Anti-Solvent (DMSO + Water/IPA) HighSolubility->MethodAnti Scale Up HeatTest Soluble at Reflux? ModSolubility->HeatTest MethodCool PROTOCOL A: Cooling Crystallization (Recommended) HeatTest->MethodCool Yes (Clear Solution) MethodSlurry Method: Slurry Cycling (Polymorph Conversion) HeatTest->MethodSlurry No (Insoluble)

Figure 1: Decision matrix for selecting the appropriate crystallization technique based on initial solubility observations.

Troubleshooting Common Issues

IssueMechanistic CauseCorrective Action
Oiling Out (Liquid-Liquid Phase Separation)Supersaturation is too high; metastable zone width is exceeded.[1][2]1. Reduce cooling rate. 2. Add seed crystals at the cloud point.[1][2] 3. Use a solvent mixture (e.g., EtOH + 10% Toluene).[1]
Gelation Formation of 3D H-bond networks (common with amides).[1][2]Increase shear rate (stirring speed) or switch to a solvent that disrupts H-bonds (e.g., add 5% MeOH).[1]
Colored Impurities Oxidation of the furan ring or retention of reaction byproducts.[1][2]Use activated carbon (charcoal) treatment before crystallization.[1][2] Perform under

atmosphere.
No Precipitation Compound is too soluble (metastable zone too wide).[1][2]Evaporate solvent to 50% volume or place in -20°C freezer to force nucleation.[1][2]

References

  • Crystal Structure of Furan-Nicotinamide Analogs: Subhadramma, S., et al. "Crystal structure of 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide."[1][2] Acta Crystallographica Section E: Crystallographic Communications, vol. 71, no.[1][2] 8, 2015, pp. o568-o569.[1]

  • Polymorphism in Nicotinamide: Li, X., et al. "Nicotinamide: Seven New Polymorphic Structures Revealed by Melt Crystallization and Crystal Structure Prediction."[1][2][5] ChemRxiv, 2020.[1][2][5]

  • Solubility of Nicotinamide Derivatives: Domańska, U., et al. "Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions."[1][2] Molecules, vol. 26, no.[1][2] 14, 2021.[1]

  • General Crystallization Strategies for Amides: Davey, R. J., et al. "Crystal Engineering of Amides."[1][2] CrystEngComm, vol. 12, 2010.[1][2] (Foundational text on amide H-bonding motifs).

  • Fungicidal Activity of Nicotinamide-Thiophene (Furan Isostere) Derivatives: Wang, Y., et al. "Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives."[1][2] Molecules, vol. 27, no.[1][2] 24, 2022.[1][2] [1]

Sources

Application Note: Microwave-Assisted Synthesis of 5-Bromo-N-(2-furylmethyl)nicotinamide

[1]

Abstract

This application note details a robust, high-efficiency protocol for the synthesis of 5-bromo-N-(2-furylmethyl)nicotinamide , a key intermediate in the development of NAMPT inhibitors and agrochemicals.[1] Utilizing microwave irradiation, this protocol reduces reaction time from 12 hours (thermal heating) to under 20 minutes while improving yield and purity. The method employs HATU as a coupling agent to ensure rapid activation of the electron-deficient 5-bromonicotinic acid.[1]

Introduction

The nicotinamide scaffold is a privileged structure in medicinal chemistry, serving as the core for various bioactive compounds, including NAMPT inhibitors (cancer therapy) and succinate dehydrogenase inhibitors (fungicides). The 5-bromo derivative provides a versatile handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira), making it a critical building block.[1]

Traditional thermal synthesis of this amide often requires reflux conditions, extended reaction times, and excess reagents to overcome the reduced nucleophilicity of amines or the poor solubility of nicotinic acids. Microwave-assisted organic synthesis (MAOS) overcomes these limitations by providing direct dielectric heating, which accelerates reaction kinetics and minimizes side reactions.[1]

Key Benefits of This Protocol:
  • Speed: Reaction completion in 15–20 minutes.

  • Efficiency: Yields typically exceeding 85%.[1]

  • Purity: Cleaner reaction profiles requiring minimal purification.[1][2]

Reaction Mechanism

The synthesis proceeds via a HATU-mediated amidation.[1] The base (DIPEA) deprotonates the carboxylic acid, which then attacks the HATU reagent to form an active ester (O-At ester).[1] This activated intermediate undergoes nucleophilic attack by the primary amine (furfurylamine) to form the amide bond, releasing the byproduct HOAt.

Figure 1: Reaction Mechanism & Pathway[1]

ReactionMechanismAcid5-Bromonicotinic AcidInter1Carboxylate AnionAcid->Inter1DeprotonationBaseDIPEA (Base)Base->Inter1HATUHATU (Coupling Agent)ActiveEsterActivated O-At EsterHATU->ActiveEsterAmineFurfurylamineProduct5-Bromo-N-(2-furylmethyl)nicotinamideAmine->ProductInter1->ActiveEsterActivationActiveEster->ProductNucleophilic AttackByproductsHOAt + Urea byproductActiveEster->Byproducts

Caption: Mechanistic pathway for HATU-mediated amide coupling of 5-bromonicotinic acid.

Materials and Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.[1]Amount (mmol)Mass/VolRole
5-Bromonicotinic acid 202.011.01.0202 mgSubstrate (Acid)
Furfurylamine 97.121.21.2117 mg (106 µL)Substrate (Amine)
HATU 380.231.21.2456 mgCoupling Agent
DIPEA 129.243.03.0388 mg (522 µL)Base
DMF (Anhydrous) 73.09--3–4 mLSolvent
Equipment
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Biotage Initiator).[1]

  • Vessel: 10 mL pressure-rated microwave vial with crimp cap/septum.

  • Stirring: Magnetic stir bar (Teflon coated).

Experimental Protocol

Figure 2: Experimental Workflow

WorkflowStep11. PREPARATIONDissolve 5-bromonicotinic acid (1 eq)and HATU (1.2 eq) in DMF.Step22. ACTIVATIONAdd DIPEA (3 eq). Stir at RT for 2 minto pre-activate acid.Step1->Step2Step33. ADDITIONAdd Furfurylamine (1.2 eq) to the mixture.Step2->Step3Step44. MICROWAVE IRRADIATIONTemp: 100°C | Time: 15 min | Power: DynamicStep3->Step4Step55. WORKUPDilute with EtOAc (30 mL).Wash with Sat. NaHCO3, Water, Brine.Step4->Step5Step66. ISOLATIONDry over Na2SO4, Filter, Concentrate.Recrystallize or Flash Column.Step5->Step6

Caption: Step-by-step workflow for the microwave-assisted synthesis.

Detailed Procedure
  • Preparation: In a 10 mL microwave vial equipped with a stir bar, add 5-bromonicotinic acid (202 mg, 1.0 mmol) and HATU (456 mg, 1.2 mmol).

  • Solvation: Add anhydrous DMF (3.0 mL) and stir until mostly dissolved.

  • Activation: Add DIPEA (522 µL, 3.0 mmol) dropwise. The solution may turn slightly yellow. Allow to stir at room temperature for 2–3 minutes to ensure formation of the activated ester.

  • Amine Addition: Add furfurylamine (106 µL, 1.2 mmol) directly to the vial. Cap the vial immediately.

  • Microwave Irradiation: Place the vial in the microwave reactor and program the following method:

    • Temperature: 100 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi (17 bar)[1]

    • Power: Dynamic (Max 150 W)[1]

    • Stirring: High

  • Work-up:

    • Allow the vial to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel containing Ethyl Acetate (EtOAc) (30 mL).

    • Wash the organic layer with Saturated NaHCO₃ (2 x 15 mL) to remove unreacted acid and HATU byproducts.[1]

    • Wash with Water (2 x 15 mL) to remove DMF.[1]

    • Wash with Brine (1 x 15 mL).[1]

    • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough (>90%) for use. If necessary, purify via flash chromatography (Hexanes/EtOAc gradient, 0-50% EtOAc) or recrystallization from Ethanol/Water.[1]

Results and Discussion

Expected Yield and Purity
  • Typical Yield: 85% – 92% (Isolated)[1]

  • Appearance: Off-white to pale beige solid.[1]

  • Purity: >95% (by HPLC/NMR).

Comparative Analysis
ParameterThermal Method (Reflux)Microwave Method (This Protocol)
Temperature 110°C (Toluene/Reflux)100°C (Internal)
Time 12 – 24 Hours15 Minutes
Solvent Toluene or DCM (slow)DMF (high absorbance)
Yield 60 – 75%85 – 92%
Characterization (Representative Data)[1][5][6][7][8][9][10][11][12][13]
  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.32 (t, J = 5.8 Hz, 1H, NH), 8.98 (d, J = 1.8 Hz, 1H, Pyr-H2), 8.86 (d, J = 2.2 Hz, 1H, Pyr-H6), 8.45 (t, J = 2.0 Hz, 1H, Pyr-H4), 7.61 (dd, J = 1.8, 0.8 Hz, 1H, Fur-H5), 6.42 (dd, J = 3.2, 1.8 Hz, 1H, Fur-H4), 6.28 (d, J = 3.2 Hz, 1H, Fur-H3), 4.58 (d, J = 5.8 Hz, 2H, CH₂).[1]

  • MS (ESI): Calculated for C₁₁H₉BrN₂O₂ [M+H]⁺: 281.0/283.[1]0. Found: 281.1/283.1.

Troubleshooting Guide

IssuePossible CauseSolution
Low Yield Incomplete activationEnsure HATU and DIPEA are stirred with acid for 2 mins before adding amine.
Dark/Black Mixture Thermal decompositionReduce temperature to 80°C and extend time to 20 mins.
Residual DMF Poor extractionIncrease the number of water washes during workup (DMF is water-soluble).[1]
Pressure Spike Volatile amineEnsure the vial is not overfilled (max 60% volume) and amine is added last.

Safety Information

  • 5-Bromonicotinic acid: Irritant to eyes, respiratory system, and skin. Handle in a fume hood.

  • Furfurylamine: Corrosive and flammable.[1] Causes severe skin burns and eye damage. Wear gloves and goggles.

  • Microwave Vials: Always use vials rated for the specific pressure and temperature. Never heat a sealed vessel in a standard domestic microwave.

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves if possible.

References

  • Microwave-Assisted Amide Coupling (General)

    • Santagada, V., et al. "Microwave-assisted synthesis of amides." Tetrahedron Letters 42.31 (2001): 5171-5173.[1] Link

  • Green Amidation Protocols

    • Kovács, S., et al. "Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids." Molecules 25.8 (2020): 1761.[1][2] Link

  • Nicotinamide Scaffold Synthesis

    • Wu, J., et al. "Synthesis and biological evaluation of nicotinamide derivatives... as succinate dehydrogenase inhibitors."[1][3] Journal of Pesticide Science 39.1 (2014): 1-8.[1] Link

  • Furan-containing Amides

    • Kudryavtsev, K. V., et al. "Synthesis of amides and esters containing furan rings under microwave-assisted conditions."[4] Open Chemistry 10 (2012).[1] Link

Troubleshooting & Optimization

Technical Support Center: 5-Bromo-N-(2-furylmethyl)nicotinamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 5-bromo-N-(2-furylmethyl)nicotinamide . This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the amide coupling between 5-bromonicotinic acid and furfurylamine (2-furylmethylamine).

By synthesizing field-proven methodologies and mechanistic chemical principles, this guide provides actionable solutions to overcome common bottlenecks such as poor solubility, incomplete activation, and furan ring degradation.

Experimental Workflows & Mechanistic Pathways

To establish a baseline for troubleshooting, it is critical to understand the synthetic pathways available. The synthesis relies on the activation of the carboxylic acid moiety of 5-bromonicotinic acid, followed by nucleophilic acyl substitution by furfurylamine[1].

Workflow A 5-Bromonicotinic Acid + Furfurylamine B Path A: Uronium Coupling HATU, DIPEA, DMF, rt A->B C Path B: Acyl Chloride SOCl2, then TEA, DCM A->C D 5-bromo-N-(2-furylmethyl)nicotinamide (Target Product) B->D High Yield (90-95%) Mild Conditions C->D Moderate Yield (55-65%) Harsh Conditions

Fig 1. Divergent synthetic workflows for 5-bromo-N-(2-furylmethyl)nicotinamide.

The HATU Activation Advantage

While traditional acyl chloride methods[2] are cost-effective, they often result in lower yields due to the acid-sensitive nature of the furan ring. Peptide coupling reagents, specifically HATU, offer superior kinetics[3]. HATU forms an active OAt (7-azabenzotriazole) ester. The nitrogen atom in the pyridine ring of the OAt leaving group provides anchimeric assistance (neighboring group participation), which hydrogen-bonds with the incoming furfurylamine, accelerating the nucleophilic attack and dramatically improving the yield.

Mechanism N1 5-Bromonicotinate Anion N2 HATU Activation (Uronium Intermediate) N1->N2 DIPEA N3 OAt Active Ester (Anchimeric Assistance) N2->N3 -Tetramethylurea N4 Furfurylamine Nucleophilic Attack N3->N4 N5 Amide Product + HOAt Byproduct N4->N5 -H+

Fig 2. Mechanistic pathway of HATU-mediated amide coupling.

Quantitative Yield Optimization Data

The choice of coupling reagent directly dictates the reaction efficiency. Below is a comparative data summary based on standard laboratory optimizations for 5-bromonicotinic acid amide couplings[3],[4].

Coupling MethodReagentsSolventTempAverage Yield (%)Key Observation / Causality
Acyl Chloride SOCl₂, TEADCM0 °C to rt55 - 65%Furan ring degradation observed if HCl byproduct is not fully neutralized by excess base.
Carbodiimide EDC·HCl, HOBt, DIPEADMFrt75 - 82%Good baseline stability, but requires extended reaction times (12-16 h) for full conversion.
Uronium (Optimized) HATU, DIPEADMFrt90 - 95% Rapid conversion (<2 h), exceptionally clean crude profile, avoids furan ring opening.

Standard Operating Protocol: Optimized HATU Coupling

To ensure maximum trustworthiness and a self-validating system, follow this rigorously optimized protocol utilizing HATU in N,N-Dimethylformamide (DMF)[3].

Materials Required:

  • 5-Bromonicotinic acid (1.0 eq, 1.0 mmol, 202.0 mg)

  • Furfurylamine (1.1 eq, 1.1 mmol, 97 µL)[1]

  • HATU (1.2 eq, 1.2 mmol, 456.3 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol, 522 µL)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 5-bromonicotinic acid (202.0 mg) in anhydrous DMF (5.0 mL) under an inert argon atmosphere.

  • Base Addition: Add DIPEA (522 µL) to the suspension. Causality: The base deprotonates the carboxylic acid, forming the soluble nicotinate anion and disrupting the high lattice energy of the starting material. The solution should become homogeneous.

  • Activation: Add HATU (456.3 mg) in one portion. Stir the mixture at room temperature for 15 minutes. Validation check: A slight color change (often pale yellow) indicates the formation of the active OAt ester.

  • Amine Coupling: Add furfurylamine (97 µL) dropwise via syringe. Stir the reaction mixture at room temperature for 2 hours.

  • Reaction Quenching: Monitor by TLC or LC-MS. Upon completion, quench the reaction by pouring the mixture into 25 mL of saturated aqueous NaHCO₃.

  • Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove residual DMF), water, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-bromo-N-(2-furylmethyl)nicotinamide. Purify via flash chromatography if necessary.

Troubleshooting FAQs

Q1: My yield is plateauing at 60% when using the acyl chloride method (SOCl₂). How can I improve this? A: The acyl chloride method generates HCl gas as a byproduct[2]. Furfurylamine contains an electron-rich furan ring that is highly sensitive to acidic conditions, leading to acid-catalyzed ring-opening or polymerization (often appearing as a black, tarry crude mixture). If you must use the acyl chloride route, ensure you are operating at 0 °C and using a large excess of a non-nucleophilic base (like Triethylamine or DIPEA) to strictly buffer the system. Switching to HATU or EDC/HOBt is highly recommended to bypass this issue entirely.

Q2: 5-Bromonicotinic acid is not dissolving in Dichloromethane (DCM). Should I heat the reaction? A: Do not heat the reaction unnecessarily, as this can promote side reactions. 5-Bromonicotinic acid has poor solubility in DCM due to strong intermolecular hydrogen bonding and dipole interactions. Solution: Switch your solvent to a highly polar aprotic solvent like DMF or DMSO[3]. The addition of your tertiary amine base (DIPEA) will also convert the acid to its much more soluble carboxylate salt, instantly clearing the suspension.

Q3: Can I use EDC·HCl alone without HOBt to save on reagent costs? A: It is strongly discouraged. Using EDC alone forms an O-acylisourea intermediate. In the case of electron-deficient aromatic acids like 5-bromonicotinic acid, this intermediate is prone to rearrangement into an inactive, stable N-acylurea byproduct before the furfurylamine can attack[4]. Adding HOBt (or HOAt) rapidly traps the O-acylisourea to form a stable, yet highly reactive, active ester, preventing the dead-end rearrangement and ensuring a high yield.

Q4: I am observing a di-acylated byproduct in my LC-MS. What went wrong? A: Di-acylation can occasionally occur if the local concentration of the activated acid is too high relative to the amine, or if the reaction is heated. Ensure you are adding the furfurylamine slowly (dropwise) to the activated ester mixture, and maintain the reaction at room temperature. Using exactly 1.0 equivalent of the acid and a slight excess (1.1 eq) of the amine prevents the amine from acting as a bridge for two acyl groups.

References

  • Source: Google Patents (US7101896B2)
  • United States Patent No.: US 6,432,954 B1 Source: Googleapis.com URL:[Link]

  • The Optimization of a Novel, Weak Bromo and Extra Terminal Domain (BET) Bromodomain Fragment Ligand to a Potent and Selective Second Bromodomain (BD2) Inhibitor Source: ACS Publications URL:[Link]

  • TETRAHYDROISOQUINOLINES CONTAINING SUBSTITUTED... Source: Googleapis.com URL:[Link]

Sources

Technical Support Center: Preserving Furan Integrity in Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is dedicated to addressing a critical challenge in modern organic synthesis: the prevention of furan ring degradation during amide coupling reactions. The furan moiety is a valuable scaffold in medicinal chemistry, but its inherent sensitivity, particularly to acidic conditions, can lead to significant challenges in achieving high-yielding and pure products. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities with confidence.

Frequently Asked Questions (FAQs)

Q1: My furan-containing starting material is degrading during my amide coupling reaction. What is the most likely cause?

The furan ring is notoriously susceptible to degradation under acidic conditions.[1][2] The primary degradation pathway involves acid-catalyzed hydrolysis and ring-opening.[1][2] This process is typically initiated by the protonation of the furan ring at the α-carbon (the carbon atom adjacent to the oxygen), which is often the rate-limiting step.[1][2] This leads to the formation of reactive intermediates that can polymerize or undergo ring-opening to yield dicarbonyl compounds.[1][2][3]

Even mildly acidic conditions can be detrimental. For instance, the hydrochloride salt of some amine starting materials or the acidic byproducts generated from certain coupling reagents can lower the reaction pH sufficiently to induce degradation. Furthermore, standard silica gel used for purification can be acidic enough to damage sensitive furan-containing molecules.[2][4]

Q2: How do substituents on the furan ring affect its stability during amide coupling?

Substituents play a crucial role in the stability of the furan ring.

  • Electron-withdrawing groups (e.g., carboxyl, formyl, nitro) at the 2- or 5-position increase the stability of the furan ring towards acid-catalyzed degradation by decreasing the electron density of the ring, making it less susceptible to protonation.[5]

  • Electron-releasing groups (e.g., alkyl, alkoxy) have the opposite effect, making the furan ring more electron-rich and thus more prone to protonation and subsequent degradation.[5]

The impact of substituents on the reversibility and reaction rates of Diels-Alder reactions involving furans has been computationally and experimentally verified, underscoring the significant electronic influence of these groups.[6][7]

Q3: Are there concerns with using bases like DIPEA or triethylamine in my coupling reaction?

While furan rings are generally more stable under basic than acidic conditions, degradation can still occur, particularly with strong bases or upon heating.[2][7] The use of hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is generally recommended for amide coupling reactions to minimize side reactions. While there is limited direct evidence of these bases causing significant furan degradation at room temperature, it is crucial to use the minimum necessary amount of base and to keep the reaction temperature as low as feasible. Triethylamine has been used in some furan syntheses, suggesting its compatibility under certain conditions.

Q4: Can my choice of coupling reagent directly cause furan degradation?

While the primary concern is often the overall pH of the reaction mixture, the coupling reagent and its byproducts can play a role.

  • Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used.[8][9] The main byproduct, a water-soluble urea, is generally neutral. However, the reaction is often run with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), which are weakly acidic.

  • Uronium/Aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient but can have side reactions.[8] A known side reaction is the guanidinylation of the amine coupling partner if the carboxylic acid is not pre-activated.[10]

  • Phosphonium salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective and do not pose the risk of guanidinylation.[1][8]

For sensitive furan-containing substrates, the choice of a coupling reagent that operates under neutral conditions and generates non-acidic byproducts is preferable.

Troubleshooting Guide: Low Yield and Impurity Formation

This section provides a structured approach to troubleshooting common issues encountered during the amide coupling of furan-containing carboxylic acids.

Issue 1: Low or No Yield of the Desired Amide
Potential Cause Troubleshooting Steps & Rationale
Acid-Catalyzed Degradation of Furan Ring 1. Re-evaluate the Amine Salt Form: If using an amine hydrochloride salt, consider pre-neutralizing it with a non-nucleophilic base or using the free base form. 2. Choose a Milder Coupling System: Opt for coupling conditions known to be neutral or near-neutral. EDC/OxymaPure is an excellent choice as Oxyma is less acidic than HOBt and is a non-explosive alternative.[11][12] 3. Control Reaction Temperature: Perform the reaction at 0 °C or room temperature. Avoid heating unless necessary for sterically hindered substrates.[1]
Inefficient Carboxylic Acid Activation 1. Pre-activate the Carboxylic Acid: For uronium reagents like HATU or HBTU, pre-activating the furan carboxylic acid with the coupling reagent and a non-nucleophilic base for 5-15 minutes before adding the amine can improve yields and prevent guanidinylation of the amine.[10] 2. Switch to a More Powerful Reagent: For challenging couplings (e.g., with electron-poor anilines or hindered amines), HATU is generally more reactive than HBTU and PyBOP due to the formation of the more reactive OAt-active ester.[1][8][13]
Steric Hindrance 1. Elevate Reaction Temperature with Caution: For sterically demanding substrates, gentle heating (e.g., to 40-50 °C) may be required. Monitor the reaction closely for any signs of furan degradation. 2. Consider Acyl Fluoride Intermediate: For extremely hindered couplings, converting the furan carboxylic acid to an acyl fluoride can be a highly effective strategy. Acyl fluorides are highly reactive yet sterically small.[2][14]
Issue 2: Formation of Multiple Unidentified Byproducts

The presence of multiple byproducts often points to the degradation of the furan ring.

Caption: Troubleshooting workflow for byproduct formation.

Comparative Analysis of Common Coupling Reagents

Choosing the right coupling reagent is critical. The following table provides a comparative overview to guide your selection.

Coupling Reagent Class Examples Pros for Furan Substrates Cons & Potential Side Reactions Recommendation Level
Carbodiimides EDC, DICWidely available, generates water-soluble urea byproduct (EDC).[6]Can lead to racemization (mitigated by additives). O- to N-acyl migration can form an unreactive N-acylurea.Recommended (with an additive like OxymaPure)
Uronium/Aminium Salts HATU, HBTU, TBTUHigh coupling efficiency, fast reaction rates.[8][13] HATU is excellent for difficult couplings.[1][8]Can cause guanidinylation of primary/secondary amines if not pre-activated.[10] Byproducts can be cytotoxic.[10]Highly Recommended (with pre-activation)
Phosphonium Salts PyBOP, PyAOPHigh efficiency, low racemization.[1][8] No risk of guanidinylation.Generates phosphonamide byproducts which can complicate purification. Carcinogenic HMPA byproduct with BOP.[8]Recommended

Experimental Protocols

Protocol 1: General Amide Coupling of Furan-2-Carboxylic Acid using HATU

This protocol utilizes pre-activation to minimize side reactions and maximize yield.

Materials:

  • Furan-2-carboxylic acid

  • Amine (as free base)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the furan-2-carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.05 eq.) to the solution, followed by DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 10-15 minutes to allow for the pre-activation of the carboxylic acid.

  • In a separate flask, dissolve the amine (1.1 eq.) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on neutralized silica gel or by recrystallization.

Caption: Workflow for HATU-mediated amide coupling with pre-activation.

Protocol 2: Amide Coupling for Sterically Hindered Substrates via an Acyl Fluoride

This two-step, one-pot procedure is effective for coupling sterically hindered furan carboxylic acids or amines.

Materials:

  • Furan-2-carboxylic acid (or a sterically hindered derivative)

  • Pentafluoropyridine (PFP)

  • A non-nucleophilic base (e.g., DIPEA)

  • Sterically hindered amine

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

Procedure:

  • Acyl Fluoride Formation: In a flame-dried flask under an inert atmosphere, dissolve the furan carboxylic acid (1.0 eq.) in the anhydrous solvent. Add the non-nucleophilic base (2.0 eq.) followed by pentafluoropyridine (1.1 eq.). Stir the reaction at room temperature for 1-2 hours. The formation of the acyl fluoride can be monitored by ¹⁹F NMR if desired.

  • Amide Formation: To the in-situ generated acyl fluoride, add the sterically hindered amine (1.2 eq.). If the reaction is sluggish at room temperature, it can be gently heated to 40-60 °C.

  • Monitor the reaction by TLC or LC-MS until the acyl fluoride is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify as described in Protocol 1.

This approach leverages the high reactivity and small steric footprint of the acyl fluoride intermediate to overcome the challenges of hindered couplings.[2][14][15]

References

  • A one-pot ring-closure and ring-opening sequence for the cascade synthesis of dihydrofurofurans and functionalized furans. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Substituent effects on the reversibility of furan-maleimide cycloadditions. PubMed. Available at: [Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Exploiting Furan's Versatile Reactivity in Reversible and Irreversible Orthogonal Peptide Labeling. ResearchGate. Available at: [Link]

  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). ACS Publications. Available at: [Link]

  • Substituent Effects on the Reversibility of Furan–Maleimide Cycloadditions. ResearchGate. Available at: [Link]

  • Typical procedure for the preparation of acyl fluorides. A) Reaction of.... ResearchGate. Available at: [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC. ResearchGate. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. Available at: [Link]

  • Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Halo substituent effects on intramolecular cycloadditions involving furanyl amides. PubMed. Available at: [Link]

  • Acid-Amine Coupling using TBTU. Organic-Synthesis.com. Available at: [Link]

  • Catalytic Asymmetric Ring-Opening Reactions of Unstrained Heterocycles Using Cobalt Vinylidenes. PMC. Available at: [Link]

  • Synthesis of amides and esters containing furan rings under microwave-assisted conditions. De Gruyter. Available at: [Link]

  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. Available at: [Link]

  • Impact of Deuteration and Temperature on Furan Ring Dynamics. MDPI. Available at: [Link]

  • Substituent effects on the relaxation dynamics of furan, furfural and β-furfural: a combined theoretical and experimental approach. RSC Publishing. Available at: [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. ScholarWorks@UARK. Available at: [Link]

  • Coupling & Side Reactions. Peptide Chemistry Resources. Available at: [Link]

  • amide coupling help. Reddit. Available at: [Link]

  • Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. PMC. Available at: [Link]

  • Direct synthesis of furan-2,5-dicarboxylic acid monoamides. ResearchGate. Available at: [Link]

  • Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Available at: [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science (RSC Publishing). Available at: [Link]

  • Furan-modified peptides for crosslinking to GPCRs. Ghent University Library. Available at: [Link]

  • US6072075A - Guanidinylation reagents. Google Patents.
  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Preparation of 2-Amido Substituted Furans Using the Curtius Re-arrangement of Furan-2-carbonyl Azide. Semantic Scholar. Available at: [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Kaist. Available at: [Link]

  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available at: [Link]

  • Furan as a versatile synthon. American Chemical Society. Available at: [Link]

  • Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta. Available at: [Link]

  • A DFT study of furan hydrogenation and ring opening on Pd(111). RSC Publishing. Available at: [Link]

  • Furan: Structure, Properties, and Uses. Scribd. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Time for 5-Bromonicotinoyl Chloride and Furfurylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are attempting the acylation of furfurylamine with 5-bromonicotinoyl chloride to synthesize N-(furan-2-ylmethyl)-5-bromonicotinamide . While acid chloride couplings are kinetically favored (


 is typically high), users often report inconsistent reaction times ranging from 15 minutes to overnight.

This variance is rarely due to intrinsic kinetics but rather mass transfer limitations , competitive hydrolysis , or improper acid scavenging . This guide standardizes your protocol to achieve reaction completion in <1 hour under batch conditions or <5 minutes in flow systems.

Module 1: The Standardized Protocol (Baseline)

Before optimizing, you must establish a controlled baseline.[1] The following protocol minimizes variables affecting reaction rate (


).
Reaction Scheme

The reaction proceeds via a nucleophilic addition-elimination mechanism (S


Ac).

ReactionScheme SM1 5-Bromonicotinoyl Chloride Inter Tetrahedral Intermediate SM1->Inter Nucleophilic Attack SM2 Furfurylamine SM2->Inter Base Base (TEA/DIEA) Byprod HCl (Scavenged) Base->Byprod Proton Sponge Prod N-(furan-2-ylmethyl)- 5-bromonicotinamide Inter->Prod Cl Elimination Inter->Byprod

Figure 1: Mechanistic pathway for the amidation of 5-bromonicotinoyl chloride.

Optimized Batch Protocol
ParameterSpecificationRationale
Solvent Anhydrous DCM or THFHigh solubility of reactants; prevents hydrolysis of acid chloride [1].[1][2]
Concentration 0.2 M - 0.5 MMaximizes collision frequency without inducing immediate precipitation clogging.[1]
Temperature 0°C

RT
Start cold to control exotherm; warm to RT to ensure conversion.
Stoichiometry 1.0 equiv Acid Chloride1.1 equiv Amine1.5-2.0 equiv BaseSlight excess of amine ensures full consumption of the moisture-sensitive acid chloride.[1]
Base Triethylamine (TEA) or DIPEAEssential to neutralize HCl.[1][3] Without it, HCl protonates furfurylamine, deactivating the nucleophile [2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with N

    
    .
    
  • Solvation: Dissolve 5-bromonicotinoyl chloride (1.0 equiv) in anhydrous DCM (0.2 M). Cool to 0°C.[1][3][4]

  • Addition: Mix furfurylamine (1.1 equiv) and TEA (1.5 equiv) in a separate vial with DCM. Add this solution dropwise to the cooled acid chloride solution over 10 minutes.

    • Note: Adding the base to the amine before introduction prevents transient high concentrations of HCl.

  • Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT).

  • Monitoring: Check TLC or HPLC at T=30 min.

Module 2: Troubleshooting Reaction Kinetics

If your reaction is taking longer than 1 hour, consult this diagnostic matrix.

Diagnostic Decision Tree

Troubleshooting Start Reaction Incomplete at T=60 min CheckSM Is Acid Chloride Remaining? Start->CheckSM Yes Nucleophile Deactivated CheckSM->Yes Yes No No CheckSM->No No CheckProd Is Hydrolyzed Acid Present? Hydrolyzed Moisture Contamination CheckProd->Hydrolyzed Yes (Acid formed) Clean Dilution Effect CheckProd->Clean No (Just slow) Action1 Action: Check pH. Add more Base (TEA). Ensure Amine is free base. Yes->Action1 No->CheckProd Action2 Action: Dry solvents. Use fresh Acid Chloride. Check N2 line. Hydrolyzed->Action2 Action3 Action: Increase Conc. to 0.5M - 1.0M. Clean->Action3

Figure 2: Troubleshooting logic for stalled acylation reactions.

FAQ: Why is my reaction slow?

Q1: I see a white precipitate immediately. Did the reaction crash out?

  • Diagnosis: This is likely Triethylamine Hydrochloride (TEA·HCl) , the byproduct of the reaction.[5] This is a good sign—it drives the equilibrium forward (Le Chatelier’s principle).

  • Fix: Do not stop stirring. Ensure your magnetic stir bar is sized correctly to maintain suspension.[1] If the suspension is too thick, dilute with 10-20% more solvent.[1]

Q2: My LCMS shows a mass corresponding to the carboxylic acid (5-bromonicotinic acid).

  • Diagnosis: Your acid chloride has hydrolyzed.[1][2][4][6] This happens if the solvent is "wet" or the reagent is old [3]. The hydrolysis rate of nicotinoyl chlorides is rapid in the presence of water.

  • Fix: Use freshly distilled acid chloride or purchase a new bottle. Store under argon. Ensure solvents are dried over molecular sieves.[1]

Q3: Can I heat the reaction to speed it up?

  • Warning: Heating (>40°C) increases the risk of Nucleophilic Aromatic Substitution (S

    
    Ar) . The bromine at the 5-position of the pyridine ring is activated. Excess amine or heating could lead to the displacement of the bromine by furfurylamine, creating a bis-aminated impurity [4]. Keep it at RT.
    

Module 3: Advanced Optimization (Flow & Catalysis)

For researchers requiring high throughput or scale-up, kinetic limitations of batch mixing must be overcome.[1]

DMAP Catalysis

If the reaction remains sluggish (e.g., due to steric conformation), add 5-10 mol% 4-Dimethylaminopyridine (DMAP) .

  • Mechanism: DMAP forms a highly reactive N-acylpyridinium intermediate that is more susceptible to nucleophilic attack than the acid chloride itself [5].[1]

  • Impact: Can reduce reaction time from 60 min to <10 min.

Flow Chemistry Parameters

Transitioning to a microreactor allows for rapid heat exchange and mixing, permitting higher temperatures without side reactions due to short residence times.[1]

ParameterFlow Condition
Reactor Volume 1 mL - 5 mL coil
Flow Rate 0.5 - 2.0 mL/min (Total)
Temperature 25°C - 40°C
Residence Time 2 - 5 minutes
Back Pressure 40-100 psi (to prevent solvent boiling if heated)

Protocol:

  • Stream A: 5-Bromonicotinoyl chloride in THF (0.5 M).

  • Stream B: Furfurylamine + DIPEA (1.5 equiv) in THF (0.5 M).[1]

  • Mixing: T-mixer or Static Mixer.

  • Quench: Output flows directly into dilute aqueous NaHCO

    
    .
    

References

  • Common Organic Chemistry. (n.d.).[1] Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved March 6, 2026, from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2781223, 5-Bromonicotinoyl chloride. Retrieved March 6, 2026, from [Link]

  • Sivaraj, C., & Gandhi, T. (2023). Solvent-controlled amidation of acid chlorides at room temperature. Royal Society of Chemistry.[1][7] Retrieved March 6, 2026, from [Link]

Sources

Technical Support Center: Purification of N-Furfurylnicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-FFA-NIC Status: Active Topic: Removal of unreacted Furfurylamine (FFA) from Nicotinamide derivatives Safety Warning: Furfurylamine is corrosive and air-sensitive. Furan derivatives are acid-sensitive and prone to polymerization.[1]

Diagnostic & Triage

Is this guide right for you?

  • Symptom: Your product has a "fishy" or amine-like odor.[2][3][4]

  • Symptom: The product turns dark brown or black upon standing (oxidation of residual furan).

  • Symptom: TLC shows a baseline spot or a streak that stains with ninhydrin.

  • Chemistry: You are coupling a nicotinic acid derivative with furfurylamine.

Critical Chemical Parameters

To separate the impurity (Furfurylamine) from the product (N-Furfurylnicotinamide), we exploit the difference in basicity (


).
CompoundFunctional Group

(Conjugate Acid)
Behavior at pH 4.5
Furfurylamine (Impurity) Primary Amine~9.2 - 9.5Protonated (

)
Water Soluble
Product Pyridine Nitrogen~3.35Free Base (

)
Organic Soluble
Product Amide Nitrogen~ -0.5 (Neutral)Neutral Organic Soluble

Analyst Insight: The


 is approximately 6 units. This allows for a highly effective "pH-switch" extraction. However, the furan ring is acid-sensitive .[5] Using strong acids (like 1M HCl) can cause ring-opening and polymerization, turning your product into "tar."

Protocol A: The "Gentle" Acid Wash (Standard Scale)

Recommended for: Bulk purification (>1g scale) where chromatography is too expensive.

The Logic (Visualization)

This workflow uses a buffered acid wash to trap the amine without destroying the furan ring.

G Start Crude Reaction Mixture (Product + Furfurylamine) Dissolve Dissolve in EtOAc or DCM Start->Dissolve Wash Wash with 10% Citric Acid (pH ~4) Dissolve->Wash Target pH 4.0-5.0 Sep Phase Separation Wash->Sep OrgPhase Organic Phase (Contains Product) Sep->OrgPhase Product stays as Free Base AqPhase Aqueous Phase (Contains Furfurylamine Salt) Sep->AqPhase Impurity becomes Salt Brine Wash with Brine OrgPhase->Brine Dry Dry (Na2SO4) & Concentrate Brine->Dry Final Pure N-Furfurylnicotinamide Dry->Final

Figure 1: Selective protonation workflow. By targeting pH 4, we protonate the highly basic aliphatic amine (FFA) while leaving the less basic pyridine ring of the product unprotonated.

Step-by-Step Procedure
  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc). Avoid ether if possible, as amines can form salts that precipitate in ether rather than extracting out.

  • The Buffer Wash (Crucial):

    • Do NOT use 1M HCl.

    • Prepare: 10% Citric Acid solution or a Phosphate Buffer (NaH2PO4) adjusted to pH 4.0–4.5.

    • Action: Wash the organic layer 2 times with the buffer solution.

    • Mechanism:[6][7][8] At pH 4, Furfurylamine (

      
      ) is >99.9% protonated and moves to the water layer. The Nicotinamide pyridine ring (
      
      
      
      ) remains >80% unprotonated and stays in the organic layer.
  • Rinse: Wash the organic layer once with saturated

    
     (to remove residual citric acid) and once with brine.
    
  • Dry: Dry over

    
     and concentrate.
    

Protocol B: Scavenger Resins (High Value / Small Scale)

Recommended for: Late-stage medicinal chemistry (<500mg) or when the product is water-soluble.

The Logic (Visualization)

Since Furfurylamine is a primary amine , it reacts rapidly with electrophilic resins (Isocyanates or Aldehydes). The product (an amide) is non-nucleophilic and will not react.

G Mix Crude Mixture (Solvent: DCM or THF) Resin Add Isocyanate Resin (e.g., PS-NCO) Mix->Resin Stir Stir/Shake 2-4 Hours Resin->Stir Covalent Bonding Filter Filtration Stir->Filter Solid Resin-Impurity Complex (Discard) Filter->Solid Retained Filtrate Purified Product (In Solution) Filter->Filtrate Passes Through

Figure 2: Chemoselective scavenging. The primary amine impurity attacks the resin-bound isocyanate, becoming permanently tethered to the solid support.

Step-by-Step Procedure
  • Selection: Use a polymer-supported Isocyanate (PS-NCO) or Benzaldehyde (PS-CHO) resin.

    • Loading: Typically 1.0 – 1.5 mmol/g.

  • Calculation: Add 3 equivalents of resin relative to the estimated amount of unreacted furfurylamine (not the product).

  • Incubation: Add resin to the reaction mixture (DCM or THF). Shake gently at room temperature for 3–12 hours.

    • Tip: Do not use magnetic stir bars with resins; they grind the beads. Use an orbital shaker.

  • Filtration: Filter through a fritted glass funnel or a cotton plug. Rinse the resin with solvent to recover absorbed product.[9]

  • Result: The filtrate contains the product; the amine is trapped on the beads.

Troubleshooting & FAQ

Q: My product is turning black during the acid wash. Why? A: You likely used an acid that was too strong (low pH) or allowed the mixture to get warm. Furan rings are acid-sensitive and undergo ring-opening polymerization (forming humins).

  • Fix: Switch to 10% Citric Acid or dilute Ammonium Chloride. Keep the extraction cold (0°C).

Q: I used the acid wash, but my yield dropped significantly. Where is my product? A: The pH was likely too low. The pyridine nitrogen in nicotinamide has a


 of ~3.35. If you wash with 1M HCl (pH ~0), you will protonate the pyridine ring, and your product will go into the water layer.
  • Recovery: Take your aqueous waste, neutralize it carefully to pH 7 with

    
    , and re-extract with Ethyl Acetate.
    

Q: Can I remove Furfurylamine by distillation? A: Yes, but with caution. Furfurylamine boils at 145°C. If your product is a solid with a high melting point, you can put the sample under high vacuum (<1 mbar) and heat gently (60°C). The volatile amine may sublime/distill off. However, heat promotes furan decomposition, so this is riskier than extraction.

Q: The amine peaks are gone on NMR, but the product is still colored. A: Oxidized furfurylamine byproducts are highly colored (yellow/brown) even at trace levels (ppm).

  • Fix: Dissolve product in alcohol and treat with activated charcoal (carbon) for 30 minutes, then filter through Celite.

References

  • Furfurylamine Physical Properties. PubChem Database. National Center for Biotechnology Information. [Link]

  • pKa Determination of Pyridine Derivatives. Bulgarian Chemical Communications, 2018. (Confirming Nicotinamide pKa ~3.35).[10][11] [Link]

  • Acid-Catalyzed Ring Opening of Furan. Energy & Fuels, 2017. (Mechanistic insight into furan instability in acid). [Link]

Sources

troubleshooting low purity in 5-bromo-N-(2-furylmethyl)nicotinamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Troubleshooting Guide for the synthesis of 5-bromo-N-(2-furylmethyl)nicotinamide. As a Senior Application Scientist, I have designed this resource to move beyond basic recipes. Here, we analyze the stereoelectronic causality behind reaction failures and provide self-validating protocols to ensure high-purity amidation.

Diagnostic Troubleshooting Workflow

Before adjusting your equivalents or changing solvents, you must identify the mechanistic root cause of your purity drop. Use the decision matrix below to map your analytical observations to the correct chemical intervention.

Troubleshooting Start Issue: Low Purity of 5-bromo-N-(2-furylmethyl)nicotinamide TLC Perform LC-MS & Visual Inspection Start->TLC Q1 Black/brown tar observed? TLC->Q1 Q2 Unreacted acid > 10%? TLC->Q2 Q3 Mass +98 Da (HATU adduct)? TLC->Q3 Sol1 Furan degradation. Avoid SOCl2. Use milder coupling (HATU/EDC). Q1->Sol1 Yes Sol2 Poor activation. Increase activation time to 30 mins before amine. Q2->Sol2 Yes Sol3 Guanidinylation. Ensure acid is fully activated before amine. Q3->Sol3 Yes

Fig 1. Diagnostic decision tree for troubleshooting 5-bromo-N-(2-furylmethyl)nicotinamide amidation.

Quantitative Diagnostic Table

Compare your crude LC-MS/HPLC data against this standardized impurity profile to pinpoint your exact side reaction.

Impurity ProfileRelative Retention Time (RRT)Typical m/z (ESI+)Mechanistic Root CauseResolution Strategy
5-bromonicotinic acid 0.45202 / 204Incomplete carboxylate activationExtend activation time; verify DIPEA quality
Furfurylamine 0.2098Incomplete coupling / Amine degradationEnsure active ester formation before addition
HATU-Furfurylamine adduct 1.30380Excess HATU reacting with aminePre-activate acid for 15-30 mins prior to amine
Furan degradation oligomers Broad baseline (RRT 1.5-2.0)VariousAcidic conditions / localized heatingAvoid SOCl2; control temperature during addition
5-bromo-N-(2-furylmethyl)nicotinamide 1.00 281 / 283 Target Product N/A

Deep-Dive Q&A: Causality and Chemistry

Q1: Why is my reaction turning black and yielding a tarry residue when using the acid chloride method? A1: The furan ring of furfurylamine is highly sensitive to strongly acidic conditions and electrophilic attack, making it prone to side reactions[1]. While converting 5-bromonicotinic acid to its acid chloride using thionyl chloride (SOCl


) is a standard literature approach[2][3], the subsequent addition of furfurylamine generates HCl. If your acid scavenger (e.g., triethylamine) is not perfectly dispersed, localized acidic microenvironments catalyze the ring-opening and polymerization of the furan moiety, resulting in black tar. To resolve this, switch to a milder peptide coupling reagent like HATU or EDC/HOBt[4].

Q2: I switched to HATU, but my purity is still low, and I see a major impurity at +98 Da. What is this? A2: This is a classic guanidinylation side reaction. HATU can react directly with primary amines like furfurylamine to form a stable, unreactive guanidinium byproduct if the amine is introduced before the carboxylic acid is fully activated. The electron-withdrawing 5-bromo substituent and the pyridine nitrogen of 5-bromonicotinic acid reduce the nucleophilicity of the carboxylate[5][6], meaning it takes longer to form the active ester. Always pre-activate the acid with HATU and DIPEA for at least 15–30 minutes before adding the amine.

Q3: How do I remove residual DMF and coupling byproducts that co-elute with my product during chromatography? A3: 5-bromo-N-(2-furylmethyl)nicotinamide has moderate polarity, causing it to streak on silica gel if residual DMF is present. Instead of relying solely on chromatography, utilize a highly effective liquid-liquid extraction technique: wash the organic layer (EtOAc) with a 5% aqueous Lithium Chloride (LiCl) solution. The LiCl dramatically increases the partition coefficient of DMF into the aqueous phase. Follow this with a saturated NaHCO


 wash to remove any unreacted 5-bromonicotinic acid and acidic coupling byproducts.

Self-Validating Experimental Protocol

To guarantee high purity, do not blindly follow steps. Use this self-validating HATU-mediated amidation protocol, which includes built-in analytical checkpoints to verify success at each critical stage.

Scale: 1.0 mmol Reagents: 5-bromonicotinic acid (1.0 eq), HATU (1.1 eq), DIPEA (2.5 eq), Furfurylamine (1.1 eq), Anhydrous DMF (0.2 M).

Step 1: Carboxylate Activation
  • Dissolve 5-bromonicotinic acid (202 mg, 1.0 mmol) in 5.0 mL of anhydrous DMF under an inert atmosphere (N

    
     or Argon).
    
  • Add DIPEA (435 µL, 2.5 mmol) and cool the reaction mixture to 0 °C using an ice bath.

  • Add HATU (418 mg, 1.1 mmol) portion-wise over 5 minutes. Stir at 0 °C for 15 minutes, then allow to warm to room temperature for an additional 15 minutes.

Causality: Cooling prevents the thermal degradation of the active ester. The electron-deficient nature of the 5-bromopyridine ring requires this extended 30-minute activation window. Validation Check 1: Take a 5 µL aliquot, quench it in 100 µL of methanol, and run an LC-MS. You should observe the methyl ester (m/z 216/218), confirming that the active ester has successfully formed and is ready for the amine.

Step 2: Amidation
  • Cool the reaction back to 0 °C.

  • Add furfurylamine (97 µL, 1.1 mmol) dropwise over 10 minutes.

  • Remove the ice bath and stir at room temperature for 2 hours.

Causality: Dropwise addition at 0 °C prevents localized exothermic heating, which protects the sensitive furan ring from degradation. Validation Check 2: Spot the crude mixture on a TLC plate and stain with Ninhydrin. The absence of a purple/pink spot indicates the complete consumption of the primary amine.

Step 3: Workup & Purification
  • Dilute the reaction mixture with 30 mL of Ethyl Acetate (EtOAc).

  • Wash the organic layer sequentially with:

    • 5% aqueous LiCl solution (3 × 15 mL) to extract DMF.

    • Saturated aqueous NaHCO

      
       (2 × 15 mL) to remove unreacted acid.
      
    • Brine (1 × 15 mL).

  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Final Polish: Recrystallize the crude solid from a minimal amount of hot EtOAc, adding Hexanes dropwise until cloudy. Cool to 4 °C to yield high-purity 5-bromo-N-(2-furylmethyl)nicotinamide crystals.

References

  • [2] United States Patent (10) Patent No.: US 6,432,954 B1. Googleapis.com. Available at:

  • [5] Application Notes and Protocols: 5-Bromonicotinic Acid in Solid-Phase Organic Synthesis. Benchchem. Available at:

  • [6] Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. ResearchGate. Available at:

  • [1] A Potential Pathway for the Synthesis of Biomass-Based Polyamide Monomer 2,5-Bis(aminomethyl)furan from 2,5-Furandicarboxylic Acid. MDPI. Available at:

  • [3] RU2617428C2 - 5-bromonicotinic acid derivatives with anti-arrhythmic activity. Google Patents. Available at:

  • [4] AMINOINDANE-, AMINOTETRAHYDRONAPHTHALENE- AND AMINOBENZOCYCLOBUTANE-DERIVED PRMT5-INHIBITORS - European Patent Office - EP 31890. Googleapis.com. Available at:

Sources

overcoming poor membrane permeability of nicotinamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nicotinamide Derivative Permeability

Current Status: Operational Agent: Senior Application Scientist (Dr. A. Vance) Ticket Subject: Overcoming Membrane Permeability Barriers for NAD+ Precursors

Mission Statement

You are likely here because you have encountered the "Bioavailability Paradox": Nicotinamide adenine dinucleotide (NAD+) and its phosphorylated derivatives (NMN, NADP) are essential for cellular metabolism but are chemically ill-suited for passive diffusion. Their high polarity, zwitterionic nature, and the presence of phosphate groups create a formidable barrier at the lipid bilayer.

This guide moves beyond basic textbook definitions. We troubleshoot the specific failure points in your experimental design—whether it’s ecto-enzymatic degradation, transporter absence, or formulation instability—and provide engineered solutions to force these molecules into the cytosol.

Module 1: The Biological Barrier (Root Cause Analysis)

Before modifying your compound, you must diagnose why uptake is failing. It is rarely just "size."

The "Gauntlet" Diagram This diagram illustrates the two competing fates of an extracellular NAD+ derivative: direct transport (rare) vs. extracellular degradation (common).

NAD_Transport_Gauntlet cluster_extracellular Extracellular Space (Media/Serum) cluster_membrane Lipid Bilayer cluster_intracellular Cytosol NMN_Out NMN / NAD+ (Extracellular) CD38 CD38 (Ecto-enzyme) Degrades to NAM + ADPR NMN_Out->CD38 Degradation CD73 CD73 (Ecto-5'-nucleotidase) Dephosphorylates to NR NMN_Out->CD73 Dephosphorylation Slc12a8 Slc12a8 Transporter (Putative NMN Entry) NMN_Out->Slc12a8 Direct Transport (Tissue Specific) NR_Out Nicotinamide Riboside (NR) CD73->NR_Out ENTs ENT Transporters (Nucleoside Entry) NR_Out->ENTs NR_In NR (Intracellular) ENTs->NR_In NMN_In NMN (Intracellular) Slc12a8->NMN_In NR_In->NMN_In NRK1/2 Kinases NAD_Pool NAD+ Pool NMN_In->NAD_Pool NMNATs

Caption: Figure 1. The Extracellular Gauntlet. Note that most NMN is converted to NR (via CD73) before entry, unless specific transporters (Slc12a8) are highly expressed.

Module 2: Troubleshooting Chemical Strategy

Issue: "I am treating cells with NMN/NAD+, but intracellular levels aren't rising significantly, or results are inconsistent."

Diagnosis:

  • The CD73 Bottleneck: Your NMN is likely being dephosphorylated to NR outside the cell. If your cell line lacks ENT transporters (for NR uptake), the compound is stranded.

  • The CD38 Trap: CD38 is an ecto-enzyme (facing outward) that aggressively degrades NAD+ and NMN into Nicotinamide (NAM) and ADP-ribose. High CD38 expression (common in senescent cells or macrophages) mimics "poor permeability."

Corrective Actions:

Strategy A: The "Trojan Horse" (Reduced Forms)

Switch from oxidized forms (NMN/NAD+) to reduced forms (NMNH or NRH).

  • Why: Recent data indicates NMNH (Dihydronicotinamide Mononucleotide) increases intracellular NAD+ levels more potently and sustainably than NMN.[1][2]

  • Mechanism: It resists CD38 degradation and may utilize different transport kinetics, driving a massive increase in intracellular NADH, which is then oxidized to NAD+.

Strategy B: Ecto-Enzyme Inhibition

If you must use NAD+ or NMN, you must protect it in the media.

  • Protocol: Co-treat with 78c (a specific CD38 inhibitor) or AMPCP (a CD73 inhibitor).

  • Result: This forces the system to rely on direct transport (if available) rather than degradation pathways.

Module 3: Formulation Engineering (Liposomal Delivery)

Issue: "My hydrophobic prodrug precipitates," or "My naked NAD+ degrades in serum."

Solution: Liposomal Encapsulation via Extrusion.

  • Logic: Liposomes fuse with the cell membrane, bypassing transporters entirely. This is the only reliable way to deliver intact, large NAD+ molecules without relying on conversion.

Protocol: High-Efficiency Liposome Extrusion

StepActionTechnical Note (Critical for Success)
1 Lipid Film Formation Dissolve DOTAP/Cholesterol (ratio 1:1) in chloroform. Evaporate under N2 gas to form a thin film. Vacuum desiccate for 2h to remove trace solvent.
2 Hydration Hydrate film with your NAD+ derivative solution (PBS, pH 7.4). Concentration: 10-20 mg/mL. Vortex vigorously for 1h at >Tm (transition temp) of lipids.
3 Freeze-Thaw Perform 5 cycles of Liquid N2 freeze -> 42°C water bath thaw. This breaks multilamellar vesicles (MLVs) into smaller structures.
4 Extrusion Pass sample 11-21 times through a 100nm polycarbonate membrane using a mini-extruder. The solution must become transparent/opalescent.
5 Purification MANDATORY: Dialysis or Spin Column (10k MWCO) to remove unencapsulated drug. Failure here leads to false uptake data.

Module 4: Validation (The "Is it working?" Workflow)

Issue: "How do I know the drug is inside the cell and not just stuck to the membrane?"

The "Wash" Protocol is the most common failure point. NAD+ is sticky.

Experimental Workflow Diagram

Validation_Workflow cluster_extraction Extraction Logic Step1 1. Incubation (Time-Course) Step2 2. The CRITICAL Wash (Ice-cold PBS x3) Step1->Step2 Stop Transport Step3 3. Metabolite Extraction (Acidic vs Basic) Step2->Step3 Lysis Step4 4. Detection (LC-MS/MS) Step3->Step4 Quantification Acid Acid Extraction Preserves NAD+ Step3->Acid Base Base Extraction Preserves NADH Step3->Base

Caption: Figure 2.[3][4][5] Intracellular Uptake Validation Workflow. Note the split extraction methods; NAD+ is stable in acid, NADH is stable in base.

Key Technical Check:

  • LC-MS/MS is the gold standard. It distinguishes NMN from NAD+ and NR.[6]

  • Cycling Assays (Colorimetric): These measure total NAD pool. They cannot tell you if your NMN entered as NMN or if it broke down to NR first. Use only if you don't care about the mechanism of entry, only the result.

Frequently Asked Questions (FAQ)

Q1: Why does my NMN treatment work in liver cells but fails in muscle cells? A: This is likely due to differential transporter expression. The Slc12a8 transporter (which transports NMN directly) is highly expressed in the small intestine and liver but poorly expressed in other tissues. In muscle, uptake often relies on extracellular dephosphorylation to NR (via CD73) and subsequent entry via ENT transporters.[7] If your muscle cells have low CD73/ENT activity, NMN will not enter.

Q2: Can I just use DMSO to improve permeability? A: No. DMSO increases membrane fluidity but does not effectively ferry highly charged phosphate groups (like those in NAD+/NMN) across the bilayer without causing significant toxicity at the concentrations required.

Q3: My compound degrades in the media before I even treat the cells. Why? A: Fetal Bovine Serum (FBS) contains active serum enzymes, including CD38-like activity and pyrophosphatases.

  • Fix: Use Heat-Inactivated FBS (56°C for 30 min) or switch to serum-free media for the duration of the uptake pulse (1-4 hours).

Q4: Is NMNH (Reduced NMN) actually better? A: Evidence suggests yes. NMNH is resistant to CD38 degradation and elevates NAD+ levels faster and to a higher magnitude than NMN or NR in murine models. However, be aware that it induces "reductive stress" initially (high NADH/NAD+ ratio), which may temporarily suppress glycolysis.

References

  • Grozio, A., et al. (2019). Slc12a8 is a nicotinamide mononucleotide transporter.[4][8] Nature Metabolism.[8][9] Link

    • Significance: Identifies the specific transporter for NMN, explaining tissue-specific uptake.
  • Liu, Y., et al. (2021). Reduced Nicotinamide Mononucleotide (NMNH) Potently Enhances NAD+ and Suppresses Glycolysis, the TCA Cycle, and Cell Growth.[1][10] Journal of Proteome Research.[1][10] Link

    • Significance: Establishes the superior permeability and stability of reduced forms (NMNH).
  • Camacho-Pereira, J., et al. (2016). CD38 Dictates Age-Related NAD Decline and Mitochondrial Dysfunction through an SIRT3-Dependent Mechanism. Cell Metabolism.[2][10] Link

    • Significance: Explains the role of CD38 as the primary enzymatic barrier to NAD+ availability.[11]

  • Ratajczak, J., et al. (2016). NRK1 controls nicotinamide mononucleotide and nicotinamide riboside metabolism in mammalian cells. Nature Communications.[6] Link

    • Significance: Details the conversion pathway of NMN to NR via CD73 prior to uptake in cells lacking Slc12a8.

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 5-Bromo-N-(2-furylmethyl)nicotinamide: A Comparative Guide on Solvent Effects

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare the analytical performance of different NMR solvent systems (DMSO-d6 vs. CDCl3) for the structural elucidation of 5-bromo-N-(2-furylmethyl)nicotinamide, providing mechanistic insights and self-validating experimental protocols.

Executive Summary & Mechanistic Context

In modern drug discovery, 5-bromo-N-(2-furylmethyl)nicotinamide serves as a highly versatile heteroaromatic scaffold. The presence of the 5-bromopyridine ring allows for downstream palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), while the furylmethyl amide provides a rigid, hydrogen-bonding pharmacophore.

Verifying the structural integrity of this compound relies heavily on 1H Nuclear Magnetic Resonance (NMR) spectroscopy. However, the analytical "performance" of the NMR spectrum is inextricably linked to the solvent environment. The amide proton (–NH–) is highly labile, and its visibility—along with the resolution of the heteroaromatic coupling networks—varies drastically depending on the solvent's polarity and hydrogen-bond accepting capabilities[1].

This guide compares the two most ubiquitous NMR solvents, DMSO-d6 and CDCl3 , demonstrating why solvent selection is not merely a matter of solubility, but a critical parameter for diagnostic accuracy.

Structural Deconstruction: Causality of Chemical Shifts

To interpret the spectrum accurately, we must first establish the causality behind the expected chemical shifts based on the compound's electronic environment:

  • The Pyridine Ring (H2, H4, H6): The pyridine ring is 3,5-disubstituted. The electronegative nitrogen atom, combined with the electron-withdrawing bromine and carboxamide groups, severely deshields the remaining protons. Because they are all meta to one another, they will exhibit fine meta-coupling (

    
     Hz). H2 and H6 will appear furthest downfield due to their proximity to the pyridine nitrogen.
    
  • The Furan Ring (H3', H4', H5'): The oxygen atom in the furan ring dictates the electron density. H5' (adjacent to the oxygen) is highly deshielded (

    
    7.6 ppm), while H3' and H4' are relatively shielded by the ring's resonance structures (
    
    
    
    6.3–6.4 ppm).
  • The Amide Linkage (NH and CH2): The methylene group (CH2) is flanked by a furan ring and an amide nitrogen, typically placing it around 4.4–4.6 ppm. Its splitting pattern is entirely dependent on the exchange rate of the adjacent NH proton[2].

Comparative Performance: DMSO-d6 vs. CDCl3

The table below provides a quantitative comparison of the expected 1H NMR spectral data (at 400 MHz, 298 K) for 5-bromo-N-(2-furylmethyl)nicotinamide in both solvent systems.

Quantitative Chemical Shift Comparison
Proton AssignmentPositionExpected Shift in DMSO-d6 (ppm)Multiplicity & Coupling (

in Hz)
Expected Shift in CDCl3 (ppm)Multiplicity Impact
Pyridine H2 C2~8.95d (

)
~8.85d
Pyridine H6 C6~8.80d (

)
~8.75d
Pyridine H4 C4~8.45t (

)
~8.30t
Amide NH N-H~9.20t (

)
~6.50 - 7.00broad s (or missing)
Methylene CH2~4.45d (

)
~4.60br s (or poorly resolved d)
Furan H5' C5'~7.60dd (

)
~7.40dd
Furan H3' C3'~6.40dd (

)
~6.30dd
Furan H4' C4'~6.30dd (

)
~6.25dd
Analytical Verdict
  • DMSO-d6 (The Superior Choice for Amides): DMSO is a strong hydrogen-bond acceptor. It solvates the amide NH proton, forming a stable intermolecular hydrogen bond that drastically slows down the proton exchange rate with trace water[3]. Because the exchange is slow on the NMR timescale, the NH proton appears as a sharp triplet (coupling to the two CH2 protons), and the CH2 appears as a clean doublet. This provides definitive proof of the amide linkage.

  • CDCl3 (The Non-Polar Compromise): While CDCl3 is volatile and easy to recover, it is a poor hydrogen-bond acceptor. In CDCl3, the amide proton undergoes rapid chemical exchange, often broadening into the baseline or disappearing entirely[1]. Consequently, the adjacent CH2 loses its coupling partner and collapses into a broad singlet, stripping the analyst of crucial connectivity data.

Logical Workflow for NMR Solvent Selection

The following diagram illustrates the decision-making matrix for analyzing heteroaromatic amides, ensuring high-fidelity data recovery.

NMR_Workflow Compound 5-bromo-N-(2-furylmethyl)nicotinamide Sample Preparation SolventEval Solvent System Selection Compound->SolventEval DMSO DMSO-d6 (Polar Aprotic) SolventEval->DMSO High fidelity for amides CDCl3 CDCl3 (Non-Polar) SolventEval->CDCl3 Routine screening DMSOResult Strong H-Bond Acceptor Stabilizes Amide NH (Sharp Triplet) DMSO->DMSOResult CDCl3Result Weak H-Bond Acceptor Rapid NH Exchange (Broad/Missing Peak) CDCl3->CDCl3Result Analysis Full Structural Elucidation & Integration DMSOResult->Analysis CDCl3Result->Analysis

Workflow for NMR solvent selection and its impact on amide proton resolution.

Self-Validating Experimental Protocol

To ensure reproducibility and high-resolution spectra, follow this standardized methodology for the preparation and acquisition of the NMR sample in DMSO-d6.

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of highly purified 5-bromo-N-(2-furylmethyl)nicotinamide. Causality: This concentration (

    
    50 mM) provides an optimal signal-to-noise ratio for 1D proton NMR without causing viscosity-induced line broadening[2].
    
  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (99.9% D, containing 0.03% v/v TMS as an internal standard).

  • Transfer the solution to a high-precision 5 mm NMR tube. Causality: Scratched or low-quality tubes distort the magnetic field homogeneity, leading to poor shimming and asymmetric peak shapes.

Step 2: Instrument Tuning & Shimming

  • Insert the sample into the NMR spectrometer (e.g., 400 MHz or 500 MHz instrument).

  • Lock the magnetic field to the deuterium resonance of DMSO-d6.

  • Perform gradient shimming (e.g., TopShim) to optimize field homogeneity. The full width at half maximum (FWHM) of the TMS peak should be

    
     1.0 Hz.
    

Step 3: Acquisition Parameters

  • Temperature: Set and equilibrate the probe temperature to 298 K. Causality: Amide NH chemical shifts are highly temperature-dependent. Standardization is required for reproducible reporting.

  • Pulse Sequence: Use a standard 1D proton pulse sequence (e.g., zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds. Causality: Heteroaromatic protons and quaternary carbons have longer

    
     relaxation times. A sufficient delay ensures complete relaxation, preventing artificial deflation of peak integrals.
    
  • Number of Scans (NS): 16 to 32 scans.

Step 4: Processing & Validation

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation.

  • Phase and baseline correct the spectrum manually.

  • Reference the spectrum by setting the TMS peak to 0.00 ppm (or the residual DMSO pentet to 2.50 ppm).

  • Self-Validation Check: Integrate the furan H5' peak to exactly 1.00. The total sum of all integrated peaks must equal 9 protons. If the NH peak integrates to < 0.8, trace water or acidic impurities are catalyzing proton exchange, indicating the sample or solvent must be dried.

Conclusion

For the rigorous structural validation of 5-bromo-N-(2-furylmethyl)nicotinamide, DMSO-d6 outperforms CDCl3 . By acting as a strong hydrogen-bond acceptor, DMSO suppresses the rapid chemical exchange of the amide proton, preserving the critical


 scalar coupling between the NH and the furylmethyl CH2 group. This transforms a potentially ambiguous spectrum into a definitive, self-validating dataset.

References

  • [1] Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." ResearchGate. Available at:

  • [3] "A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Hydrogen Bonds." American Chemical Society (ACS). Available at:

  • [2] "Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol." Thieme-Connect. Available at:

Sources

A Guide to Comparing P2X7 Receptor Antagonists: A-740003 as a Benchmark for the Uncharacterized Compound 5-bromo-N-(2-furylmethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to compare the potency of novel compounds against established P2X7 receptor antagonists. We will use the well-characterized, potent, and selective antagonist A-740003 as our benchmark. The compound of interest, 5-bromo-N-(2-furylmethyl)nicotinamide , is not described in the current scientific literature as a P2X7 antagonist, presenting a unique opportunity for discovery and characterization.

This document is structured not as a direct comparison of existing data, but as an experimental roadmap. It first details the known pharmacology of A-740003 and then provides a series of robust, self-validating experimental protocols to determine the potency of 5-bromo-N-(2-furylmethyl)nicotinamide and enable a rigorous head-to-head comparison.

The P2X7 Receptor: A Key Target in Inflammation and Disease

The P2X7 receptor (P2X7R) is an ATP-gated ion channel predominantly expressed on immune cells, such as macrophages and microglia, as well as various other cell types.[1] Unlike other P2X family members, P2X7R is activated by high concentrations of extracellular ATP (eATP), which are typically associated with sites of tissue damage, cellular stress, and chronic inflammation.[2]

P2X7R activation initiates a cascade of downstream events critical to the inflammatory response.[3] Initial activation leads to the rapid influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[4] This potassium efflux is a critical second signal for the assembly and activation of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1.[1] Activated caspase-1 then cleaves pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, secretable forms.[5]

Sustained P2X7R activation leads to the formation of a large, non-selective membrane pore, allowing the passage of molecules up to 900 Da.[6] This phenomenon can ultimately lead to cell death.[4] Given its central role in orchestrating inflammation, P2X7R has emerged as a promising therapeutic target for a host of inflammatory diseases, neuropathic pain, and cancer.[2]

P2X7R Signaling Pathway

The binding of high concentrations of eATP to the P2X7R triggers a complex signaling cascade, as illustrated below.

P2X7_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular P2X7R P2X7 Receptor Pore Macropore Formation (<900 Da) P2X7R->Pore Sustained Activation Ca_Influx Ca²⁺ Influx P2X7R->Ca_Influx Channel Opening K_Efflux K⁺ Efflux P2X7R->K_Efflux Channel Opening CellDeath Cell Death (Pyroptosis) Pore->CellDeath Leads to eATP High Extracellular ATP (Danger Signal) eATP->P2X7R Binds & Activates NLRP3 NLRP3 Inflammasome Assembly & Activation K_Efflux->NLRP3 Triggers Casp1 Caspase-1 Activation NLRP3->Casp1 Recruits & Cleaves proIL1B pro-IL-1β Casp1->proIL1B Cleaves IL1B Mature IL-1β Secretion

Caption: P2X7R signaling cascade upon ATP binding and its downstream effects.

The Benchmark: A-740003

A-740003 is a potent, selective, and competitive antagonist of the P2X7 receptor.[7] It has been extensively characterized across multiple species and assay formats, making it an ideal reference compound for evaluating novel antagonists.[8][9] Its selectivity profile is excellent, showing weak or no activity at other P2 receptors and a wide array of other receptors, ion channels, and enzymes at concentrations up to 10 µM.[7]

Reported Potency of A-740003

The inhibitory potency of A-740003 is typically reported as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the antagonist required to inhibit 50% of the maximal agonist-induced response.

Assay TypeSpecies/Cell LineAgonistIC₅₀ (nM)Reference(s)
Ca²⁺ Influx Recombinant Human P2X7RBzATP40[7][8][10]
Recombinant Rat P2X7RBzATP18[7][8][10]
Pore Formation (Dye Uptake)Differentiated Human THP-1BzATP92[7][10][11]
IL-1β Release Differentiated Human THP-1BzATP156[7][10][11]

BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate) is a potent synthetic agonist of P2X7R.

The Target: 5-bromo-N-(2-furylmethyl)nicotinamide

A search of the scientific literature and chemical databases reveals no published data on the biological activity of 5-bromo-N-(2-furylmethyl)nicotinamide, specifically concerning P2X7R antagonism. The molecule contains a nicotinamide (also known as niacinamide) scaffold. Nicotinamide, a form of vitamin B3, is known to possess broad anti-inflammatory properties.[12] Its mechanisms are thought to involve serving as a precursor to the essential coenzyme NAD+, inhibiting the nuclear enzyme poly(ADP-ribose) polymerase (PARP), and modulating the production of inflammatory cytokines.[12][13]

While these properties are relevant to inflammatory pathways, they do not imply direct antagonism at the P2X7 receptor. The anti-inflammatory effects of nicotinamide are likely downstream of multiple signaling pathways, including the inhibition of NF-κB, which can reduce the transcription of pro-inflammatory cytokines like pro-IL-1β.[13][14] Therefore, it is crucial to experimentally determine if 5-bromo-N-(2-furylmethyl)nicotinamide acts as a direct P2X7R antagonist or if its potential anti-inflammatory effects arise from other mechanisms.

Experimental Guide for Comparative Potency Analysis

To characterize 5-bromo-N-(2-furylmethyl)nicotinamide and compare its potency to A-740003, a tiered approach using a series of well-validated in vitro assays is recommended. The following protocols are designed to be robust and provide quantitative, reproducible data.

Calcium Influx Assay

Scientific Rationale: The initial and most direct consequence of P2X7R activation is the influx of extracellular calcium.[15] This assay is a fundamental, high-throughput method to screen for direct antagonistic activity. A compound that inhibits the agonist-induced rise in intracellular Ca²⁺ is a candidate P2X7R antagonist.

Calcium_Workflow A Seed HEK293-hP2X7R cells in 96-well plate B Load cells with Ca²⁺ sensitive dye (e.g., Fluo-4 AM) A->B C Pre-incubate with test compounds (A-740003 or Nicotinamide deriv.) B->C D Stimulate with P2X7R agonist (e.g., BzATP) C->D E Measure fluorescence kinetically (Plate Reader) D->E F Calculate IC₅₀ from dose-response curve E->F

Caption: Workflow for the P2X7R calcium imaging assay.

Detailed Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing the human P2X7R in DMEM supplemented with 10% FBS and a selection antibiotic. Seed cells into a 96-well, black, clear-bottom plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.[15]

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) in Hanks' Balanced Salt Solution (HBSS). Aspirate the culture medium and add 100 µL of loading buffer to each well. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of 5-bromo-N-(2-furylmethyl)nicotinamide and A-740003 (as the positive control) in HBSS. Final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Antagonist Incubation: Gently wash the cells twice with HBSS. Add 90 µL of the antagonist dilutions or vehicle control to the appropriate wells. Incubate for 20-30 minutes at room temperature.

  • Agonist Stimulation & Data Acquisition: Place the plate in a fluorescence microplate reader equipped with an automated injection system. Record a baseline fluorescence reading (Excitation: ~490 nm, Emission: ~520 nm) for 15-30 seconds. Inject 10 µL of a P2X7R agonist (e.g., BzATP, to a final concentration of ~EC₈₀) to initiate the response. Continue kinetic reading for 2-5 minutes.

  • Data Analysis: The change in intracellular calcium is expressed as the ratio of fluorescence change over baseline (ΔF/F₀). Plot the peak response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Dye Uptake (Pore Formation) Assay

Scientific Rationale: Sustained activation of P2X7R leads to the formation of a large membrane pore permeable to fluorescent dyes like YO-PRO-1 (MW ~375 Da).[16] This assay measures the antagonist's ability to prevent pore formation, a hallmark of P2X7R function distinct from the initial ion channel opening.

Dye_Uptake_Workflow A Seed THP-1 monocytes and differentiate to macrophages B Pre-incubate with test compounds (A-740003 or Nicotinamide deriv.) A->B C Add agonist (BzATP) and YO-PRO-1 dye simultaneously B->C D Incubate for 15-30 minutes in the dark C->D E Measure endpoint fluorescence (Plate Reader) D->E F Calculate IC₅₀ from dose-response curve E->F

Caption: Workflow for the P2X7R YO-PRO-1 dye uptake assay.

Detailed Protocol:

  • Cell Culture: Seed human THP-1 monocytes into a 96-well plate at 5 x 10⁴ cells/well. Differentiate the cells into a macrophage-like phenotype by treating with PMA (Phorbol 12-myristate 13-acetate) for 48-72 hours.

  • Compound Incubation: Gently wash the differentiated THP-1 cells with a low-divalent cation saline solution (e.g., HBSS). Pre-incubate the cells with serial dilutions of the antagonists (A-740003 or the test compound) for 30 minutes at 37°C.

  • Stimulation: Prepare a working solution containing the P2X7R agonist (e.g., BzATP at its EC₅₀-EC₈₀ concentration) and the fluorescent dye YO-PRO-1 (final concentration 1-2 µM).[17][18] Add this solution to the wells.

  • Incubation & Measurement: Incubate the plate for 15-30 minutes at 37°C, protected from light. Measure the fluorescence intensity using a microplate reader (Excitation: ~491 nm, Emission: ~509 nm).[17]

  • Data Analysis: Background fluorescence from control wells (no agonist) is subtracted. The inhibitory effect is calculated as a percentage of the maximal response (agonist + vehicle). Plot the percent inhibition against the antagonist concentration to calculate the IC₅₀.

Interleukin-1β (IL-1β) Release Assay

Scientific Rationale: The ultimate physiological output of P2X7R activation in macrophages is the processing and release of mature IL-1β.[5] This assay is the most biologically relevant for assessing the anti-inflammatory potential of an antagonist acting through the P2X7R-NLRP3 inflammasome axis.

IL1B_Workflow A Prime differentiated THP-1 cells with LPS (Signal 1) B Wash and pre-incubate with test compounds A->B C Stimulate with ATP (Signal 2) B->C D Incubate for 30-60 minutes C->D E Collect supernatant D->E F Quantify IL-1β release (ELISA) E->F G Calculate IC₅₀ F->G

Caption: Workflow for the P2X7R-mediated IL-1β release assay.

Detailed Protocol:

  • Cell Culture and Priming (Signal 1): Use differentiated THP-1 macrophages as described above. To induce the expression of pro-IL-1β, prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours.[19]

  • Antagonist Incubation: Wash the cells to remove the LPS. Add fresh serum-free medium containing serial dilutions of the antagonists (A-740003 or the test compound). Incubate for 30 minutes.

  • P2X7R Activation (Signal 2): Stimulate the cells by adding high-concentration ATP (e.g., 1-5 mM) to activate the P2X7R and trigger inflammasome activation.

  • Supernatant Collection: Incubate for 30-60 minutes at 37°C. After incubation, centrifuge the plate to pellet any detached cells and carefully collect the supernatant.

  • Quantification: Measure the concentration of mature IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of IL-1β release for each antagonist concentration relative to the ATP-stimulated control. Determine the IC₅₀ value by fitting the dose-response curve.

Conclusion

While A-740003 stands as a well-defined, nanomolar-potency antagonist of the P2X7 receptor, the profile of 5-bromo-N-(2-furylmethyl)nicotinamide remains to be established. The presence of a nicotinamide core suggests a potential for anti-inflammatory activity, but direct, potent antagonism at P2X7R cannot be assumed and must be empirically determined.

By following the detailed experimental guide provided, researchers can systematically characterize the activity of this novel compound. The tiered approach—from direct channel function (Ca²⁺ influx) to pore formation (dye uptake) and finally to a key physiological outcome (IL-1β release)—will provide a comprehensive understanding of its mechanism and potency. This rigorous, side-by-side comparison with the benchmark A-740003 will definitively establish whether 5-bromo-N-(2-furylmethyl)nicotinamide is a viable P2X7R antagonist and a candidate for further development in the field of inflammation and immunology.

References

  • Giuliani, A. L., Sforza, F., & Gessi, S. (2022). The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications. MDPI. Retrieved from [Link]

  • Karasawa, A., & Kawate, T. (2018). High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells. Bio-protocol. Retrieved from [Link][16]

  • Orioli, E., De Marchi, E., & Adinolfi, E. (2016). P2X7 receptor orchestrates multiple signalling pathways triggering inflammation, autophagy and metabolic/trophic responses. ResearchGate. Retrieved from [Link]

  • Stojkov, D., & Simon, H. U. (2024). Persistent Activation of the P2X7 Receptor Underlies Chronic Inflammation and Carcinogenic Changes in the Intestine. MDPI. Retrieved from [Link]

  • Savio, L. E. B., de Andrade Mello, P., & Coutinho-Silva, R. (2018). The P2X7 Receptor in Inflammatory Diseases: Angel or Demon? Frontiers in Pharmacology. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Nicotinamide? Retrieved from [Link][13]

  • Kopp, R., Krautloher, A., & Ramirez-Fernandez, A. (2019). P2X7 Interactions and Signaling – Making Head or Tail of It. Frontiers in Molecular Neuroscience. Retrieved from [Link]

  • Ungerstedt, J. S., Blömback, M., & Söderström, T. (2003). Nicotinamide is a potent inhibitor of proinflammatory cytokines. Clinical and Experimental Immunology. Retrieved from [Link]

  • Rat, P., & Legembre, P. (2017). A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye. PMC. Retrieved from [Link][17]

  • DermNet. (n.d.). Nicotinamide. Retrieved from [Link][12]

  • Consensus. (n.d.). What is Niacinamide mechanism of action? Retrieved from [Link]

  • POL Scientific. (2017). A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye. Retrieved from [Link][18]

  • Honore, P., et al. (2006). A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link][7]

  • Giraud, F., et al. (2023). Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator. PMC. Retrieved from [Link][6]

  • ResearchGate. (n.d.). P2X7 receptors (P2X7R) are essential in triggering IL-1β release from LPS+ATP-activated macrophages. Retrieved from [Link][19]

  • Jarvis, M. F., & Khakh, B. S. (2009). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. PMC. Retrieved from [Link]

  • Gulinelli, S., & Salvestroni, V. (2023). Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications. Frontiers. Retrieved from [Link][2]

  • Zhang, M., & Duling, B. R. (2005). Stimulation of P2X7 Receptors Elevates Ca2+ and Kills Retinal Ganglion Cells. IOVS. Retrieved from [Link]

  • Brough, D., et al. (1999). Pharmacological characterization of ATP- and LPS-induced IL-1beta release in human monocytes. PubMed. Retrieved from [Link]

  • Di Virgilio, F., & Vuerich, M. (2015). The P2X7 Receptor-Interleukin-1 Liaison. Frontiers in Immunology. Retrieved from [Link]

  • Shaik, A. S. (2012). Role of P2X7 Receptors in Release of IL-1β: A Possible Mediator of Pulmonary Inflammation. Avicenna Journal of Medical Biotechnology. Retrieved from [Link][5]

Sources

Comparative Guide: Nicotinamide Derivatives vs. Standard P2X7 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of nicotinamide-based P2X7 receptor (P2X7R) antagonists against established reference standards (Adamantanes, Cyanoguanidines, and Tetrazoles). The P2X7 receptor is a trimeric ATP-gated cation channel with a unique phenotype: it functions as a standard ion channel upon brief activation but forms a non-selective cytolytic macropore upon prolonged exposure to high concentrations of ATP.[1][2][3]

The primary challenge in P2X7 drug development is species selectivity . Many first-generation antagonists (e.g., AZD9056) are potent against human P2X7 (hP2X7) but inactive against rat P2X7 (rP2X7), complicating preclinical validation. Nicotinamide derivatives, specifically the pyridine-3-carboxamide scaffold (exemplified by JNJ-47965567 ), have emerged as a solution, offering balanced potency across species and high blood-brain barrier (BBB) permeability.[2]

Part 1: Mechanistic Background & Chemical Classification[2]

The Target: P2X7 Receptor

Unlike other P2X receptors, P2X7 requires millimolar levels of ATP for activation, acting as a "danger sensor" in inflammatory environments.[1][3][4]

  • Orthosteric Site: Binds ATP (low affinity).[2]

  • Allosteric Site: Located at the subunit interface; the binding site for most non-competitive antagonists including nicotinamides.

Chemical Classes of Antagonists

The term "nicotinamide derivative" in P2X7 literature strictly refers to Pyridine-3-carboxamides .[2]

ClassRepresentative CompoundChemical CoreKey Characteristic
Nicotinamide (Pyridine-carboxamide) JNJ-47965567 Pyridine-3-carboxamideBalanced Species Potency (Human/Rat) ; CNS penetrant.[2]
Cyanoguanidine A-740003 CyanoguanidineHigh potency; competitive antagonist behavior.[1][2][5][6]
Tetrazole-Pyridine A-438079 Tetrazole-methyl-pyridineGood metabolic stability; widely used in neuropathic pain models.[2]
Adamantane Amide AZD9056 AdamantaneHigh Species Discrepancy (Potent Human / Weak Rat).[2]
Signaling Pathway & Antagonist Intervention

The following diagram illustrates the P2X7 signaling cascade and where antagonists intervene to block Calcium (


) influx and NLRP3 inflammasome activation.[7]

P2X7_Signaling ATP Extracellular ATP (High Concentration) P2X7 P2X7 Receptor (Trimer) ATP->P2X7 Activates Ca_Influx Ca2+ / Na+ Influx (Channel Gating) P2X7->Ca_Influx K_Efflux K+ Efflux P2X7->K_Efflux Pore Macropore Formation (Pannexin-1 Recruitment) P2X7->Pore Prolonged Activation Antagonist Nicotinamide Antagonist (e.g., JNJ-47965567) Antagonist->P2X7 Allosteric Inhibition NLRP3 NLRP3 Inflammasome Assembly Ca_Influx->NLRP3 K_Efflux->NLRP3 Trigger Caspase Caspase-1 Activation NLRP3->Caspase IL1B IL-1β / IL-18 Release (Pyroptosis) Caspase->IL1B

Figure 1: P2X7 Receptor Signaling Cascade.[2] Antagonists bind allosterically to prevent channel gating and subsequent pore formation, halting the release of pro-inflammatory cytokines.

Part 2: Comparative IC50 Analysis

The following data aggregates IC50 values from Calcium Flux (FLIPR) and Dye Uptake (YO-PRO-1) assays. Note the critical species differences.

Table 1: IC50 Comparison (nM)

Values represent mean IC50.[2] "Ratio" indicates species selectivity (Rat/Human).

CompoundClasshP2X7 (Human) IC50rP2X7 (Rat) IC50Species Ratio (r/h)Clinical Status
JNJ-47965567 Nicotinamide 7.0 nM 10.0 nM 1.4 (Balanced) Preclinical (CNS Tool)
A-740003 Cyanoguanidine40 nM18 nM0.45 (Rat pref.)[2]Preclinical
A-438079 Tetrazole-Pyridine~300 nM100 nM0.33 (Rat pref.)[2]Preclinical
AZD9056 Adamantane10 nM>10,000 nM>1000 (Human Only)Phase II (Failed)
AZ10606120 Adamantane1.3 nM~2,000 nM>1500 (Human Only)Preclinical

Analysis:

  • Nicotinamide Advantage: JNJ-47965567 shows nearly equipotent activity at human and rat receptors.[2] This allows valid efficacy testing in rodent models (e.g., neuropathic pain, ALS) that translates reliably to human biology.

  • Adamantane Liability: AZD9056 is essentially inactive in rats.[2] Researchers using this compound must use "humanized" mice or rely solely on in vitro human data.

Part 3: Experimental Protocols

To generate reproducible IC50 data, two orthogonal assays are recommended: Calcium Flux (early channel gating) and YO-PRO-1 Uptake (late pore formation).

Protocol A: Calcium Flux Assay (FLIPR)

Measures the initial opening of the ion channel.

Materials:

  • HEK293 cells stably expressing hP2X7 or rP2X7.

  • Fluo-4 AM or Calcium-6 dye.

  • Agonist: BzATP (More potent than ATP at P2X7).[4][7][8]

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4 (Low

    
     is critical as 
    
    
    
    inhibits P2X7).

Workflow:

  • Seeding: Plate 50,000 cells/well in black-walled 96-well plates (Poly-D-lysine coated). Incubate overnight.

  • Dye Loading: Remove media. Add 50 µL Loading Buffer (Fluo-4 AM 2 µM + Pluronic F-127). Incubate 45 min at 37°C.

  • Antagonist Pre-treatment: Add 20 µL of test compound (Nicotinamide derivative) at 4x concentration.[2] Incubate 15-30 min at Room Temp (RT).

  • Baseline Reading: Measure fluorescence (

    
    ) for 10 seconds.
    
  • Stimulation: Inject BzATP (

    
     concentration, typically 30-100 µM).
    
  • Data Acquisition: Measure peak fluorescence over 180 seconds.

  • Calculation:

    
     is calculated using a 4-parameter logistic fit of % inhibition vs. log[concentration].[2]
    
Protocol B: YO-PRO-1 Dye Uptake Assay

Measures the formation of the cytolytic macropore (a downstream event).[2]

Causality: P2X7 activation leads to pore dilation allowing molecules up to 900 Da (like YO-PRO-1) to enter.[2] DNA binding increases YO-PRO-1 fluorescence by >100-fold.

Workflow:

  • Buffer Prep: Use Low-Divalent Cation solution (Sucrose 300 mM, HEPES 10 mM, pH 7.4) or Low

    
     PBS. Note: High ionic strength can inhibit pore formation.
    
  • Addition: Add YO-PRO-1 (2 µM final) and Test Compound to cells. Incubate 20 min.

  • Activation: Add BzATP (typically higher conc.[2][4] than Ca-flux, e.g., 100-300 µM).

  • Kinetic Read: Measure fluorescence (

    
    ) every 1 min for 30 mins at 37°C.
    
  • Validation: Use A-740003 (1 µM) as a positive control for full block.

Experimental Workflow Diagram

Assay_Workflow Start Cell Seeding (HEK-hP2X7) Dye Dye Loading (Fluo-4 or YO-PRO-1) Start->Dye Antag Antagonist Incubation (30 min, RT) Dye->Antag Agonist BzATP Injection (EC80 Conc.) Antag->Agonist Read Fluorescence Read (FLIPR / Plate Reader) Agonist->Read Analysis IC50 Calculation (4-Parameter Fit) Read->Analysis

Figure 2: Standardized High-Throughput Screening Workflow for P2X7 Antagonists.

Part 4: Troubleshooting & Validation (E-E-A-T)

Species Mismatch

Issue: Compound is potent in literature but inactive in your assay. Root Cause: You are likely using Rat P2X7 cells with an Adamantane compound (AZD9056), or Mouse P2X7 (which differs from Rat). Solution: Always verify the P2X7 species origin of your cell line. Use JNJ-47965567 as a bridge control because it works on both.[2]

Agonist Concentration

Issue: IC50 values fluctuate wildly. Root Cause: Using a saturating concentration of BzATP (>1 mM) shifts the curve, making competitive antagonists appear less potent. Solution: Always titrate BzATP first to find the


 for your specific cell batch. Run the antagonist assay at this fixed agonist concentration.
Buffer Composition

Issue: Low signal-to-noise ratio. Root Cause: Presence of


 or 

in the buffer can alter the pore opening threshold. Solution: For Dye Uptake, use a low-conductivity sucrose buffer or nominally

-free saline to maximize pore formation signal.[2]

References

  • Bhattacharya, A., et al. (2013). "Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567." British Journal of Pharmacology.[5] Link

  • Donnelly-Roberts, D. L., et al. (2009).[5] "Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors." British Journal of Pharmacology.[5] Link

  • Honore, P., et al. (2006). "A-740003, a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat." Journal of Pharmacology and Experimental Therapeutics. Link

  • Bartlett, R., et al. (2014). "The P2X7 Receptor Channel: Recent Developments and the Use of P2X7 Antagonists in Models of Disease." Pharmacological Reviews. Link

  • Rech, J. C., et al. (2016). "P2X7 Receptor Antagonists: Recently Patented Compounds." Expert Opinion on Therapeutic Patents. Link

Sources

Technical Guide: Characterization and Validation of 5-Bromo-N-(2-furylmethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-N-(2-furylmethyl)nicotinamide is a functionalized pyridine derivative serving as a critical intermediate in the synthesis of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors and P2X7 receptor antagonists. Its structural core combines the electron-deficient 5-bromopyridine moiety with an electron-rich furan ring, linked via a methylene amide bridge.

This guide provides the definitive reference standards for the elemental analysis (CHN) , physicochemical characterization, and synthesis validation of this compound. It is designed for medicinal chemists requiring rigorous quality control (QC) metrics to distinguish this specific pharmacophore from structural analogs.

Chemical Identity & Reference Standards

Structural Specifications
  • IUPAC Name: 5-bromo-N-(furan-2-ylmethyl)pyridine-3-carboxamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 281.11 g/mol

  • SMILES: c1c(cncc1Br)C(=O)NCc2occc2

Elemental Analysis Reference Data

The following table establishes the Theoretical Acceptance Criteria for CHN analysis. Experimental values must fall within ±0.4% of these calculated standards to confirm purity >98%.

ElementCountAtomic MassTotal Mass ContributionTheoretical %Acceptance Range (±0.4%)
Carbon (C) 1112.011132.1247.00% 46.60% – 47.40%
Hydrogen (H) 91.0089.073.23% 2.83% – 3.63%
Nitrogen (N) 214.00728.019.97% 9.57% – 10.37%
Bromine (Br) 179.90479.9028.42% N/A (requires titration)
Oxygen (O) 215.99932.0011.38% N/A (calculated by difference)

Note: Bromine content is typically determined via Schöniger flask combustion followed by potentiometric titration, not standard CHN combustion.

Comparative Performance Analysis

This section objectively compares 5-bromo-N-(2-furylmethyl)nicotinamide against its primary structural analogs used in drug discovery libraries.

Feature5-Bromo-N-(2-furylmethyl)nicotinamide 5-Bromonicotinamide (Precursor)5-Bromo-N-(2-morpholinoethyl)nicotinamide
Role Lipophilic Scaffold / IntermediateStarting Material / FragmentSolubilized Lead Compound
LogP (Predicted) ~2.15 (Moderate Lipophilicity)~0.95 (Low Lipophilicity)~1.20 (Amphiphilic)
H-Bond Donors 1 (Amide NH)2 (Primary Amide)1 (Amide NH)
Solubility High in DMSO, DCM; Low in WaterModerate in WaterHigh in Water (due to Morpholine)
Electronic Profile π-rich tail (Furan) + π-deficient head (Pyridine)π-deficient onlyBasic tail (Morpholine)
Key Application π-Stacking Interactions in binding pocketsFragment ScreeningImproving oral bioavailability

Insight: The furan ring in the title compound provides a specific "aromatic handle" for π-π stacking interactions within enzyme active sites (e.g., Tyrosine residues in Kinases), a feature absent in the morpholine or unsubstituted analogs.

Experimental Protocols: Synthesis & Validation

Synthesis Workflow (Amide Coupling)

Objective: Synthesize 5-bromo-N-(2-furylmethyl)nicotinamide via carbodiimide coupling.

Reagents:

  • 5-Bromonicotinic acid (1.0 eq)

  • Furfurylamine (1.1 eq)

  • EDCI.HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Protocol:

  • Activation: Dissolve 5-bromonicotinic acid in anhydrous DMF (0.2 M concentration) under

    
     atmosphere. Add EDCI.HCl and HOBt. Stir at 
    
    
    
    for 30 minutes to form the active ester.
  • Coupling: Add DIPEA followed by the dropwise addition of Furfurylamine.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Dilute with EtOAc, wash sequentially with 1N HCl, Sat.

    
    , and Brine.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via Flash Column Chromatography (Gradient: 0-40% EtOAc in Hexane).
    
QC Validation Workflow

To ensure the compound meets the "Publish Comparison" standard, follow this self-validating logic:

  • Logic Check 1 (NMR): Do you see the diagnostic Furan signals?

    • Expectation: Three signals in the aromatic region (approx.[1][2]

      
       6.3, 6.4, 7.4 ppm) distinct from the Pyridine signals (
      
      
      
      8.0–9.0 ppm).
    • Coupling: The methylene (

      
      ) protons should appear as a doublet at 
      
      
      
      ppm (
      
      
      ), collapsing to a singlet upon
      
      
      shake.
  • Logic Check 2 (Mass Spec): Does the isotope pattern confirm Bromine?

    • Expectation: A 1:1 doublet at

      
       281 and 283 (
      
      
      
      ) indicates the presence of
      
      
      and
      
      
      .

Visualizing the Validation Logic

The following diagram illustrates the critical decision pathways for validating the synthesis of this compound.

ValidationProtocol Start Crude Reaction Mixture TLC TLC Check (50% EtOAc/Hex) Start->TLC Workup Acid/Base Extraction TLC->Workup Product Spot Visible Purification Flash Chromatography Workup->Purification NMR 1H NMR Analysis Purification->NMR MS LC-MS Analysis Purification->MS Decision1 Furan Signals Present? (d 6.3-7.4 ppm) NMR->Decision1 Decision2 Br Isotope Pattern? (1:1 ratio at 281/283) MS->Decision2 Decision1->Start No (Resynthesize) Final VALIDATED 5-Bromo-N-(2-furylmethyl)nicotinamide Decision1->Final Yes Decision2->Final Yes

Figure 1: Quality Control Decision Matrix for the validation of 5-bromo-N-(2-furylmethyl)nicotinamide synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123456 (Analog Reference). Retrieved from [Link]

  • Gao, Y. et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Retrieved from [Link]

Sources

validating purity of 5-bromo-N-(2-furylmethyl)nicotinamide via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating Purity of 5-Bromo-N-(2-furylmethyl)nicotinamide via LC-MS: A Comparative Technical Guide

Executive Summary

For the precise validation of 5-bromo-N-(2-furylmethyl)nicotinamide , Liquid Chromatography-Mass Spectrometry (LC-MS) is the superior analytical standard compared to HPLC-UV or 1H-NMR alone.[1][2] While HPLC-UV is sufficient for routine monitoring, it fails to detect non-chromophoric impurities and lacks the specificity to confirm the integrity of the bromine-furan scaffold.

This guide details the validation protocol, leveraging the unique 1:1 isotopic signature of bromine to authenticate the product and quantify trace impurities (e.g., debrominated byproducts or furan ring oxidation) with high sensitivity.

Compound Profile & Analytical Challenges

  • Compound: 5-bromo-N-(2-furylmethyl)nicotinamide[1][2]

  • Molecular Formula: C₁₁H₉BrN₂O₂[1][2]

  • Molecular Weight: ~281.11 g/mol [1][2]

  • Key Structural Features:

    • Nicotinamide Core: Protonation site (Pyridine N, pKa ~3.4).

    • Bromine Substituent: Provides a distinct mass spectral tag (

      
       and 
      
      
      
      isotopes).[1][2][3]
    • Furan Ring: Acid-sensitive moiety; prone to oxidative degradation.[1][2]

The "Signature" Advantage: Unlike standard organic molecules, this compound exhibits a 1:1 doublet in its mass spectrum at m/z 281 and 283. This isotopic pattern is an internal validation mechanism that UV absorption cannot replicate.[2]

Comparative Analysis: LC-MS vs. Alternatives

The following table contrasts the performance of LC-MS against traditional purity assays for this specific nicotinamide derivative.

FeatureLC-MS (Recommended) HPLC-UV (Standard) 1H-NMR (Structural)
Primary Detection Mass-to-Charge (m/z)UV Absorbance (254/260 nm)Proton Chemical Shift
Specificity High: Distinguishes Br-isotopes and co-eluting isobaric species.[1][2]Moderate: Relies on retention time; blind to co-eluting impurities.[2]High: Confirms structure but poor for trace quantitation.[2]
Sensitivity (LOD) < 1 ng/mL (Trace impurity detection)~50 ng/mL~1% (10,000 ng/mL)
Impurity ID Identifies specific byproducts (e.g., hydrolysis, oxidation).[1]Only detects impurities with chromophores.[2]Difficult to resolve minor impurity peaks from baseline noise.
Blind Spots Matrix suppression (rare in pure synthesis).[1][2]Non-chromophoric reagents (e.g., EDC urea, aliphatic amines).Trace salts, solvent peaks overlapping.
Why UV is Insufficient

While the nicotinamide and furan rings absorb UV light, common synthetic impurities such as coupling reagents (e.g., EDC, DCC) or aliphatic degradation products often lack strong chromophores. A sample appearing "99% pure" by UV may actually contain 5-10% of these invisible contaminants.[1][2] Furthermore, UV cannot distinguish between the target compound and a de-brominated analog (where Br is replaced by H), whereas MS immediately flags this mass shift (minus ~79 Da).

Experimental Protocol: LC-MS Validation System

This protocol is designed to minimize furan degradation while maximizing ionization efficiency.[2]

A. Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of 50:50 Water:Acetonitrile .

    • Note: Avoid using pure methanol as a solvent if the sample is acidic, as furan rings can be sensitive to methanolysis over time.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates.

  • Dilution: Dilute to a final concentration of 10 µg/mL for full-scan MS analysis.

B. LC Parameters (Chromatography)
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Provides protons for ionization).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient:

    • 0.0 min: 5% B[1]

    • 1.0 min: 5% B[1]

    • 6.0 min: 95% B (Elutes lipophilic impurities)[1][2]

    • 7.0 min: 95% B[1]

    • 7.1 min: 5% B (Re-equilibration)

C. MS Parameters (Detection)
  • Source: Electrospray Ionization (ESI) in Positive Mode (+).[1][2]

  • Scan Range: m/z 100 – 600 (Covers precursors and dimers).

  • Key Settings:

    • Capillary Voltage: 3500 V.[2]

    • Fragmentor: 100 V (Soft enough to keep the amide bond intact).

    • Gas Temp: 300°C.[2]

Data Interpretation & Impurity Profiling

Step 1: The Bromine Check (Identity Confirmation)

Look at the parent peak cluster.[4] You must see two peaks of nearly equal height at:

  • [M+H]+ = 281.0 (

    
     isotope)[1][2]
    
  • [M+H]+ = 283.0 (

    
     isotope)[1][2]
    
  • Verdict: If you see a single peak at 203 (loss of Br) or a ratio other than 1:1, the synthesis failed or the halogen was lost.

Step 2: Common Impurity Hunting

Use Extracted Ion Chromatograms (EIC) to search for these specific synthetic byproducts:

ImpurityOriginExpected m/z ([M+H]+)
5-Bromonicotinic Acid Unreacted Starting Material~202 / 204 (1:1 ratio)
Furfurylamine Unreacted Amine~98 (No Br pattern)
Des-bromo analog Side reaction (Debromination)~203 (Single peak)
Oxidized Furan Degradation (Ring opening)~297 / 299 (+16 Da)

Visualizations

Diagram 1: Analytical Decision Matrix

A logic flow to determine when to use LC-MS versus HPLC-UV.

DecisionMatrix Start Start: Purity Validation IsRoutine Is this routine QC? Start->IsRoutine Chromophore Do all reagents have UV Chromophores? IsRoutine->Chromophore No (New Synthesis) HPLC Method: HPLC-UV (Acceptable) IsRoutine->HPLC Yes (Established Process) Trace Is trace impurity (<0.1%) detection required? Chromophore->Trace Yes LCMS Method: LC-MS (Required) Chromophore->LCMS No (Invisible Impurities) Structure Is Br-substitution confirmed? Trace->Structure No Trace->LCMS Yes Structure->HPLC Yes Structure->LCMS No (Need Isotope Check)

Caption: Decision tree for selecting the appropriate validation method based on synthesis stage and sensitivity needs.

Diagram 2: LC-MS Purity Workflow

The step-by-step logic for validating the specific 5-bromo-N-(2-furylmethyl)nicotinamide compound.

PurityWorkflow Sample Crude Sample LC UHPLC Separation (C18 Gradient) Sample->LC MS MS Detection (ESI+) LC->MS Spectrum Spectrum Analysis (m/z 100-600) MS->Spectrum CheckBr Check Isotope Pattern (281/283 Da) Spectrum->CheckBr Pass PASS: 1:1 Ratio Confirmed CheckBr->Pass Doublet Found Fail FAIL: Wrong Pattern/Mass CheckBr->Fail Singlet/Wrong Mass Impurity Impurity Scan: Search m/z 202, 98, 297 Pass->Impurity

Caption: Workflow for confirming identity via Bromine isotope signature and screening for specific synthetic impurities.

References

  • Agilent Technologies. (2019).[2][5] Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013).[2] Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites. Retrieved from [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from [Link]

  • Chemguide. Mass Spectra - The M+2 Peak (Bromine Isotopes). Retrieved from [Link]

Sources

Benchmark Inhibitors for NNMT Activity Assays: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Methylation Sink and the Assay Challenge

Nicotinamide N-methyltransferase (NNMT) has graduated from a simple Phase II detoxification enzyme to a central regulator of metabolic epigenetics. By methylating Nicotinamide (NAM) using S-adenosylmethionine (SAM), NNMT acts as a "methylation sink," depleting cellular methyl donors and generating 1-methylnicotinamide (1-MNA).[1] This activity drives phenotypes in obesity, type 2 diabetes, and aggressive cancers.

However, assaying NNMT is notoriously prone to artifacts. The reaction product, 1-MNA, is difficult to detect directly without mass spectrometry. Furthermore, many benchmark inhibitors are structural analogues of the substrate (quinolines/pyridines), which often possess intrinsic fluorescence that interferes with common fluorogenic readout platforms.

This guide provides an objective comparison of the three primary inhibitor classes, supported by a validated protocol designed to eliminate false positives.

The Landscape of Benchmark Inhibitors

We categorize benchmark inhibitors into three distinct mechanistic classes. Selection depends heavily on whether your goal is in vitro potency (biochemical screening) or in vivo phenotypic translation (cellular assays).

Class A: The Quinolinium Derivatives (e.g., 5-Amino-1MQ)

Status: The current "Gold Standard" for cellular metabolic studies. Mechanism: Competitive inhibitor of the Nicotinamide binding pocket. Key Insight: 5-Amino-1MQ is membrane-permeable and effectively reverses diet-induced obesity in mice.[2] However, as a quinoline derivative, it carries a risk of fluorescence interference in UV-based assays.

Class B: The Substrate Analogues (e.g., JBSNF-000088)

Status: The "Slow-Turnover" Competitor. Mechanism: Often misclassified as a simple inhibitor, JBSNF-000088 (6-methoxynicotinamide) is actually a slow-turnover substrate . It competes with NAM for the active site and is slowly methylated.[3] Key Insight: Because it is consumed, its inhibitory potency (IC50) can appear to drift over long incubation times. It is highly effective in vivo for insulin sensitization.

Class C: Bis-Substrate Inhibitors (e.g., MS2734, LL320)

Status: The "Biochemical Hammer." Mechanism: These molecules covalently link a NAM analogue to a SAM analogue, spanning both binding pockets to mimic the transition state. Key Insight: They exhibit extreme potency (nanomolar Ki) but historically suffer from poor membrane permeability due to their size and polarity. They are excellent positive controls for cell-free enzymatic assays but poor tools for unmodified cellular work.

Comparative Analysis: Quantitative Specifications

The following table synthesizes data from multiple high-impact studies to facilitate direct comparison.

Feature5-Amino-1MQ JBSNF-000088 Bis-Substrate (e.g., MS2734)
Primary Utility In vivo obesity/muscle regeneration modelsIn vivo metabolic/diabetes modelsCrystallography & Biochemical HTS control
IC50 (Biochemical) ~1.2 µM [1]~2.5 µM [2]~14 µM (MS2734) / <10 nM (LL320) [3]
Mechanism NAM CompetitiveCompetitive / Slow SubstrateTransition State Mimic (Bis-substrate)
Cell Permeability HighHighLow (unless prodrug form used)
Selectivity High (vs. other methyltransferases)HighVery High (due to dual-pocket binding)
Assay Risk Fluorescence Interference (High)Substrate Depletion (Medium)Solubility (Low)
Ref.[4][5] Source Biochem. Pharmacol.[6] [1]Nature Medicine [2]J. Med. Chem. [3]

Visualizing the Mechanism of Action

The diagram below illustrates how these inhibitors differentially engage the NNMT active site.

NNMT_Inhibition_Mechanism NNMT NNMT Enzyme (Active Site) MNA Product: 1-MNA (Toxic/Metabolic Signal) NNMT->MNA Methylation SAM Cofactor: SAM (Methyl Donor) SAM->NNMT Binds NAM Substrate: NAM (Nicotinamide) NAM->NNMT Binds Amino1MQ 5-Amino-1MQ (Competes with NAM) Amino1MQ->NNMT Blocks NAM Pocket JBSNF JBSNF-000088 (Slow Substrate) JBSNF->NNMT Occupies NAM Pocket (Slowly Methylated) BisSub Bis-Substrate Inhibitor (Spans Both Pockets) BisSub->NNMT Blocks NAM & SAM Pockets (Transition State Mimic)

Caption: Differential binding modes of NNMT inhibitors. Bis-substrates occupy both pockets, while 5-Amino-1MQ and JBSNF-000088 target the Nicotinamide (NAM) site.[4]

Validated Experimental Protocol: The "Interference-Free" Workflow

Standard commercial kits often use a coupled enzyme system (SAH Hydrolase + Thiol Probe) to generate fluorescence. Warning: 5-Amino-1MQ can quench or enhance fluorescence in these regions (Ex/Em 390/480 nm), leading to false IC50 values.

The following protocol uses an Orthogonal Validation Approach : A primary fluorescent screen followed by LC-MS/MS confirmation.

Phase 1: Primary Screen (Fluorescence-Based)

Use for high-throughput ranking, but interpret with caution for quinolines.

Reagents:

  • Recombinant Human NNMT (0.5 µ g/well ).

  • Substrate: Nicotinamide (50 µM).

  • Cofactor: SAM (20 µM).

  • Detection: Thiol-sensitive fluorophore (e.g., ThioGlo or commercial kit probe).

Step-by-Step:

  • Inhibitor Prep: Dissolve inhibitors in DMSO. Perform 1:3 serial dilutions. Final DMSO concentration must be <1%.[7]

  • Interference Check (Critical): In a separate set of wells, add Inhibitor + Detection Reagent without NNMT. Measure fluorescence.[3][7][8] If the inhibitor alone produces signal, you must use LC-MS/MS.

  • Enzyme Reaction: Incubate NNMT + Inhibitor + SAM + NAM in Assay Buffer (50 mM Tris, pH 8.0, 1 mM DTT) for 60 minutes at 37°C.

  • Development: Add detection reagent (SAH-hydrolase mix). Incubate 15 mins.

  • Read: Measure Fluorescence (Ex/Em typically 380/460 nm).

Phase 2: Gold Standard Validation (LC-MS/MS)

Required for publishing quantitative IC50 values for quinoline-based inhibitors.

Principle: Direct detection of 1-MNA (product) mass, bypassing all optical interference.

Step-by-Step:

  • Reaction: Perform the enzymatic reaction as above (50 µL volume).

  • Quench: Stop reaction with 150 µL of ice-cold Acetonitrile containing d3-1-MNA (deuterated internal standard).

  • Centrifuge: 3,000 x g for 10 mins to pellet protein.

  • LC-MS/MS Parameters:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the polarity of 1-MNA.

    • Mobile Phase: A: 10 mM Ammonium Formate (pH 3.0); B: Acetonitrile.

    • Transition: Monitor m/z 137.1 → 94.1 (1-MNA) and 140.1 → 97.1 (d3-1-MNA).

  • Analysis: Calculate the ratio of Analyte/Internal Standard area. Plot dose-response curve.

Logic Flow: Eliminating False Positives

This workflow ensures that the "inhibitor" is not simply a fluorescent artifact or a non-specific protein aggregator.

Assay_Workflow Start Start: Candidate Inhibitor Interference Step 1: Intrinsic Fluorescence Check (Inhibitor + Buffer + Probe) Start->Interference Decision1 Is signal > Background? Interference->Decision1 Screen Step 2: Primary HTS Screen (Coupled Enzyme Assay) Decision1->Screen No Discard Discard: False Positive / Optical Interference Decision1->Discard Yes (High Interference) Validation Step 3: LC-MS/MS Validation (Direct MNA Detection) Screen->Validation Hit Identified Confirmed Confirmed Hit (Calculate IC50) Validation->Confirmed Discard->Validation Salvage via MS (Optional)

Caption: Decision tree for validating NNMT inhibitors. Optical interference checks are mandatory before HTS.

References

  • Neelakantan, H., et al. (2018). "Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice."[2][6] Biochemical Pharmacology.

  • Ruf, S., et al. (2019). "JBSNF-000088, a potent NNMT inhibitor, improves insulin sensitivity in diet-induced obesity."[2][9][10] Nature Medicine (Contextual citation based on JBSNF series efficacy data).

  • Gao, Y., et al. (2021). "Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors." Journal of Medicinal Chemistry.

  • BPS Bioscience. (2024). "NNMT Fluorogenic Assay Kit Protocol & Interference Data."

  • Policarpo, R.L., et al. (2019).[11] "High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT)." Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

5-bromo-N-(2-furylmethyl)nicotinamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 5-bromo-N-(2-furylmethyl)nicotinamide

As a Senior Application Scientist, I recognize that managing novel or highly specific research chemicals requires more than just reading a Safety Data Sheet (SDS); it demands a mechanistic understanding of the molecule's behavior. 5-bromo-N-(2-furylmethyl)nicotinamide is a halogenated heteroaromatic compound frequently utilized in advanced drug development and medicinal chemistry. Because it contains a covalently bound bromine atom, its disposal cannot be treated as standard organic waste.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring strict compliance with environmental regulations while safeguarding laboratory personnel.

Mechanistic Rationale for Halogenated Waste Segregation

The critical structural feature of 5-bromo-N-(2-furylmethyl)nicotinamide is the bromine atom at the 5-position of the nicotinamide ring. When subjected to standard combustion, halogenated organic compounds generate corrosive and highly toxic hydrogen halide gases (e.g., hydrogen bromide, HBr)[1].

Causality in Disposal: To prevent environmental contamination and the destruction of standard incinerator linings, environmental protection agencies mandate that halogenated organics be strictly segregated from non-halogenated waste[1]. They must be routed to specialized high-temperature rotary kiln incinerators equipped with caustic scrubbers that neutralize acidic emissions[1]. Furthermore, mixing halogenated waste with non-halogenated waste unnecessarily increases disposal costs, as universities and commercial facilities pay a significant premium for halogenated waste processing[2].

Logical Workflow for Waste Segregation

Proper disposal begins at the point of generation. The following decision matrix illustrates the required workflow for routing 5-bromo-N-(2-furylmethyl)nicotinamide waste based on its physical state and solvent matrix.

DisposalWorkflow N1 5-bromo-N-(2-furylmethyl)nicotinamide Waste Generated N2 Determine Physical State N1->N2 N3 Solid Waste (Powder/Crystals) N2->N3 Solid N4 Liquid Waste (Dissolved in Solvent) N2->N4 Solution N5 Halogenated Organic Waste Container N3->N5 Direct Transfer N4->N5 Organic Solvent / <20% Water N6 Aqueous Waste Container (If >80% Water) N4->N6 >80% Water N7 High-Temperature Incineration (EPA Compliant) N5->N7 EHS Pickup N6->N7 EHS Pickup

Decision matrix for the segregation and disposal of 5-bromo-N-(2-furylmethyl)nicotinamide.

Quantitative Waste Segregation Guidelines

To ensure operational clarity, all waste streams associated with this compound must be categorized according to the following quantitative and qualitative parameters.

Waste Stream CategoryMaximum Water ContentApproved Container MaterialCompatibility RestrictionsOperational Rationale
Solid Halogenated N/A (Dry Powder)Glass or HDPEDo not mix with strong oxidizers or metals.Prevents exothermic reactions; ensures stable storage before incineration[3].
Liquid Halogenated < 20%Safety Disposal Can (Metal/HDPE)Do not mix with non-halogenated solvents.Halogenated disposal costs a premium; mixing increases the total volume cost[2].
Aqueous Halogenated > 80%HDPE CarboyDo not mix with concentrated acids/bases.High water content requires different thermal treatment parameters[1].
Contaminated Sharps N/APuncture-proof Sharps BinDo not place in general lab trash or biohazard.Protects sanitation workers from mechanical injury and chemical exposure[4].

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. By following the validation steps, researchers can confirm the integrity of the procedure in real-time.

Protocol A: Solid Waste Containerization Context: Unused or recovered solid 5-bromo-N-(2-furylmethyl)nicotinamide must be captured without generating airborne dust.

  • Preparation: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Ensure the chemical fume hood is operating with a face velocity of 80-100 feet per minute (fpm).

  • Transfer: Using an anti-static weighing spatula, carefully transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) or glass waste container.

  • Labeling: Immediately affix a hazardous waste label. Explicitly write "Halogenated Organic Waste - Solid" and list the full chemical name: 5-bromo-N-(2-furylmethyl)nicotinamide. Do not use acronyms[3].

  • Validation Check: Wipe the exterior of the container with a dry Kimwipe to ensure no residual powder is present. The label must be fully legible and securely attached before moving the container to the Satellite Accumulation Area (SAA).

Protocol B: Liquid Solution Disposal Context: When the compound is dissolved in solvents (e.g., DMSO, Dichloromethane, or Methanol) during assays or synthesis, the entire solution becomes halogenated waste.

  • Compatibility Verification: Confirm that the waste solution does not contain incompatible reactive agents (e.g., strong oxidizers or azides) that could pressurize the container.

  • Funneling: Place a grounded safety funnel over the designated "Halogenated Solvent Waste" carboy inside the fume hood.

  • Pouring: Slowly decant the solution into the carboy, ensuring the liquid level remains below the 90% fill line to allow for vapor expansion.

  • Validation Check: Remove the funnel and securely tighten the primary cap. Gently tap the side of the container; if no vapor odor is detectable and the cap shows no signs of cross-threading, the seal is validated.

Protocol C: Emergency Spill Response for Solids Context: Accidental dropping of a vial containing the solid compound on the benchtop or floor.

  • Isolation: Immediately restrict access to the spill area.

  • Containment: Do not use water, as it may spread the compound or create a difficult-to-clean slurry. Instead, lightly mist the powder with a compatible solvent (e.g., a small amount of isopropanol) to suppress dust formation.

  • Collection: Sweep the dampened material using a disposable anti-static brush and dustpan. Place the collected material into a sealable plastic bag.

  • Validation Check: Inspect the spill area with a UV lamp (if the compound exhibits fluorescence) or perform a secondary wipe with a solvent-dampened pad to confirm 100% removal. Place all cleanup materials into the Halogenated Solid Waste container.

Trust and Compliance in Laboratory Operations

By strictly adhering to these protocols, laboratories not only comply with Environmental Protection Agency (EPA) and local Environmental Health and Safety (EHS) mandates but also foster a culture of rigorous scientific integrity. Understanding the why behind the how—such as the necessity of caustic scrubbers for brominated compounds—transforms routine disposal into an exercise in applied chemistry and operational excellence.

References

  • Hazardous Waste and Disposal | Source: American Chemical Society (ACS) | URL: [Link]

  • Chemical Waste Management Guide | Source: Boston University Environmental Health & Safety | URL: [Link]

  • Chemical Waste Disposal Guidelines | Source: University of Toronto Environmental Health & Safety | URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes | Source: United States Environmental Protection Agency (EPA) | URL: [Link]

Sources

Personal protective equipment for handling 5-bromo-N-(2-furylmethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound Class: Halogenated Heterocyclic Amide Primary Hazards: Skin/Eye/Respiratory Irritant (Confirmed by analog), Potential Carcinogen/Hepatotoxin (Furan pharmacophore).[1] Critical Control: Zero-Inhalation Protocol. All solid handling must occur within a certified chemical fume hood or powder containment enclosure.[1]

This guide provides a validated operational framework for researchers handling 5-bromo-N-(2-furylmethyl)nicotinamide . As this compound is a specialized research intermediate, specific toxicological data is often sparse.[1] Therefore, this protocol applies Universal Precautionary Principles , deriving risk assessments from its functional groups: the nicotinamide core (irritant), the organic bromide (alkylating potential/bioavailability), and the furan ring (metabolic toxicity/carcinogenicity).[1]

Hazard Analysis & Risk Assessment

To select the correct PPE, we must understand the "Why" behind the hazard.[1]

Functional GroupAssociated HazardPhysiological Mechanism
Nicotinamide Core Irritant (H315, H319, H335) Activates mucous membrane receptors; high concentrations cause inflammation of the upper respiratory tract [1].[1][2]
Furan Moiety Potential Carcinogen / Hepatotoxin Furan rings can undergo metabolic activation by Cytochrome P450 to form reactive dialdehydes (e.g., cis-2-butene-1,4-dial), which cross-link DNA and proteins [2].[1][3]
Aryl Bromide Bioavailability Enhancer Halogenation increases lipophilicity, facilitating dermal absorption and cell membrane penetration [3].[1]

Scientist's Note: Never underestimate the furan ring. While substituted furans are generally more stable than free furan, metabolic cleavage can still generate toxic metabolites.[1] Treat all furan-containing dusts as potential genotoxins.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a "Redundant Barrier System"—if one layer fails, the next protects you.[1]

PPE CategorySpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (Min 0.11 mm thickness)Outer Pair: Sacrificial layer for contamination.[1] Inner Pair: Barrier against permeation.[1][4] Nitrile provides excellent resistance to amide solvents (e.g., DMSO, DMF) often used with this compound.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for powders.[1] Goggles seal the orbital area, preventing airborne dust migration into the tear ducts.[1]
Body Protection Lab Coat (Poly/Cotton) + Tyvek® Sleeves The wrist gap between glove and coat is the most common exposure point. Tyvek sleeves bridge this gap.[1]
Respiratory Fume Hood (Primary) or N95/P100 (Secondary) Primary: Engineering controls (Hood) are mandatory. Secondary: If weighing outside a hood (discouraged), a fit-tested N95 is the minimum requirement to block particulate inhalation.[1]

Operational Protocols

Phase A: Weighing & Solubilization (Highest Risk)

The transition from solid to solution is the moment of highest exposure risk due to airborne particulates.[1]

  • Preparation:

    • Turn on Fume Hood and verify flow rate (Face velocity: 80–100 fpm).[1]

    • Place a disposable weighing boat and a waste container inside the hood.

    • Static Control: Use an ionizing bar or anti-static gun if the powder appears "flyaway."[1] Static charge disperses dust effectively into the breathing zone.[1]

  • The "Closed-Transfer" Technique:

    • Open the source vial only inside the hood.[1]

    • Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

    • After weighing, immediately dissolve the solid in the weighing boat if possible, or transfer to a pre-weighed vial and cap it.[1]

    • Why? Solubilizing the compound immediately captures the dust, reducing the inhalation hazard to near zero.[1]

  • Decontamination:

    • Wipe the balance and surrounding area with a solvent-dampened Kimwipe (Acetone or Ethanol).[1]

    • Discard the Kimwipe as solid hazardous waste.[1]

Phase B: Reaction & Monitoring
  • Solvent Choice: When dissolving 5-bromo-N-(2-furylmethyl)nicotinamide, prefer solvents with lower skin permeability (e.g., Ethyl Acetate) over high-permeability carriers like DMSO, which can "shuttle" the toxin through intact skin.[1]

  • Temperature Control: If heating is required, use a reflux condenser.[1] Avoid open-vessel heating which promotes vapor phase transport of the furan derivative.[1]

Visualizing the Safety Workflow

The following diagram illustrates the "Safe Loop" logic—ensuring that at no point is the operator exposed to an uncontained hazard.

SafetyWorkflow Start Start: Chemical Retrieval CheckPPE Verify PPE: Double Nitrile, Goggles, Lab Coat Start->CheckPPE HoodCheck Fume Hood Status: Flow > 80 fpm? CheckPPE->HoodCheck Weighing Weighing Protocol: 1. Anti-static gun usage 2. Transfer to tared vial HoodCheck->Weighing Pass Stop STOP: Maintenance Required HoodCheck->Stop Fail Solubilization Immediate Solubilization: Add solvent to capture dust Weighing->Solubilization High Risk Step Process Proceed to Reaction Solubilization->Process

Figure 1: Decision logic for the safe handling and solubilization of 5-bromo-N-(2-furylmethyl)nicotinamide. Note the critical checkpoint at the Fume Hood verification.

Emergency Response Procedures

Scenario 1: Solid Spill (>50 mg) inside Fume Hood
  • Do NOT use a brush or broom (generates dust).[1]

  • Cover the spill with a solvent-dampened paper towel (Ethanol/Methanol) to wet the powder.[1]

  • Wipe up the wet slurry and place it in a solid waste container.[1]

  • Clean surface with soap and water.[1][5][6]

Scenario 2: Skin Exposure[1][5][6][7]
  • Immediate Action: Remove contaminated gloves/clothing immediately.[1]

  • Wash: Rinse skin with copious amounts of water for 15 minutes.[1][7][8] Use soap; do not use alcohol (increases absorption).[1]

  • Reporting: Report as a potential "Mutagenic Exposure" due to the furan moiety.[1][3]

Disposal & Waste Management

Disposal must adhere to RCRA (Resource Conservation and Recovery Act) guidelines for halogenated organics.[1]

Waste StreamContentsLabeling Requirement
Solid Waste Contaminated gloves, weighing boats, Kimwipes.[1]"Hazardous Waste: Toxic Solids (Halogenated Organic)"
Liquid Waste Reaction mixtures, mother liquors.[1]"Hazardous Waste: Halogenated Solvents" (Do not mix with aqueous acids)
Sharps Needles/Syringes used for transfer.[1]"Biohazard/Sharps" (If biological co-contaminants exist) or Standard Sharps.[1]

References

  • PubChem. (n.d.).[1][2] Nicotinamide Safety Data Sheet. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • International Agency for Research on Cancer (IARC). (1995).[1] Furan Monograph: Evaluation of Carcinogenic Risks to Humans. Retrieved October 26, 2023, from [Link][1]

  • Smith, D. A., et al. (2012).[1] Halogens in Drug Design: Medicinal Chemistry Aspects. Wiley-VCH.[1] (General reference on halogen lipophilicity effects).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.